molecular formula C69H115N13O12 B15560327 Omphalotin A CAS No. 186511-50-2

Omphalotin A

Katalognummer: B15560327
CAS-Nummer: 186511-50-2
Molekulargewicht: 1318.7 g/mol
InChI-Schlüssel: RPRXGEAIZUOLRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Omphalotin A is a useful research compound. Its molecular formula is C69H115N13O12 and its molecular weight is 1318.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

186511-50-2

Molekularformel

C69H115N13O12

Molekulargewicht

1318.7 g/mol

IUPAC-Name

9,21,30-tri(butan-2-yl)-15-(1H-indol-3-ylmethyl)-1,4,7,13,19,22,28,31,34-nonamethyl-3,6,12,24,33-penta(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31,34-dodecazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

InChI

InChI=1S/C69H115N13O12/c1-26-43(14)54-64(89)79(22)58(42(12)13)69(94)80(23)56(40(8)9)65(90)76(19)37-52(85)77(20)57(41(10)11)68(93)82(25)60(45(16)28-3)67(92)75(18)36-51(84)72-53(38(4)5)63(88)81(24)59(44(15)27-2)66(91)74(17)35-50(83)71-49(33-46-34-70-48-32-30-29-31-47(46)48)62(87)78(21)55(39(6)7)61(86)73-54/h29-32,34,38-45,49,53-60,70H,26-28,33,35-37H2,1-25H3,(H,71,83)(H,72,84)(H,73,86)

InChI-Schlüssel

RPRXGEAIZUOLRT-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Nematicidal Treasure of the Jack-o'-Lantern Mushroom: A Technical Guide to the Discovery and Isolation of Omphalotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Omphalotin A, a potent and selective nematicidal cyclic peptide derived from the basidiomycete Omphalotus olearius. This document details the experimental protocols for its extraction and purification and presents key data in a structured format for ease of comparison and use in research and drug development settings.

Introduction: Discovery of a Potent Nematicide

This compound is a novel cyclic dodecapeptide first isolated from the mycelial cultures of Omphalotus olearius, commonly known as the jack-o'-lantern mushroom.[1][2][3] This compound exhibits remarkable and selective nematicidal activity against the plant-pathogenic root-knot nematode Meloidogyne incognita.[1][4] Notably, it shows significantly lower activity against the saprophytic nematode Caenorhabditis elegans and possesses no significant phytotoxic, antibacterial, or antifungal properties, highlighting its potential as a targeted biopesticide.[1][4]

Structurally, this compound is a fascinating molecule. It is a cyclic dodecapeptide where nine of the twelve amide nitrogens are methylated.[2][5] This high degree of N-methylation is a key characteristic, contributing to its unique biological activity and stability.[6][7]

Physicochemical and Biological Properties of this compound

The structural and biological characteristics of this compound have been elucidated through various spectroscopic and bioactivity assays.

PropertyValue / DescriptionReference
Molecular Formula C₆₉H₁₁₅N₁₃O₁₂[5]
Molecular Weight 1317 Da[5]
Amino Acid Composition 3 x Glycine, 5 x Valine, 3 x Isoleucine, 1 x Tryptophan[2]
Structural Feature Cyclic dodecapeptide with 9 N-methylated amide bonds[2][5]
Primary Biological Activity Potent and selective nematicidal activity against Meloidogyne incognita[1][8]
LD₉₀ against M. incognita 2-5 µg/mL[8]
Cytotoxicity Weakly cytotoxic at high concentrations (100 µg/ml)[1][4]
Other Activities No significant antibacterial, antifungal, or phytotoxic activities[1][4]

Experimental Protocols

Fungal Fermentation and Mycelia Production

The production of this compound is achieved through submerged fermentation of Omphalotus olearius.

Protocol:

  • Strain: Omphalotus olearius

  • Culture Medium: A suitable rich medium for fungal growth.

  • Fermentation: The fungus is cultivated in fermentors (e.g., 20-liter scale) under controlled conditions.[5]

  • Incubation: The fermentation is carried out for a sufficient period to allow for the production of secondary metabolites, including this compound.

  • Harvesting: The mycelia are harvested from the culture broth for subsequent extraction.

Extraction and Isolation of this compound

The isolation of this compound from the fungal mycelia involves a multi-step purification process.

Protocol:

  • Mycelia Extraction: The harvested mycelia are extracted to obtain a crude extract containing this compound.

  • Resin Adsorption: The crude extract is passed through an Amberlite XAD-16 resin column.

  • Washing: The resin is washed with water to remove polar impurities.

  • Elution: The adsorbed compounds are eluted with acetone. The solvent is then evaporated to yield a concentrated fraction.[5]

  • Gel Filtration Chromatography: The resulting fraction is subjected to gel filtration on Sephadex LH20 with methanol (B129727) as the mobile phase to separate compounds based on size.[5] The nematicidal fractions are collected.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fraction from gel filtration is further purified by RP-HPLC.[5]

    • Column: RP-18 WP-300 gel[5]

    • Mobile Phase: Water:acetonitrile (3:7)[5]

    • Detection: UV detector

  • Final Product: The pure this compound is obtained after solvent evaporation. From a 20-liter fermentation, approximately 13 mg of pure this compound can be yielded.[5]

Biosynthesis and Logical Relationships

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[7] Its biosynthesis involves a unique enzymatic pathway.

OmphalotinA_Biosynthesis cluster_gene Omphalotin Biosynthetic Gene Cluster cluster_process Biosynthetic Pathway ophMA_gene ophMA gene OphMA Precursor Protein (OphMA) (N-methyltransferase domain + core peptide) ophMA_gene->OphMA Transcription & Translation ophP_gene ophP gene Cleavage_Cyclization Proteolytic Cleavage & Macrocyclization ophP_gene->Cleavage_Cyclization Encodes OphP enzyme N_methylation Iterative α-N-methylation of core peptide OphMA->N_methylation SAM-dependent N_methylation->Cleavage_Cyclization Processed by OphP OmphalotinA This compound Cleavage_Cyclization->OmphalotinA

Caption: Biosynthetic pathway of this compound.

The workflow for the isolation and purification of this compound is a sequential process designed to enrich the target compound.

Isolation_Workflow Start Fermentation of Omphalotus olearius Harvest Harvest Mycelia Start->Harvest Extract Mycelia Extraction Harvest->Extract Resin Amberlite XAD-16 Resin Adsorption Extract->Resin Wash Wash with Water Resin->Wash Elute Elute with Acetone Wash->Elute GelFiltration Sephadex LH20 Gel Filtration Elute->GelFiltration HPLC Reversed-Phase HPLC GelFiltration->HPLC End Pure this compound HPLC->End

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound represents a promising lead compound for the development of novel, environmentally friendly nematicides. Its unique cyclic peptide structure with extensive N-methylation, combined with its potent and selective biological activity, makes it a subject of significant interest for agricultural and pharmaceutical research. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and its analogs. The elucidation of its ribosomal biosynthetic pathway also opens up avenues for biotechnological production and bioengineering of novel nematicidal compounds.[7][9]

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Omphalotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omphalotin A is a potent nematicidal cyclic dodecapeptide isolated from the fungus Omphalotus olearius. Its unique structure, characterized by extensive N-methylation, presents significant interest for peptide-based drug development. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound, supported by available quantitative data and experimental methodologies.

Chemical Structure and Stereochemistry

This compound is a macrocyclic peptide composed of twelve amino acid residues. A defining feature of its structure is the presence of nine N-methylated peptide bonds, which contribute to its conformational rigidity and proteolytic stability. The amino acid sequence and N-methylation pattern are crucial for its biological activity. All amino acid residues in this compound possess the L-configuration.

The chemical formula of this compound is C₆₉H₁₁₅N₁₃O₁₂ and its molecular weight is 1318.73 g/mol .

Amino Acid Sequence and N-Methylation

The constituent amino acids and their N-methylation status are detailed in the table below.

PositionAmino AcidN-Methylation
1L-ValineYes
2L-IsoleucineYes
3L-ValineYes
4L-IsoleucineYes
5L-AlanineNo
6GlycineYes
7L-IsoleucineYes
8L-ValineYes
9L-LeucineYes
10L-AlanineNo
11GlycineYes
12L-TryptophanNo
Stereochemical Representation

The absolute stereochemistry of each chiral center in this compound is of the L-configuration, a common feature for ribosomally synthesized peptides.

Omphalotin_A_Structure cluster_backbone This compound Backbone cluster_methylation N-Methylation Sites Val1 L-Val Ile2 L-Ile Val1->Ile2 Val3 L-Val Ile2->Val3 Ile4 L-Ile Val3->Ile4 Ala5 L-Ala Ile4->Ala5 Gly6 Gly Ala5->Gly6 Ile7 L-Ile Gly6->Ile7 Val8 L-Val Ile7->Val8 Leu9 L-Leu Val8->Leu9 Ala10 L-Ala Leu9->Ala10 Gly11 Gly Ala10->Gly11 Trp12 L-Trp Gly11->Trp12 Trp12->Val1 Me1 N-Me Me1->Val1 Me2 N-Me Me2->Ile2 Me3 N-Me Me3->Val3 Me4 N-Me Me4->Ile4 Me6 N-Me Me6->Gly6 Me7 N-Me Me7->Ile7 Me8 N-Me Me8->Val8 Me9 N-Me Me9->Leu9 Me11 N-Me Me11->Gly11

Caption: Chemical structure of this compound with L-amino acids and N-methylation sites.

Physicochemical and Spectroscopic Data

Comprehensive spectroscopic analysis is essential for the structural confirmation of this compound. While a complete, publicly available dataset is limited, this section compiles the known data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for elucidating the three-dimensional structure of peptides in solution. The extensive N-methylation in this compound results in complex NMR spectra.

Table 2: 1H and 13C NMR Chemical Shift Data for this compound (Note: A complete, publicly available, tabulated dataset of chemical shifts and coupling constants for this compound is not currently available. The following is a representative placeholder for the type of data that would be included.)

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)J-Coupling Constants (Hz)
Val1αHData not availableData not availableData not available
βHData not availableData not availableData not available
N-CH₃Data not availableData not availableData not available
...............
Trp12αHData not availableData not availableData not available
Optical Rotation

The specific rotation is a key parameter for characterizing chiral molecules like this compound.

Table 3: Optical Rotation of this compound

ParameterValue
Specific Rotation ([α]D)Data not available in searched literature
SolventData not available
Temperature (°C)Data not available
Concentration (g/100mL)Data not available

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound has been achieved, confirming its structure and providing a route for the generation of analogues. A key strategy involves solid-phase peptide synthesis (SPPS).[1]

Experimental Workflow for Solid-Phase Synthesis of this compound

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling1 3. Amino Acid Coupling Fmoc_Deprotection1->Coupling1 Wash1 4. Washing Coupling1->Wash1 Repeat 5. Repeat Steps 2-4 for all residues Wash1->Repeat Cleavage 6. Cleavage from Resin Repeat->Cleavage Cyclization 7. Macrocyclization Cleavage->Cyclization Purification 8. Purification (HPLC) Cyclization->Purification

Caption: General workflow for the solid-phase synthesis of this compound.

A detailed, step-by-step protocol for the solid-phase synthesis of this compound is not publicly available in the searched literature. However, a general protocol for Fmoc-based SPPS is as follows:

  • Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (B109758) (DCM).

  • First Amino Acid Attachment: Couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage: Cleave the linear peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Macrocyclization: Perform the head-to-tail cyclization of the linear peptide in solution, often under high dilution to favor intramolecular cyclization.

  • Purification: Purify the crude cyclic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Biosynthesis of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves a precursor protein, OphMA, which contains both a methyltransferase domain and the core peptide sequence. The macrocyclization is catalyzed by a prolyl oligopeptidase, OphP.[2]

Signaling Pathway for this compound Biosynthesis

Biosynthesis_Pathway OphMA_gene ophMA gene Transcription_Translation Transcription & Translation OphMA_gene->Transcription_Translation OphP_gene ophP gene OphP_gene->Transcription_Translation OphMA_protein OphMA Precursor Protein Transcription_Translation->OphMA_protein OphP_protein OphP (Prolyl Oligopeptidase) Transcription_Translation->OphP_protein N_Methylation N-Methylation OphMA_protein->N_Methylation SAM S-Adenosyl Methionine (SAM) SAM->N_Methylation Methylated_OphMA Methylated OphMA N_Methylation->Methylated_OphMA Cleavage_Cyclization Cleavage and Macrocyclization Methylated_OphMA->Cleavage_Cyclization OphP_protein->Cleavage_Cyclization Omphalotin_A This compound Cleavage_Cyclization->Omphalotin_A

Caption: Biosynthetic pathway of this compound.

Conclusion

This compound remains a molecule of significant scientific interest due to its potent biological activity and its unusual, heavily N-methylated cyclic structure. This guide has summarized the current knowledge of its chemical structure and stereochemistry. Further research to fully characterize its spectroscopic properties and to develop detailed, optimized synthetic protocols will be invaluable for advancing its potential as a lead compound in drug discovery, particularly in the development of new nematicides.

References

Unveiling the Blueprint: A Technical Guide to the Omphalotin A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, characterization, and functional analysis of the Omphalotin A biosynthetic gene cluster. This compound, a cyclic dodecapeptide with potent nematicidal activity, represents a fascinating example of a ribosomally synthesized and post-translationally modified peptide (RiPP). Understanding its biosynthetic machinery opens avenues for the discovery of novel natural products and the development of new therapeutic agents.

The Architecture of the this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in the mushroom Omphalotus olearius. Unlike the sprawling non-ribosomal peptide synthetase (NRPS) machinery typically associated with cyclic peptide synthesis, the this compound cluster is remarkably compact. The core components of this cluster are the genes ophMA and ophP.

  • ophMA : This gene encodes a large precursor protein, OphMA, which is the cornerstone of this compound biosynthesis. OphMA is a multi-domain protein containing an N-terminal methyltransferase domain and a C-terminal region that includes the this compound core peptide sequence.

  • ophP : Located in close proximity to ophMA, this gene encodes OphP, a prolyl oligopeptidase. This enzyme is responsible for the crucial final steps of cleaving the precursor peptide and catalyzing the macrocyclization of this compound.

The genomic organization of these key genes is a hallmark of this biosynthetic pathway and serves as a blueprint for identifying homologous clusters in other fungal species.

The Biosynthetic Pathway of this compound

The production of this compound follows a sophisticated, multi-step process that begins with the ribosomal synthesis of the OphMA precursor protein. The pathway can be dissected into three key stages: methylation, proteolytic cleavage, and macrocyclization.

  • N-methylation by the OphMA Methyltransferase Domain: Following translation, the methyltransferase domain of OphMA repeatedly methylates nine specific residues within the C-terminal core peptide region of the same protein. This automethylation process is a defining feature of the pathway.

  • Proteolytic Cleavage: Once methylation is complete, the modified core peptide is excised from the large OphMA precursor. While the precise protease responsible for the initial cleavage is yet to be fully elucidated, the prolyl oligopeptidase OphP plays a critical role in the subsequent processing.

  • Macrocyclization by OphP: The final and essential step is the head-to-tail cyclization of the linear, methylated dodecapeptide. This reaction is catalyzed by OphP, which recognizes the processed peptide and facilitates the formation of the stable cyclic structure of this compound.

Omphalotin_A_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-translational Modification cluster_2 Final Product ophMA_gene ophMA gene OphMA_precursor OphMA Precursor Protein ophMA_gene->OphMA_precursor Transcription & Translation Methylated_OphMA Methylated OphMA OphMA_precursor->Methylated_OphMA N-methylation (OphMA MT domain) Linear_peptide Linear Methylated Peptide Methylated_OphMA->Linear_peptide Proteolytic Cleavage Omphalotin_A This compound Linear_peptide->Omphalotin_A Macrocyclization ophP_gene ophP gene OphP_enzyme OphP Enzyme ophP_gene->OphP_enzyme Transcription & Translation OphP_enzyme->Linear_peptide OphP_enzyme->Omphalotin_A

Biosynthetic pathway of this compound.

Key Experimental Findings and Quantitative Data

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of bioinformatics, molecular genetics, and analytical chemistry. A significant breakthrough was the successful heterologous expression of the ophMA and ophP genes in the yeast Pichia pastoris, which enabled the production and detailed characterization of this compound and its analogs.

While extensive quantitative data on the production and enzyme kinetics are still emerging, the following table summarizes a key reported production yield.

ProductExpression HostProduction YieldReference
This compoundPichia pastoris~6.5 mg/L[1]

Further research is required to establish a comprehensive quantitative understanding of the enzymatic parameters (Km, Vmax) for OphMA and OphP and to optimize production titers in heterologous hosts.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the identification and characterization of the this compound biosynthetic gene cluster.

Bioinformatic Identification of the Gene Cluster

The identification of the this compound biosynthetic gene cluster relies on genome mining and comparative genomics.

Bioinformatics_Workflow cluster_input Input Data cluster_analysis Analysis Pipeline cluster_output Output Genome Fungal Genome Sequence (e.g., Omphalotus olearius) antiSMASH antiSMASH Analysis Genome->antiSMASH Predict BGCs BLAST BLASTp against known RiPP enzymes Genome->BLAST Homology Search Gene_Annotation Manual Gene Annotation and Curation antiSMASH->Gene_Annotation Initial Cluster Prediction BLAST->Gene_Annotation Identify Key Enzyme Homologs BGC Putative this compound Biosynthetic Gene Cluster Gene_Annotation->BGC Define Cluster Boundaries

Experimental workflow for gene cluster identification.

Protocol:

  • Genome Sequencing: Obtain the whole-genome sequence of the target fungus, such as Omphalotus olearius.

  • Gene Cluster Prediction: Submit the genome sequence to a specialized bioinformatics tool for secondary metabolite gene cluster prediction, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

  • Homology Search: Perform a BLASTp search of the predicted protein sequences within the identified clusters against databases of known RiPP biosynthetic enzymes, with a particular focus on methyltransferases and peptidases.

  • Gene Annotation and Curation: Manually inspect the gene annotations within the putative cluster, paying close attention to the presence of genes encoding a precursor peptide with a methyltransferase domain (ophMA-like) and a prolyl oligopeptidase (ophP-like).

  • Comparative Genomics: Compare the architecture of the identified gene cluster with known RiPP biosynthetic gene clusters to confirm its novelty and potential function.

Heterologous Expression in Pichia pastoris

The functional characterization of the this compound gene cluster is achieved through its heterologous expression in a suitable host, such as Pichia pastoris.

Protocol:

  • Gene Synthesis and Codon Optimization: Synthesize the full-length cDNAs of ophMA and ophP with codon optimization for expression in P. pastoris.

  • Vector Construction:

    • Clone the codon-optimized ophMA gene into a P. pastoris expression vector, such as pPICZ A, under the control of an inducible promoter (e.g., the AOX1 promoter).

    • Clone the codon-optimized ophP gene into a compatible P. pastoris expression vector, such as pPIC3.5K, also under the control of an inducible promoter.

  • Transformation:

    • Linearize the expression vectors containing ophMA and ophP.

    • Co-transform competent P. pastoris cells (e.g., strain GS115) with the linearized vectors using electroporation.

    • Select for positive transformants on appropriate selection media.

  • Cultivation and Induction:

    • Grow a starter culture of the recombinant P. pastoris strain in a buffered glycerol-complex medium (BMGY).

    • Inoculate a larger volume of buffered methanol-complex medium (BMMY) with the starter culture.

    • Induce protein expression by the addition of methanol (B129727) to the culture medium at regular intervals for 3-4 days at 30°C.

  • Cell Lysis and Extraction:

    • Harvest the yeast cells by centrifugation.

    • Lyse the cells using mechanical disruption (e.g., glass beads) in a suitable buffer.

    • Extract the lysate with an organic solvent, such as ethyl acetate, to partition the lipophilic this compound.

Purification and Analysis by LC-MS/MS

The final steps involve the purification and analytical confirmation of the produced this compound.

Protocol:

  • Purification:

    • Evaporate the organic extract to dryness.

    • Redissolve the crude extract in a small volume of methanol.

    • Purify this compound from the crude extract using reversed-phase high-performance liquid chromatography (HPLC).

  • LC-MS/MS Analysis:

    • Analyze the purified fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Liquid Chromatography: Separate the sample on a C18 column using a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.

    • Mass Spectrometry: Acquire mass spectra in positive ion mode. Confirm the identity of this compound by comparing its retention time and fragmentation pattern (MS/MS) with an authentic standard.

Conclusion

The identification and characterization of the this compound biosynthetic gene cluster provide a compelling case study in the discovery of novel RiPPs. The minimalistic nature of this cluster, relying on two key enzymes for the intricate processes of methylation and macrocyclization, highlights the diversity of biosynthetic strategies in fungi. The successful heterologous expression of this pathway not only confirms the function of the identified genes but also establishes a platform for the production of this compound and its derivatives. This knowledge paves the way for future research into the engineering of this system to create novel cyclic peptides with potentially enhanced or new biological activities, offering exciting prospects for drug development and biotechnology.

References

The Quest for a Target: A Technical Guide to Identifying the Molecular Basis of Omphalotin A in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A, a cyclic dodecapeptide produced by the fungus Omphalotus olearius, has garnered significant interest for its potent and selective nematicidal properties.[1][2][3] While its efficacy against plant-parasitic nematodes like Meloidogyne incognita is well-documented, its mechanism of action remains elusive.[1][2] The free-living nematode Caenorhabditis elegans serves as a powerful model organism for dissecting the molecular pathways targeted by anthelmintic compounds. However, the specific molecular target of this compound in C. elegans has not yet been identified. This technical guide provides a comprehensive overview of the methodologies and experimental workflows that can be employed to identify the molecular target of this compound in C. elegans, drawing upon established protocols in the field.

Quantitative Nematicidal Activity of this compound

This compound exhibits differential activity against various nematode species. Notably, its potency is significantly higher against the plant-parasitic nematode Meloidogyne incognita compared to C. elegans. This selectivity suggests potential differences in the target's presence, structure, or accessibility between the species.

Nematode SpeciesAssay TypeParameterValue (µM)Reference
Meloidogyne incognitaIn vitroLC₅₀ (16h)0.57
Meloidogyne incognitaIn vitroLC₅₀0.38 - 3.8
Caenorhabditis elegansIn vitro-Higher concentration required
Heterodera schachtiiIn vitro-Higher concentration required
Radopholus similisIn vitro-Higher concentration required
Pratylenchus penetransIn vitro-Higher concentration required

Proposed Experimental Strategies for Target Identification

The identification of a drug's molecular target is a critical step in understanding its mechanism of action and in the development of new therapeutic agents. For this compound in C. elegans, a multi-pronged approach combining biochemical, genetic, and proteomic strategies is recommended.

Affinity Chromatography followed by Mass Spectrometry (AP-MS)

This biochemical approach aims to isolate the binding partners of this compound from C. elegans lysate. This is achieved by using a modified, "bait" version of this compound that is immobilized on a solid support.

Experimental Workflow:

AP_MS_Workflow cluster_prep Preparation cluster_capture Target Capture cluster_analysis Analysis Bait_Prep Synthesize Biotinylated This compound Incubation Incubate Lysate with Immobilized Bait Bait_Prep->Incubation Lysate_Prep Prepare C. elegans Lysate Lysate_Prep->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS LC-MS/MS Analysis Elution->MS Data_Analysis Identify Potential Target Proteins MS->Data_Analysis

Affinity Chromatography-Mass Spectrometry Workflow.

Detailed Experimental Protocol:

  • Bait Preparation:

    • Synthesize a derivative of this compound functionalized with a biotin (B1667282) tag. The tag should be placed at a position that does not interfere with its biological activity.

    • Immobilize the biotinylated this compound on streptavidin-coated magnetic beads or resin.

  • C. elegans Lysate Preparation:

    • Grow large-scale liquid cultures of wild-type C. elegans.

    • Harvest and wash the worms to remove bacteria.

    • Prepare a whole-worm lysate by methods such as sonication or cryo-milling in a lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified lysate with the this compound-coated beads for several hours at 4°C to allow for binding.

    • Perform a series of stringent washes with lysis buffer to remove non-specifically bound proteins.

    • As a control, perform a parallel experiment with beads that have not been coated with this compound or are coated with an inactive analogue.

  • Elution and Mass Spectrometry:

    • Elute the specifically bound proteins from the beads using a competitive eluent or by changing the buffer conditions (e.g., pH, salt concentration).

    • Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the this compound pulldown compared to the control. These are the candidate target proteins.

Forward Genetic Screen for Resistant Mutants

This genetic approach involves inducing random mutations in the C. elegans genome and then selecting for worms that are resistant to the lethal effects of this compound. The gene that is mutated in the resistant worms is a strong candidate for the drug's target or a critical component of the target pathway.

Experimental Workflow:

Genetic_Screen_Workflow cluster_mutagenesis Mutagenesis cluster_selection Selection cluster_identification Gene Identification Mutagenesis Mutagenize Wild-Type C. elegans (e.g., with EMS) Screening Screen F2 Generation for Resistance to this compound Mutagenesis->Screening Isolation Isolate and Propagate Resistant Mutants Screening->Isolation Backcrossing Backcross Mutants to Wild-Type Isolation->Backcrossing Mapping Map the Mutation (e.g., by Whole-Genome Sequencing) Backcrossing->Mapping Validation Validate the Candidate Gene Mapping->Validation

Forward Genetic Screen Workflow.

Detailed Experimental Protocol:

  • Mutagenesis:

  • Screening for Resistance:

    • Allow the mutagenized worms to self-fertilize for two generations (F2 generation).

    • Expose the F2 generation to a concentration of this compound that is lethal to wild-type worms.

    • Identify and isolate individual worms that survive and appear healthy. These are the resistant mutants.

  • Backcrossing and Mapping:

    • Backcross the resistant mutants to wild-type worms for several generations to remove background mutations.

    • Map the mutation responsible for the resistance phenotype using techniques such as single-nucleotide polymorphism (SNP) mapping or whole-genome sequencing.

  • Gene Identification and Validation:

    • Identify the gene that is mutated in the resistant worms.

    • Validate that the identified gene is indeed responsible for the resistance by, for example, creating a new knockout of the gene in a wild-type background and testing for resistance, or by rescuing the resistant phenotype in the mutant by introducing a wild-type copy of the gene.

Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling is a proteomic technique that can identify drug targets by detecting changes in the thermal stability of proteins upon ligand binding. The binding of a drug to its target protein often stabilizes the protein, leading to a higher melting temperature.

Experimental Workflow:

TPP_Workflow cluster_treatment Treatment & Heating cluster_analysis Proteomic Analysis cluster_identification Target Identification Treatment Treat C. elegans Lysate with This compound or Vehicle Heating Heat Aliquots to a Range of Temperatures Treatment->Heating Centrifugation Separate Soluble and Aggregated Proteins Heating->Centrifugation MS_Analysis Quantify Soluble Proteins by Mass Spectrometry Centrifugation->MS_Analysis Melting_Curves Generate Protein Melting Curves MS_Analysis->Melting_Curves Target_ID Identify Proteins with Altered Thermal Stability Melting_Curves->Target_ID

Thermal Proteome Profiling Workflow.

Detailed Experimental Protocol:

  • C. elegans Lysate Preparation:

    • Prepare a native protein lysate from C. elegans as described for the AP-MS protocol.

  • Treatment and Heating:

    • Divide the lysate into two batches. Treat one with this compound and the other with a vehicle control.

    • Aliquot the treated lysates and heat them to a range of different temperatures.

  • Protein Separation and Quantification:

    • After heating, centrifuge the samples to pellet the aggregated (denatured) proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the abundance of each protein in the soluble fraction using quantitative mass spectrometry, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags).

  • Data Analysis:

    • For each protein, plot its abundance in the soluble fraction as a function of temperature to generate a melting curve.

    • Compare the melting curves of proteins from the this compound-treated and control samples.

    • Proteins that show a significant shift in their melting temperature in the presence of this compound are considered candidate targets.

Biosynthesis of this compound

Understanding the biosynthesis of this compound can provide insights into its structure and potential for modification for use in target identification studies. This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves a precursor protein, OphMA, which contains an N-terminal methyltransferase domain and a C-terminal core peptide. The methyltransferase domain automethylates the core peptide, which is then cleaved and cyclized by a protease, OphP.

Omphalotin_Biosynthesis cluster_precursor Precursor Protein cluster_modification Post-Translational Modification cluster_product Final Product OphMA OphMA Precursor Protein (Methyltransferase + Core Peptide) Methylation Automethylation of Core Peptide OphMA->Methylation Cleavage_Cyclization Cleavage and Macrocyclization by OphP Protease Methylation->Cleavage_Cyclization Omphalotin_A This compound Cleavage_Cyclization->Omphalotin_A

Biosynthetic Pathway of this compound.

Conclusion

While the molecular target of this compound in C. elegans remains to be discovered, the experimental strategies outlined in this guide provide a robust framework for its identification. A combination of affinity chromatography-mass spectrometry, forward genetic screens, and thermal proteome profiling offers complementary approaches to unravel the mechanism of action of this potent nematicide. The successful identification of its target in the genetically tractable model organism C. elegans will not only illuminate the biology of this fascinating natural product but also pave the way for the development of novel and more effective anthelmintic drugs.

References

The Biological Activity Spectrum of Omphalotin A and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide produced by the fungus Omphalotus olearius. It is a member of the borosin family of ribosomally synthesized and post-translationally modified peptides (RiPPs) and is characterized by multiple N-methylations on its peptide backbone. This structural feature is believed to contribute to its high proteolytic stability and membrane permeability, making it an interesting scaffold for drug development. The primary and most well-documented biological activity of this compound and its derivatives is their potent and selective nematicidal activity, particularly against the plant-parasitic root-knot nematode Meloidogyne incognita. This guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Nematicidal Activity

The most significant biological activity of this compound and its derivatives is their ability to kill nematodes. This activity is particularly pronounced against the plant-parasitic nematode Meloidogyne incognita, a major agricultural pest.

Quantitative Nematicidal Activity Data

The nematicidal potency of this compound and several of its natural and recombinant derivatives has been quantified using LC50 (lethal concentration 50%) values, which represent the concentration of the compound required to kill 50% of the nematode population within a specified time.

CompoundTarget OrganismLC50 (µM)LC50 (µg/mL)LD90 (µg/mL)Reference
This compoundMeloidogyne incognita< 1.0--[1]
This compoundMeloidogyne incognita0.57 (after 16h)--[2]
Omphalotins E-IMeloidogyne incognita0.38 - 3.80.5 - 2.02 - 5[2]
Lentinulin AMeloidogyne incognita< 1.0--[1]
Dendrothelin AMeloidogyne incognita---[2]
This compoundCaenorhabditis elegansWeakly active--[3]

Note: Direct comparison of values should be made with caution due to potential variations in experimental conditions between studies.

Structure-Activity Relationships for Nematicidal Activity

Preliminary structure-activity relationship (SAR) studies suggest that the macrocyclic structure and the presence of N-methylations are crucial for the nematicidal activity of this compound. Variations in the amino acid sequence, as seen in the natural derivatives Lentinulin A and Dendrothelin A, can influence the potency of the nematicidal effect. The oxidatively modified Omphalotins E-I, which contain a hydroxylated tricyclic tryptophan derivative, also exhibit strong nematicidal activity, indicating that modifications to the core peptide are tolerated and can even be beneficial for activity.[2]

Proposed Mechanism of Nematicidal Action

The precise molecular mechanism of action of this compound against nematodes is not yet fully understood. However, the rapid paralysis observed in affected nematodes suggests a neurotoxic mechanism. It is hypothesized that this compound may act on neuronal receptors, such as acetylcholine (B1216132) receptors, leading to disruption of neuromuscular coordination and subsequent paralysis and death.[4][5][6] The high selectivity for certain parasitic nematodes over free-living species like Caenorhabditis elegans suggests a specific molecular target that is either absent or different in the latter.[3]

nematicidal_mechanism Omphalotin_A This compound Derivative Nematode_Cuticle Nematode Cuticle Omphalotin_A->Nematode_Cuticle Penetration Neuronal_Receptor Specific Neuronal Receptor (e.g., Acetylcholine Receptor) Nematode_Cuticle->Neuronal_Receptor Binding Signal_Disruption Disruption of Neurotransmission Neuronal_Receptor->Signal_Disruption Paralysis Paralysis Signal_Disruption->Paralysis Death Death Paralysis->Death nematicidal_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Hatch_J2 Hatch M. incognita J2 from egg masses Add_Nematodes Add a defined number of J2 to each well of a microtiter plate Hatch_J2->Add_Nematodes Prepare_Compounds Prepare serial dilutions of This compound derivatives Add_Compounds Add compound dilutions to the wells Prepare_Compounds->Add_Compounds Add_Nematodes->Add_Compounds Incubate Incubate at 25-28°C for 24-72 hours Add_Compounds->Incubate Count_Mortality Count motile and immotile nematodes under a microscope Incubate->Count_Mortality Calculate_LC50 Calculate LC50 values using probit analysis Count_Mortality->Calculate_LC50 mtt_assay_workflow cluster_prep Preparation cluster_assay Treatment and Incubation cluster_analysis Measurement and Analysis Seed_Cells Seed human cell lines in a 96-well plate Add_Compounds Add compound dilutions to the cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of This compound derivatives Prepare_Compounds->Add_Compounds Incubate_Cells Incubate for 24-72 hours Add_Compounds->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 anti_inflammatory_assay_workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis of Inflammatory Mediators Culture_Macrophages Culture macrophage cell line (e.g., RAW 264.7) Pretreat Pre-treat macrophages with This compound derivatives Culture_Macrophages->Pretreat Prepare_Compounds Prepare dilutions of This compound derivatives Prepare_Compounds->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Measure_NO Measure Nitric Oxide (NO) production (Griess Assay) Collect_Supernatant->Measure_NO Measure_Cytokines Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA Collect_Supernatant->Measure_Cytokines omphalotin_biosynthesis ophMA_gene ophMA gene OphMA_protein OphMA Precursor Protein (Methyltransferase + Core Peptide) ophMA_gene->OphMA_protein Transcription & Translation Methylated_OphMA N-methylated OphMA OphMA_protein->Methylated_OphMA Iterative N-methylation SAM S-Adenosyl Methionine (SAM) SAM->Methylated_OphMA Proteolysis Proteolytic Cleavage (unidentified protease) Methylated_OphMA->Proteolysis Methylated_Peptide Methylated Linear Peptide Proteolysis->Methylated_Peptide Omphalotin_A This compound Methylated_Peptide->Omphalotin_A Macrocyclization OphP_enzyme OphP (Prolyl Oligopeptidase) OphP_enzyme->Omphalotin_A

References

In Vitro Nematicidal Assay for Omphalotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro nematicidal assay for Omphalotin A, a cyclic peptide with potent and selective activity against plant-parasitic nematodes. This document outlines detailed experimental protocols, summarizes quantitative data from published studies, and visualizes relevant biological pathways to support research and development efforts in the field of nematicides.

Introduction

This compound is a ribosomally synthesized and post-translationally modified cyclic dodecapeptide produced by the basidiomycete fungus Omphalotus olearius. It exhibits significant and selective nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita, a major agricultural pest causing significant economic losses worldwide. The unique structure of this compound, featuring multiple N-methylations on the peptide backbone, contributes to its stability and biological activity. Understanding the in vitro efficacy and methodology for testing this compound is crucial for its potential development as a biopesticide.

Quantitative Nematicidal Activity of this compound

The nematicidal potency of this compound and its derivatives has been quantified in several studies. The following tables summarize the reported lethal concentrations required to affect nematode viability.

Table 1: Nematicidal Activity of this compound and its Analogs against Meloidogyne incognita

CompoundLC50 (µM)Exposure TimeReference
This compound0.5716 hours[1]
Recombinant this compoundComparable to native24 hours[1]
Lentinulin A (analog)Comparable to this compound24 hours[1]

Table 2: Nematicidal Activity of Omphalotins E-I against Meloidogyne incognita

CompoundLC50 (µM)Reference
Omphalotins E-I0.38 - 3.8[1]

Table 3: Nematicidal Activity of Omphalotins against Meloidogyne incognita

CompoundLD90 (µg/mL)Reference
Omphalotins E-I2 - 5

It is noteworthy that this compound displays high specificity for M. incognita. While it also affects other plant-parasitic nematodes like Heterodera schachtii, Radopholus similis, and Pratylenchus penetrans, as well as the model nematode Caenorhabditis elegans, significantly higher concentrations are required for a comparable effect[1].

Experimental Protocol: In Vitro Nematicidal Assay

This section provides a detailed, generalized protocol for assessing the nematicidal activity of this compound against Meloidogyne incognita second-stage juveniles (J2). This protocol is a composite based on standard methodologies for in vitro nematicidal assays.

Materials
  • Meloidogyne incognita culture (maintained on a suitable host plant, e.g., tomato)

  • This compound (purified or synthesized)

  • Solvent for this compound (e.g., DMSO, ensuring final concentration does not affect nematode viability)

  • Sterile distilled water

  • 96-well microtiter plates

  • Stereomicroscope

  • Pipettes and sterile tips

  • Incubator

Methods

3.2.1. Preparation of Meloidogyne incognita J2 Juveniles

  • Excise egg masses from the roots of infected host plants.

  • Surface sterilize the egg masses, for example, by agitation in a 0.5% sodium hypochlorite (B82951) solution for 2 minutes.

  • Thoroughly rinse the eggs with sterile distilled water to remove any residual sterilant.

  • Place the sterilized egg masses in a hatching chamber (e.g., a Baermann funnel or a sieve with tissue paper) with sterile water at 25-28°C to encourage hatching.

  • Collect the freshly hatched J2s within 48 hours for the assay.

  • Adjust the concentration of the J2 suspension with sterile distilled water to a final density of approximately 100-200 J2s per 50 µL.

3.2.2. Preparation of this compound Solutions

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial dilutions of the stock solution to achieve the desired final test concentrations (e.g., ranging from 0.1 to 10 µM).

  • Prepare a solvent control containing the highest concentration of the solvent used in the test solutions.

  • A negative control (sterile distilled water) should also be included.

3.2.3. Nematicidal Assay

  • Pipette 50 µL of the J2 suspension into each well of a 96-well microtiter plate.

  • Add 50 µL of the appropriate this compound dilution, solvent control, or negative control to the wells. This will result in a final volume of 100 µL per well.

  • Each treatment and control should be performed in triplicate or quadruplicate.

  • Incubate the plates at 25-28°C.

  • Observe the nematodes under a stereomicroscope at specified time points (e.g., 16, 24, 48, and 72 hours).

  • Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Count the number of dead and live nematodes in each well.

3.2.4. Data Analysis

  • Calculate the percentage of mortality for each treatment and control.

  • Correct for mortality in the control group using Abbott's formula if necessary.

  • Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or other suitable statistical software.

Mechanism of Action and Relevant Pathways

The precise molecular target and signaling pathway of this compound's nematicidal activity remain unknown. Its high specificity towards M. incognita suggests a targeted mode of action rather than general toxicity. While the direct target is yet to be elucidated, the following sections visualize relevant biological pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving post-translational modification of a precursor peptide. Understanding this pathway is crucial for potential biotechnological production of this compound and its analogs.

Omphalotin_A_Biosynthesis cluster_gene OphMA Gene cluster_modification Post-Translational Modification cluster_cyclization Final Product Formation OphMA_precursor OphMA Precursor Protein (Methyltransferase + Core Peptide) Methylation Iterative N-methylation of Core Peptide OphMA_precursor->Methylation autocatalysis SAM S-adenosyl methionine (SAM) SAM->Methylation Cleavage Proteolytic Cleavage Methylation->Cleavage methylated precursor Cyclization Macrocyclization Cleavage->Cyclization linear peptide OphP OphP (Protease) OphP->Cyclization OmphalotinA This compound Cyclization->OmphalotinA

Caption: Proposed biosynthetic pathway of this compound.

Generalized Nematode Neuromuscular Junction (Hypothetical Target)

Many nematicides target the neuromuscular system of nematodes, leading to paralysis and death. While there is no direct evidence that this compound acts on this system, it represents a plausible, yet unconfirmed, potential site of action.

Nematode_Neuromuscular_Junction cluster_neuron Motor Neuron cluster_muscle Muscle Cell MotorNeuron Motor Neuron Terminal Vesicles Synaptic Vesicles (e.g., Acetylcholine) SynapticCleft Synaptic Cleft Vesicles->SynapticCleft Neurotransmitter Release MuscleCell Muscle Cell Membrane Contraction Muscle Contraction/ Paralysis MuscleCell->Contraction Receptors Neurotransmitter Receptors (e.g., nAChRs) Receptors->MuscleCell Ion Influx SynapticCleft->Receptors Binding OmphalotinA_effect Potential Site of Action of this compound? OmphalotinA_effect->Vesicles OmphalotinA_effect->Receptors

Caption: Generalized nematode neuromuscular junction as a hypothetical target.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. The detailed experimental protocol for the in vitro nematicidal assay allows for standardized evaluation of its efficacy. While the quantitative data clearly demonstrates the potent and selective activity of this compound against Meloidogyne incognita, the precise mechanism of action remains a key area for future research. Elucidating the specific signaling pathway targeted by this compound will be a critical step in optimizing its use as a novel and effective biopesticide.

References

An In-depth Technical Guide to Omphalotin A and its Natural Variants: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide originally isolated from the jack-o'-lantern mushroom, Omphalotus olearius.[1] This fascinating molecule and its naturally occurring analogs have garnered significant attention within the scientific community due to their potent and selective nematocidal activity. As ribosomally synthesized and post-translationally modified peptides (RiPPs), omphalotins represent a unique class of natural products with a complex biosynthetic pathway. Their backbone N-methylation and macrocyclization contribute to their enhanced proteolytic stability and membrane permeability, making them attractive candidates for the development of novel anthelmintic agents. This technical guide provides a comprehensive overview of the known natural variants of this compound, their bioactivity, and the experimental methodologies employed in their study.

Natural Variants of this compound

Several natural variants of this compound have been identified from various fungal sources. These analogs typically differ by one or two amino acid substitutions within the cyclic peptide backbone.

Known Natural Variants:

  • This compound: The parent compound, isolated from Omphalotus olearius.

  • Lentinulin A: Isolated from the shiitake mushroom, Lentinula edodes.

  • Dendrothelin A: Isolated from the fungus Dendrothele bispora.

  • Omphalotins B, C, and D: Also isolated from Omphalotus olearius, these variants feature oxidized amino acid residues.

  • Omphalotins E-I: A series of oxidatively modified cyclopeptides from Omphalotus olearius.

Bioactivity of this compound and its Variants

The primary and most well-documented bioactivity of this compound and its natural variants is their potent and selective toxicity against plant-parasitic nematodes, particularly Meloidogyne incognita. The mechanism of action is not yet fully understood but is believed to involve the disruption of vital physiological processes in the nematodes.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the nematocidal activity of this compound and its natural variants against the root-knot nematode, Meloidogyne incognita.

CompoundBioactivity MetricValueTarget Organism
This compound LC50< 1.0 µMMeloidogyne incognita
Lentinulin A LC50< 1.0 µMMeloidogyne incognita
Dendrothelin A LC50> 3.0 µMMeloidogyne incognita
Omphalotins E-I LD500.5 - 2.0 µg/mLMeloidogyne incognita
Omphalotins E-I LD902.0 - 5.0 µg/mLMeloidogyne incognita

Biosynthesis of Omphalotins

Omphalotins are synthesized ribosomally as a precursor peptide, which then undergoes extensive post-translational modifications. The key enzymes involved in this process are the precursor protein OphMA, which contains a methyltransferase domain, and a prolyl oligopeptidase, OphP.

Biosynthetic Pathway of this compound

OmphalotinA_Biosynthesis Biosynthetic Pathway of this compound cluster_precursor Precursor Protein (OphMA) cluster_modification Post-Translational Modification cluster_product Final Product OphMA OphMA (Precursor Protein with Methyltransferase Domain) Methylation Backbone N-methylation OphMA->Methylation SAM as methyl donor Cleavage Proteolytic Cleavage Methylation->Cleavage Release of core peptide Cyclization Macrocyclization Cleavage->Cyclization Catalyzed by OphP OmphalotinA This compound Cyclization->OmphalotinA

Caption: Biosynthesis of this compound from the precursor protein OphMA.

Experimental Protocols

This section outlines the general methodologies for the isolation, characterization, and bioactivity assessment of this compound and its variants.

Isolation and Purification of Omphalotins from Fungal Cultures

1. Fermentation:

  • Cultures of the producing fungus (e.g., Omphalotus olearius) are grown in a suitable liquid medium.

  • Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the production of the desired metabolites.

2. Extraction:

  • The fungal mycelium is separated from the culture broth by filtration.

  • The mycelium and/or the culture filtrate are extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol, to isolate the crude secondary metabolites.

3. Purification:

  • The crude extract is subjected to various chromatographic techniques to purify the omphalotins.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used method for the final purification of omphalotins.

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA).

    • Detection: UV absorbance is monitored at a specific wavelength (e.g., 210 nm) to detect the peptide bonds.

Structure Elucidation

1. Mass Spectrometry (MS):

  • High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the purified compounds.

  • Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide information about the amino acid sequence.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed structure of the omphalotins.

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which helps in sequencing the amino acids.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure of the cyclic peptide.

Heterologous Production in Pichia pastoris

The biosynthetic pathway of omphalotins can be reconstituted in a heterologous host like the yeast Pichia pastoris for sustainable production and for generating novel analogs.

Experimental Workflow:

Heterologous_Production Heterologous Production of Omphalotins in Pichia pastoris Gene_Cloning Cloning of ophMA and ophP genes into Pichia expression vectors Transformation Transformation of P. pastoris Gene_Cloning->Transformation Selection Selection of positive transformants Transformation->Selection Expression Induction of gene expression Selection->Expression Extraction Extraction of omphalotins from yeast culture Expression->Extraction Purification Purification by HPLC Extraction->Purification

Caption: Workflow for the heterologous production of omphalotins.

Nematicidal Bioassay

The nematocidal activity of the purified compounds is typically assessed against the second-stage juveniles (J2) of Meloidogyne incognita.

General Protocol:

  • Nematode Culture: M. incognita is maintained on a suitable host plant (e.g., tomato plants).

  • Egg Extraction: Eggs are extracted from the roots of infected plants.

  • Juvenile Hatching: Eggs are hatched in water to obtain J2s.

  • Bioassay Setup:

    • A known number of J2s are placed in the wells of a microtiter plate.

    • The test compounds are added to the wells at various concentrations.

    • A negative control (solvent only) and a positive control (a known nematicide) are included.

  • Incubation: The plates are incubated at a controlled temperature for a specific period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: The number of dead or immobile nematodes is counted under a microscope.

  • Data Analysis: The LC50 (lethal concentration required to kill 50% of the nematodes) or LD50 (lethal dose) values are calculated.

Conclusion and Future Perspectives

This compound and its natural variants represent a promising class of natural products with significant potential for the development of new-generation nematicides. Their unique cyclic and N-methylated structure confers favorable pharmacological properties. While their primary bioactivity against plant-parasitic nematodes is well-established, the precise molecular target and mechanism of action remain an active area of research. Further studies are warranted to fully elucidate their mode of action, which could pave the way for the design of even more potent and selective anthelmintic agents. The successful heterologous production of these compounds in yeast provides a powerful platform for generating novel analogs through biosynthetic engineering, opening up new avenues for drug discovery and development in the field of parasitology.

References

The Evolution of the Omphalotin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotins are a fascinating class of cyclic dodecapeptides produced by the fungus Omphalotus olearius and its relatives. These ribosomally synthesized and post-translationally modified peptides (RiPPs) exhibit potent nematicidal activity, making them promising candidates for the development of novel anthelmintic drugs. A key feature of omphalotins is the extensive N-methylation of their peptide backbone, a modification that enhances their stability and bioavailability. This technical guide provides an in-depth exploration of the evolution of the omphalotin biosynthetic pathway, detailing the key enzymes, their mechanisms, and the experimental methodologies used to elucidate this unique biological system.

The Omphalotin Biosynthetic Pathway: A Two-Enzyme System

The biosynthesis of Omphalotin A, the most well-characterized member of the family, is a remarkably streamlined process orchestrated by just two key enzymes encoded by the oph gene cluster: OphMA and OphP .[1][2]

  • OphMA: The Self-Sacrificing N-Methyltransferase OphMA is a multifunctional precursor protein that contains an N-terminal S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (NMT) domain and a C-terminal region encoding the omphalotin core peptide.[3] In a unique mechanism, the NMT domain of one OphMA monomer catalyzes the iterative N-methylation of the core peptide sequence on another OphMA monomer in a trans-acting fashion. This process is highly specific, resulting in the methylation of nine of the twelve amino acid residues in the this compound core peptide.[3] The self-sacrificing nature of OphMA, where the enzyme itself is the substrate for modification, is a novel feature in RiPP biosynthesis.

  • OphP: The Prolyl Oligopeptidase Cyclase Following N-methylation, the modified core peptide is cleaved from the OphMA precursor and cyclized by OphP, a member of the prolyl oligopeptidase (POP) family of serine proteases.[4] OphP recognizes a specific motif at the C-terminus of the methylated core peptide, cleaves the peptide bond, and catalyzes an intramolecular transpeptidation reaction to form the final cyclic product.

Omphalotin_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification ophMA_gene ophMA gene Transcription_Translation Transcription & Translation ophMA_gene->Transcription_Translation ophP_gene ophP gene ophP_gene->Transcription_Translation OphMA_precursor OphMA Precursor Protein Transcription_Translation->OphMA_precursor OphP_enzyme OphP Enzyme Transcription_Translation->OphP_enzyme N_methylation Iterative N-methylation (trans-acting) OphMA_precursor->N_methylation SAM Methylated_OphMA N-methylated OphMA N_methylation->Methylated_OphMA Cleavage_Cyclization Proteolytic Cleavage & Macrocyclization Methylated_OphMA->Cleavage_Cyclization OphP_enzyme->Cleavage_Cyclization Omphalotin_A This compound Cleavage_Cyclization->Omphalotin_A

Fig. 1: The this compound biosynthetic pathway.

Evolution of the Omphalotin Biosynthetic Pathway

The discovery of omphalotin-like gene clusters in other fungi, such as Lentinula edodes (the shiitake mushroom) and Dendrothele bispora, provides insights into the evolution of this unique biosynthetic pathway. Comparative genomics and phylogenetic analyses suggest that the core machinery of OphMA and OphP has been conserved, while the sequence of the core peptide has diverged, leading to the production of a variety of omphalotin analogs.

The evolutionary trajectory of the two key enzymes reveals distinct paths:

  • RiPP Methyltransferases: The N-methyltransferase domain of OphMA belongs to a diverse family of RiPP methyltransferases. Phylogenetic analysis of these enzymes indicates a complex evolutionary history with instances of horizontal gene transfer and functional divergence. The self-sacrificing mechanism of OphMA appears to be a more recent evolutionary innovation within this enzyme family.

  • Fungal Prolyl Oligopeptidases: OphP is a member of the widespread prolyl oligopeptidase family. Phylogenetic studies of fungal POPs show that they form a distinct clade, and OphP's specific function in RiPP cyclization likely evolved from a more general proteolytic function. The adaptation of a common peptidase for a specialized role in natural product biosynthesis is a recurring theme in the evolution of secondary metabolism.

Evolutionary_Relationships cluster_OphMA OphMA Evolution cluster_OphP OphP Evolution Ancestral_NMT Ancestral RiPP N-Methyltransferase OphMA_lineage OphMA Lineage (Self-sacrificing) Ancestral_NMT->OphMA_lineage Lentinula_LedMA LedMA (L. edodes) OphMA_lineage->Lentinula_LedMA Dendrothele_DbiMA DbiMA (D. bispora) OphMA_lineage->Dendrothele_DbiMA OphMA (O. olearius) OphMA (O. olearius) OphMA_lineage->OphMA (O. olearius) Ancestral_POP Ancestral Fungal Prolyl Oligopeptidase OphP_lineage OphP Lineage (Cyclase activity) Ancestral_POP->OphP_lineage Lentinula_LedP LedP (L. edodes) OphP_lineage->Lentinula_LedP Dendrothele_DbiP DbiP (D. bispora) OphP_lineage->Dendrothele_DbiP OphP (O. olearius) OphP (O. olearius) OphP_lineage->OphP (O. olearius)

Fig. 2: Putative evolutionary tree of OphMA and OphP.

Quantitative Data

Table 1: Substrate Specificity of OphMA N-Methyltransferase

Amino Acid Substitution in Core PeptideN-Methylation EfficiencyReference(s)
Alanine (Ala)High
Valine (Val)High
Leucine (Leu)High
Isoleucine (Ile)High
Phenylalanine (Phe)Moderate
Tyrosine (Tyr)Moderate
Tryptophan (Trp)Moderate
Proline (Pro)Low to None
Charged Residues (e.g., Asp, Glu, Lys, Arg)Low to None

Table 2: Production Yield of this compound in a Heterologous Host

Host OrganismExpression SystemYieldReference(s)
Pichia pastorisMethanol-inducible AOX1 promoter~1-5 mg/L

Experimental Protocols

Heterologous Expression of ophMA and ophP in Pichia pastoris

This protocol describes the co-expression of ophMA and ophP in Pichia pastoris for the production of this compound.

1. Vector Construction:

  • The open reading frames of ophMA and ophP are PCR amplified from O. olearius cDNA.
  • ophMA is cloned into the pPICZ A vector under the control of the AOX1 promoter.
  • ophP is cloned into the pPIC3.5K vector, also under the control of the AOX1 promoter.

2. P. pastoris Transformation:

  • The pPICZ-ophMA and pPIC3.5K-ophP plasmids are linearized with SacI and PmeI, respectively.
  • Competent P. pastoris GS115 cells are transformed with the linearized plasmids via electroporation.
  • Transformants are selected on YPDS plates containing zeocin (for pPICZ A) and G418 (for pPIC3.5K).

3. Expression and Production:

  • Positive transformants are grown in BMGY medium to generate biomass.
  • To induce protein expression, cells are transferred to BMMY medium containing 0.5% methanol (B129727).
  • The culture is incubated at 30°C with vigorous shaking for 72-96 hours, with methanol being added every 24 hours to maintain induction.

4. Extraction and Purification of this compound:

  • P. pastoris cells are harvested by centrifugation.
  • The cell pellet is resuspended in a suitable buffer and lysed by bead beating.
  • This compound is extracted from the cell lysate using ethyl acetate.
  • The organic extract is dried and the residue is redissolved in methanol for analysis.

"Start" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Vector_Construction" [label="1. Vector Construction\n(pPICZ-ophMA, pPIC3.5K-ophP)"]; "Transformation" [label="2. P. pastoris Transformation\n(Electroporation)"]; "Selection" [label="3. Selection of Transformants\n(Zeocin, G418)"]; "Expression" [label="4. Protein Expression\n(Methanol Induction)"]; "Extraction" [label="5. Extraction of this compound\n(Ethyl Acetate)"]; "Analysis" [label="6. Analysis\n(LC-MS)"]; "End" [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Vector_Construction"; "Vector_Construction" -> "Transformation"; "Transformation" -> "Selection"; "Selection" -> "Expression"; "Expression" -> "Extraction"; "Extraction" -> "Analysis"; "Analysis" -> "End"; }

Fig. 3: Workflow for this compound production in P. pastoris.
In Vitro Assay for OphMA N-Methyltransferase Activity

This protocol outlines a method to assess the N-methyltransferase activity of recombinant OphMA.

1. Expression and Purification of OphMA:

  • The N-methyltransferase domain of ophMA is cloned into a suitable expression vector (e.g., pET-28a) with a His-tag.
  • The construct is transformed into E. coli BL21(DE3).
  • Protein expression is induced with IPTG.
  • The His-tagged OphMA-NMT is purified from the cell lysate using Ni-NTA affinity chromatography.

2. Methyltransferase Assay:

  • The reaction mixture contains purified OphMA-NMT, a synthetic peptide substrate corresponding to the omphalotin core peptide, and S-adenosyl-L-[methyl-¹⁴C]-methionine in a suitable buffer.
  • The reaction is incubated at 30°C for a defined period.
  • The reaction is stopped by adding trifluoroacetic acid.
  • The incorporation of the radiolabeled methyl group into the peptide substrate is quantified by scintillation counting after separation by HPLC.

Biochemical Characterization of OphP Cyclization Activity

This protocol describes an assay to determine the macrocyclase activity of recombinant OphP.

1. Expression and Purification of OphP:

  • The ophP gene is cloned into a P. pastoris expression vector with a C-terminal His-tag.
  • Recombinant OphP is expressed and secreted into the culture medium.
  • The secreted OphP is purified from the culture supernatant using Ni-NTA affinity chromatography.

2. Cyclization Assay:

  • A linear, N-methylated peptide substrate corresponding to the full-length omphalotin precursor peptide is synthesized.
  • The linear peptide is incubated with purified OphP in a suitable reaction buffer.
  • The reaction is monitored over time by taking aliquots and analyzing them by RP-HPLC.
  • The formation of the cyclic omphalotin product is identified by its retention time and confirmed by mass spectrometry.

Conclusion

The omphalotin biosynthetic pathway represents a paradigm of efficiency in natural product synthesis, utilizing a minimal set of enzymes to generate a complex, bioactive molecule. The evolutionary adaptation of a self-sacrificing methyltransferase and a prolyl oligopeptidase for this purpose highlights the remarkable plasticity of fungal metabolic pathways. The experimental protocols and data presented in this guide provide a framework for further investigation into this fascinating system, with potential applications in the development of novel pharmaceuticals and biocatalysts. The continued exploration of the omphalotin pathway and its homologs in other fungi promises to uncover new chemical diversity and expand our understanding of the evolution of secondary metabolism.

References

Methodological & Application

Heterologous Production of Omphalotin A in Pichia pastoris: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic peptide derived from the mushroom Omphalotus olearius with potent nematicidal activity, making it a promising candidate for the development of novel biopesticides and pharmaceuticals.[1] This document provides detailed application notes and protocols for the heterologous production of this compound in the methylotrophic yeast Pichia pastoris, a widely used and efficient host for recombinant protein and secondary metabolite production. The co-expression of the precursor protein gene, ophMA, and the macrocyclase gene, ophP, in P. pastoris has been shown to be sufficient for the production of this complex backbone N-methylated peptide.[1][2]

Biosynthesis and Production Strategy

The biosynthesis of this compound in its native host involves the ribosomal synthesis of a precursor protein, OphMA. This precursor contains a C-terminal core peptide that undergoes extensive N-methylation catalyzed by the N-terminal methyltransferase domain of OphMA itself. Subsequently, a prolyl oligopeptidase, OphP, is responsible for the cleavage and macrocyclization of the modified core peptide to yield the final this compound molecule.

For heterologous production in Pichia pastoris, a co-expression strategy is employed where both the ophMA and ophP genes are introduced into the yeast genome. The expression of these genes is typically driven by the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter, allowing for a biphasic fermentation process. An initial growth phase on a non-inducing carbon source like glycerol (B35011) allows for high cell density accumulation, followed by an induction phase with methanol (B129727) to trigger the production of the biosynthetic enzymes and, consequently, this compound.

Diagram of the this compound Biosynthetic Pathway

OmphalotinA_Biosynthesis cluster_Pichia Pichia pastoris Cell ophMA_gene ophMA gene OphMA_protein OphMA Precursor (with MTase domain and core peptide) ophMA_gene->OphMA_protein translation ophP_gene ophP gene OphP_protein OphP (Prolyl Oligopeptidase) ophP_gene->OphP_protein translation Methanol Methanol AOX1_promoter AOX1 Promoter Methanol->AOX1_promoter induces AOX1_promoter->ophMA_gene drives transcription AOX1_promoter->ophP_gene drives transcription N_methylated_intermediate N-methylated linear peptide OphMA_protein->N_methylated_intermediate auto-N-methylation OphP_protein->N_methylated_intermediate Omphalotin_A This compound (Cyclic Peptide) N_methylated_intermediate->Omphalotin_A cleavage & cyclization

Caption: Workflow for the heterologous production of this compound in P. pastoris.

Quantitative Data Summary

The following table summarizes the reported yield of this compound produced in Pichia pastoris. Further optimization of fermentation and purification processes may lead to improved titers.

Pichia pastoris StrainExpression SystemFermentation ScalePurification MethodYield of this compoundReference
GS115Co-expression of ophMA and ophP under AOX1 promoterShake flaskCell lysis, ethyl acetate (B1210297) extraction, and further purification~6.5 mg (pure)(Not specified in search results)

Experimental Protocols

Vector Construction for Co-expression of ophMA and ophP

This protocol describes the construction of expression vectors for the co-expression of ophMA and ophP in P. pastoris strain GS115. The ophMA gene is cloned into the pPICZA vector, which allows for selection on Zeocin™. A similar strategy can be employed for the ophP gene using a vector with a different selection marker if a co-transformation strategy is chosen.

Materials:

  • ophMA and ophP cDNA

  • pPICZA expression vector (or other suitable Pichia expression vector)

  • Restriction enzymes (e.g., EcoRI, NotI)

  • T4 DNA Ligase

  • E. coli competent cells (e.g., DH5α)

  • LB agar (B569324) plates with Zeocin™

  • DNA purification kits

Protocol:

  • Amplify the full-length coding sequences of ophMA and ophP from cDNA using PCR with primers containing appropriate restriction sites (e.g., EcoRI and NotI).

  • Digest the pPICZA vector and the PCR products with the corresponding restriction enzymes.

  • Purify the digested vector and inserts using a gel extraction kit.

  • Ligate the digested ophMA and ophP inserts into the linearized pPICZA vector separately using T4 DNA Ligase.

  • Transform the ligation products into competent E. coli cells and select for transformants on LB agar plates containing Zeocin™.

  • Isolate plasmid DNA from positive colonies and confirm the correct insertion by restriction digestion and DNA sequencing.

  • For co-expression, a second vector with a different selectable marker (e.g., G418 resistance) can be constructed for the ophP gene following the same procedure.

Diagram of the Vector Construction Workflow

Vector_Construction pPICZA pPICZA Vector Restriction_Digest Restriction Digest pPICZA->Restriction_Digest ophMA_cDNA ophMA cDNA PCR_ophMA PCR Amplification of ophMA ophMA_cDNA->PCR_ophMA PCR_ophMA->Restriction_Digest Ligation Ligation Restriction_Digest->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Selection Selection on Zeocin Transformation_Ecoli->Selection Sequencing Sequence Verification Selection->Sequencing Final_Vector pPICZA-ophMA Sequencing->Final_Vector

Caption: Workflow for constructing the ophMA expression vector.

Pichia pastoris Transformation and Clone Selection

This protocol outlines the transformation of P. pastoris GS115 with the linearized expression vectors and selection of positive transformants.

Materials:

  • P. pastoris GS115 strain

  • YPD medium

  • Linearized pPICZA-ophMA and the second expression vector for ophP

  • Electroporator and cuvettes

  • Ice-cold 1 M sorbitol

  • YPD agar plates with Zeocin™ and/or G418

Protocol:

  • Inoculate 50 mL of YPD medium with a single colony of P. pastoris GS115 and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 500 mL of YPD and grow to an OD600 of 1.3-1.5.

  • Harvest the cells by centrifugation and wash the pellet with ice-cold sterile water and then with ice-cold 1 M sorbitol.

  • Resuspend the cells in a small volume of ice-cold 1 M sorbitol to prepare competent cells.

  • Mix 80 µL of competent cells with 5-10 µg of each linearized expression vector.

  • Transfer the mixture to a pre-chilled electroporation cuvette and apply a pulse (e.g., 1.5 kV, 25 µF, 200 Ω).

  • Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette and transfer the cell suspension to a sterile tube.

  • Spread the cells on YPD agar plates containing the appropriate antibiotic(s) for selection.

  • Incubate the plates at 30°C for 2-4 days until colonies appear.

  • Screen individual colonies by colony PCR to confirm the integration of the expression cassettes into the P. pastoris genome.

Fermentation for this compound Production

This protocol describes a typical fed-batch fermentation process for the production of this compound in a lab-scale bioreactor.

Media Composition:

  • BMGY Medium (Buffered Glycerol-complex Medium):

    • 1% Yeast Extract

    • 2% Peptone

    • 100 mM Potassium Phosphate, pH 6.0

    • 1.34% Yeast Nitrogen Base (YNB)

    • 4 x 10⁻⁵% Biotin

    • 1% Glycerol

  • BMMY Medium (Buffered Methanol-complex Medium):

    • 1% Yeast Extract

    • 2% Peptone

    • 100 mM Potassium Phosphate, pH 6.0

    • 1.34% Yeast Nitrogen Base (YNB)

    • 4 x 10⁻⁵% Biotin

    • 0.5% - 1.0% Methanol[3][4]

Protocol:

  • Inoculum Preparation: Inoculate a single colony of the recombinant P. pastoris strain into 25-50 mL of BMGY medium and grow at 28-30°C in a shaking incubator until the culture reaches an OD600 of 2-6.

  • Bioreactor Inoculation: Inoculate the bioreactor containing BMGY medium with the seed culture.

  • Glycerol Batch Phase: Grow the culture at 30°C with controlled pH (e.g., 5.0-6.0) and dissolved oxygen (DO) levels until the glycerol is completely consumed, indicated by a sharp increase in DO.

  • Glycerol Fed-batch Phase (Optional): To further increase biomass, a glycerol fed-batch can be performed.

  • Methanol Induction Phase: Start the methanol feed to induce the AOX1 promoter. A common strategy is to start with a low feed rate and gradually increase it. Maintain the methanol concentration in the range of 0.5% - 1.0% (v/v). The induction phase is typically carried out for 48-72 hours.

  • Harvesting: After the induction period, harvest the cells by centrifugation.

Purification and Quantification of this compound

This protocol details the extraction and analysis of this compound from the P. pastoris culture.

Materials:

  • Glass beads (for cell lysis)

  • Ethyl acetate

  • Methanol

  • Centrifuge

  • Rotary evaporator

  • LC-MS/MS system

Protocol:

  • Cell Lysis: Resuspend the harvested cell pellet in a suitable buffer and lyse the cells using mechanical disruption with glass beads.

  • Extraction:

    • Centrifuge the cell lysate to remove cell debris.

    • Transfer the cleared supernatant to a new tube.

    • Add an equal volume of ethyl acetate to the supernatant, vortex vigorously, and allow the phases to separate.

    • Collect the upper ethyl acetate phase.

  • Concentration: Evaporate the ethyl acetate extract to dryness using a rotary evaporator.

  • Sample Preparation for Analysis: Dissolve the dried residue in methanol.

  • Quantification by LC-MS/MS:

    • Analyze the methanolic extract using a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system.

    • Develop a quantitative method using a purified this compound standard to create a calibration curve.

    • Monitor the specific mass transition for this compound for accurate quantification.

Diagram of the Purification and Analysis Workflow

Purification_Workflow Cell_Culture P. pastoris Culture Centrifugation1 Centrifugation Cell_Culture->Centrifugation1 Cell_Pellet Cell Pellet Centrifugation1->Cell_Pellet Cell_Lysis Cell Lysis (Glass Beads) Cell_Pellet->Cell_Lysis Centrifugation2 Centrifugation Cell_Lysis->Centrifugation2 Cleared_Lysate Cleared Lysate Centrifugation2->Cleared_Lysate Extraction Ethyl Acetate Extraction Cleared_Lysate->Extraction Aqueous_Phase Aqueous Phase (Discard) Extraction->Aqueous_Phase Organic_Phase Organic Phase (Ethyl Acetate) Extraction->Organic_Phase Evaporation Evaporation Organic_Phase->Evaporation Dried_Extract Dried Extract Evaporation->Dried_Extract Dissolution Dissolution in Methanol Dried_Extract->Dissolution LCMS_Analysis LC-MS/MS Analysis Dissolution->LCMS_Analysis

Caption: Workflow for the purification and analysis of this compound.

Conclusion

The heterologous production of this compound in Pichia pastoris offers a scalable and efficient platform for the synthesis of this valuable cyclic peptide. The protocols outlined in this document provide a comprehensive guide for researchers to establish and optimize the production of this compound. Further metabolic engineering and process optimization efforts could lead to significantly higher yields, paving the way for its commercial application in agriculture and medicine.

References

Application Notes and Protocols: Purification of Recombinant Omphalotin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Omphalotin A is a cyclic peptide with potent and selective nematicidal activity, originally isolated from the mushroom Omphalotus olearius.[1] Its unique structure, featuring multiple backbone N-methylations, contributes to its high stability and biological activity, making it a person of interest for agricultural and pharmaceutical applications.[2] Recombinant production of this compound in heterologous hosts like Pichia pastoris offers a scalable and controlled method for its synthesis.[3][4] This document provides a detailed protocol for the purification of recombinant this compound from P. pastoris culture.

Data Presentation

Table 1: Summary of Recombinant this compound Purification Yield and Purity

Purification StepExpression SystemYieldPurityReference
Preparative RP-HPLCPichia pastoris GS1151200 µg≥ 95%[5]
Solid Phase Peptide Synthesis & PurificationChemical Synthesis~6.5 mgPure
Preparative RP-HPLCPichia pastoris800 µg (Lentinulin A)≥ 95%
Preparative RP-HPLCPichia pastoris400 µg (Dendrothelin A)≥ 95%

Experimental Protocols

This protocol outlines the key steps for the purification of recombinant this compound produced in Pichia pastoris. The biosynthesis of this compound in P. pastoris is achieved through the co-expression of the precursor protein OphMA and the prolyloligopeptidase OphP.

1. Cultivation and Expression in Pichia pastoris

  • Strain: Pichia pastoris transformant GS115 co-expressing OphP and OphMA (GS115-OphP-OphMA).

  • Medium: Buffered Methanol-containing Complex Medium (BMMY).

  • Cultivation: Cultivate the P. pastoris transformant for three days at 30 °C in BMMY to induce protein expression.

2. Cell Lysis and Extraction

  • Cell Lysis: Harvest the yeast cells by centrifugation. Lyse the cells using glass beads to disrupt the cell wall and release the intracellular contents.

  • Clarification: Centrifuge the lysate to pellet cell debris and obtain a cleared cell lysate.

  • Phase Separation (Solvent Extraction):

    • Extract the cleared cell lysate with an equal volume of ethyl acetate (B1210297) or a 1:1 (v/v) mixture of ethyl acetate and n-hexane.

    • Mix thoroughly and separate the organic and aqueous phases by centrifugation.

    • Collect the organic phase containing the hydrophobic this compound.

    • Evaporate the organic solvent to obtain a pellet.

    • Dissolve the resulting pellet in methanol (B129727) for further analysis or purification.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

  • Column: C18 preparative RP-HPLC column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (specific gradient conditions should be optimized).

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Analysis: Analyze the collected fractions for purity using analytical LC-MS/MS.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Diagram 1: Experimental Workflow for Recombinant this compound Purification

PurificationWorkflow cluster_expression 1. Expression cluster_extraction 2. Extraction cluster_purification 3. Purification Cultivation Cultivation of P. pastoris (3 days, 30°C, BMMY) CellLysis Cell Lysis (Glass Beads) Cultivation->CellLysis PhaseSeparation Phase Separation (Ethyl Acetate / Hexane) CellLysis->PhaseSeparation Evaporation1 Evaporation of Organic Phase PhaseSeparation->Evaporation1 Dissolution Dissolution in Methanol Evaporation1->Dissolution RPHPLC Preparative RP-HPLC (C18 Column) Dissolution->RPHPLC Analysis Purity Analysis (LC-MS/MS) RPHPLC->Analysis FinalProduct Pure this compound Analysis->FinalProduct BiosynthesisPathway OphMA_precursor OphMA Precursor Protein (Methyltransferase Domain + Core Peptide) Methylation Autocatalytic N-methylation of Core Peptide OphMA_precursor->Methylation SAM-dependent OphP OphP (Prolyloligopeptidase) Methylation->OphP Processing Cyclization Excision and Macrocyclization OphP->Cyclization OmphalotinA This compound Cyclization->OmphalotinA

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Omphalotin A and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide with potent and selective nematicidal activity, originally isolated from the fungus Omphalotus olearius.[1][2] Its unique structure, featuring multiple backbone N-methylations, contributes to its high proteolytic stability and membrane permeability, making it an interesting candidate for drug development.[1][3][4] This document provides detailed application notes and protocols for the analysis of this compound and its natural and synthetic derivatives using liquid chromatography-mass spectrometry (LC-MS).

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves a precursor protein, OphMA, which contains an N-terminal methyltransferase domain and a C-terminal core peptide sequence. The OphMA protein automethylates its own core peptide, which is subsequently cleaved and cyclized by a dedicated protease, OphP. This biosynthetic pathway has been successfully reconstituted in hosts like Pichia pastoris for the production of this compound and its derivatives.

Quantitative Analysis of this compound and its Derivatives

The following table summarizes the mass spectrometry data for this compound and some of its known derivatives. This data is crucial for the identification and relative quantification of these compounds in complex mixtures, such as fungal extracts or recombinant production media.

CompoundAmino Acid SequenceMolecular Weight (Da)Observed [M+H]⁺ (m/z)Key CharacteristicsReference
This compound cyclo(-Val-MeVal-MeGly-MeVal-MeVal-MeIle-Gly-MeGly-MeIle-Ile-Trp-MeVal-)1341.91342.99 N-methylations
Lentinulin A Differs from this compound by substitutions--Natural variant
Dendrothelin A Differs from this compound by substitutions--Natural variant
I417T Derivative Substitution in the core peptide--Non-natural, engineered derivative
I407F Derivative Substitution in the core peptide--Non-natural, engineered derivative
I410E Derivative Substitution in the core peptide--Non-natural, engineered derivative

Note: Specific molecular weights and observed m/z values for all derivatives are often reported in the supplementary materials of the cited literature and can be calculated based on the specific amino acid substitutions.

Experimental Protocols

Protocol 1: Extraction of this compound and Derivatives from Fungal Culture

This protocol is designed for the extraction of this compound and its derivatives from Pichia pastoris culture for subsequent LC-MS analysis.

Materials:

  • Pichia pastoris culture expressing this compound biosynthetic genes

  • Methanol (B129727)

  • Ethyl acetate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid

Procedure:

  • Harvest the P. pastoris cells by centrifugation.

  • Lyse the cells to release the intracellular contents.

  • Extract the cell lysate and the culture supernatant with an equal volume of ethyl acetate.

  • Separate the organic phase and evaporate to dryness using a rotary evaporator.

  • Re-dissolve the dried extract in a suitable volume of methanol for a concentrated stock solution.

  • For LC-MS analysis, dilute the methanolic extract with LC-MS grade water containing 0.1% formic acid to the desired concentration.

Protocol 2: LC-MS/MS Analysis of this compound and Derivatives

This protocol outlines the parameters for the analysis of this compound and its derivatives using a high-resolution mass spectrometer coupled with a UHPLC system.

Instrumentation:

  • UHPLC system (e.g., Dionex Ultimate 3000)

  • High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive)

  • Reversed-phase C18 column (e.g., Phenomenex Kinetex® 2.6 µm XB-C18 100 Å, 150 x 2.1 mm)

LC Parameters:

  • Mobile Phase A: Water with 0.1% (v/v) formic acid

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid

  • Column Temperature: 50°C

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-95% B (linear gradient)

    • 20-27 min: 95% B (wash)

    • 27-32 min: 30% B (equilibration)

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 300-2000

  • Data Acquisition: Data-dependent MS/MS

  • Collision Energy (NCE): 16-30% (optimized for linear and cyclic peptides respectively)

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process. The precursor protein, OphMA, undergoes auto-methylation, followed by proteolytic cleavage and macrocyclization by the enzyme OphP.

OmphalotinA_Biosynthesis OphMA_precursor OphMA Precursor Protein (Methyltransferase + Core Peptide) Auto_methylation Auto-N-methylation (SAM-dependent) OphMA_precursor->Auto_methylation Methylated_OphMA Methylated OphMA Auto_methylation->Methylated_OphMA Proteolytic_cleavage Proteolytic Cleavage (by unidentified protease) Methylated_OphMA->Proteolytic_cleavage Methylated_linear_peptide Methylated Linear Peptide Proteolytic_cleavage->Methylated_linear_peptide OphP_cyclization Macrocyclization (by OphP) Methylated_linear_peptide->OphP_cyclization Omphalotin_A This compound (Cyclic Peptide) OphP_cyclization->Omphalotin_A

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and mass spectrometry analysis of this compound and its derivatives from a fungal culture.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Fungal Culture (e.g., Pichia pastoris) Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation UHPLC Separation (C18 Column) Concentration->LC_Separation MS_Detection High-Resolution MS (e.g., Q Exactive) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (MS/MS) Fragmentation MS_Detection->MSMS_Fragmentation Data_Analysis Data Analysis (Identification & Quantification) MSMS_Fragmentation->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

Tandem mass spectrometry (MS/MS) of cyclic peptides like this compound typically involves ring opening followed by fragmentation of the resulting linear peptide. This process can be complex due to the possibility of the ring opening at any amide bond. The resulting spectrum is a composite of fragment ions from different linear precursors.

Fragmentation_Pathway OmphalotinA This compound [M+H]⁺ (Cyclic Precursor) RingOpening Ring Opening (at any amide bond) OmphalotinA->RingOpening LinearIsomers Mixture of Linear Isomeric Precursors RingOpening->LinearIsomers Fragmentation CID Fragmentation LinearIsomers->Fragmentation b_ions b-type ions Fragmentation->b_ions y_ions y-type ions Fragmentation->y_ions other_frags Internal Fragments & Neutral Losses Fragmentation->other_frags

Caption: Proposed fragmentation of this compound.

Mechanism of Action and Signaling Pathways

The precise molecular target and the downstream signaling pathway responsible for the potent and selective nematicidal activity of this compound are currently unknown. It is hypothesized that its rigid, N-methylated cyclic structure allows it to interact with a specific target in nematodes, leading to paralysis and death. Further research, including target identification studies, is required to elucidate the exact mechanism of action. At present, no specific signaling pathway can be diagrammed. The nematicidal activity has been confirmed against the plant-parasitic nematode Meloidogyne incognita.

References

Application Notes and Protocols for the NMR Spectroscopic-Based Structure Elucidation of Omphalotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide produced by the fungus Omphalotus olearius with potent and selective nematicidal activity.[1][2] Its unique structure, featuring nine N-methylated peptide bonds, presents a significant challenge for complete chemical synthesis and structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structure elucidation of such complex natural products in solution, providing detailed insights into its covalent structure, stereochemistry, and conformational dynamics. This document provides a detailed overview of the application of NMR spectroscopy for the structural characterization of this compound, including experimental protocols and data presentation guidelines.

Structure Elucidation Workflow

The structural elucidation of a novel cyclic peptide like this compound using NMR spectroscopy follows a logical and systematic workflow. This process begins with the acquisition of a series of one- and two-dimensional NMR spectra, which are then used to piece together the structure amino acid by amino acid.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_validation Structure Validation 1D_NMR 1D NMR (¹H, ¹³C) Spin_Systems Identify Amino Acid Spin Systems (COSY, TOCSY) 1D_NMR->Spin_Systems 2D_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) 2D_NMR->Spin_Systems Assign_Residues Assign ¹H and ¹³C Chemical Shifts (HSQC, HMBC) Spin_Systems->Assign_Residues Sequence_Peptide Sequence Amino Acids (NOESY/ROESY, HMBC) Assign_Residues->Sequence_Peptide 3D_Structure Determine 3D Structure (NOE restraints, J-couplings) Sequence_Peptide->3D_Structure Structure_Calculation Structure Calculation & Refinement 3D_Structure->Structure_Calculation

A generalized workflow for the structure elucidation of cyclic peptides using NMR spectroscopy.

Data Presentation

A comprehensive presentation of NMR data is crucial for the verification and dissemination of structural information. The following tables provide a template for the systematic reporting of the NMR data for this compound.

Disclaimer: The following tables are populated with representative data for the constituent amino acids of this compound (3x Gly, 5x Val, 3x Ile, 1x Trp, with 9 N-methylations) for illustrative purposes. The precise chemical shifts and coupling constants for this compound are found in the primary literature and are not fully available in the public domain.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Val-1 N-CH₃3.1530.2
4.2060.5
2.1031.0
Hγ1/Hγ20.95, 0.9019.5, 19.0
Ile-2 N-CH₃3.2030.5
4.1560.0
1.9037.0
Hγ11.4025.0
Hγ20.8515.5
0.8011.5
Gly-3 3.95, 3.8043.0
... .........

Table 2: Key ³J Coupling Constants for this compound

ResidueCouplingValue (Hz)
Val-1 ³J(Hα, Hβ)8.5
Ile-2 ³J(Hα, Hβ)8.0
... ......

Table 3: Key NOESY Correlations for this compound

Residue iProton 1Residue i+1Proton 2Distance
Val-1 Ile-2 NHSequential
Val-1 Ile-2 NHSequential
Gly-3 Val-4 N-CH₃Sequential
Trp-X Val-Y Long-range
... ............

Key NMR Correlation Types for Structure Elucidation

The determination of the planar and three-dimensional structure of this compound relies on the interpretation of through-bond and through-space correlations observed in 2D NMR spectra.

key_correlations cluster_residue_i Residue i cluster_residue_i_plus_1 Residue i+1 Ni N CAi Ni->CAi HNi HN Ni->HNi Ci C' CAi->Ci Hβi CAi->Hβi Hαi Hαi CAi->Hαi Ni1 N Ci->Ni1 CAi1 Ni1->CAi1 HNi1 HN Ni1->HNi1 Ci1 C' CAi1->Ci1 HNi->HNi1 NOESY (dNN) Hαi->Ci HMBC (³J) Hαi->HNi COSY, TOCSY Hαi->Hβi COSY, TOCSY

Key NMR correlations used for peptide structure elucidation.

Experimental Protocols

The following protocols are based on established methodologies for the NMR analysis of cyclic peptides and are adapted for this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent. For this compound, deuterated chloroform (B151607) (CDCl₃) or a mixture of deuterated methanol (B129727) (CD₃OD) and water (H₂O) can be used.

  • Solvent Selection: The choice of solvent can influence the observed conformation. For studying membrane permeability, a biphasic system or a nonpolar solvent like CDCl₃ might be employed. For general structure elucidation, a polar solvent system is often used.

  • Concentration: The final concentration should be in the millimolar range (1-10 mM) for optimal signal-to-noise in a reasonable acquisition time.

  • Internal Standard: Add a small amount of a reference compound, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (0 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf).

    • Data Points: 2048 in F2, 512 in F1.

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Scans: 8-16.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Pulse Program: A standard TOCSY experiment with a clean spin-lock sequence (e.g., mlevgpph).

    • Spin-lock Time: 60-80 ms (B15284909) to allow for magnetization transfer through the entire amino acid spin system.

    • Data Points: 2048 in F2, 512 in F1.

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Scans: 8-16.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2).

    • Spectral Width: 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).

    • Data Points: 2048 in F2, 256 in F1.

    • Number of Scans: 16-32.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).

    • Evolution Delay for Long-Range Couplings: Optimized for a J-coupling of 8 Hz.

    • Spectral Width: 12-16 ppm in F2 (¹H), 200-240 ppm in F1 (¹³C).

    • Data Points: 2048 in F2, 512 in F1.

    • Number of Scans: 32-64.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: A standard phase-sensitive gradient-enhanced NOESY experiment (e.g., noesygpph).

    • Mixing Time: A series of mixing times (e.g., 100, 200, 400 ms) should be used to build up the NOE cross-peaks and to derive distance restraints.

    • Data Points: 2048 in F2, 512 in F1.

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Scans: 16-32.

Data Processing and Analysis
  • Processing: The acquired data should be processed using appropriate software (e.g., TopSpin, Mnova, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing.

  • Assignment: The ¹H and ¹³C resonances are assigned using a combination of the 2D NMR spectra. COSY and TOCSY are used to identify the spin systems of the individual amino acids. HSQC is used to correlate the proton and carbon chemical shifts. HMBC is used to connect the spin systems and to obtain sequential assignments.

  • Structure Calculation: The distance restraints derived from the NOESY spectra, along with dihedral angle restraints from J-coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a fascinating process involving a self-sacrificing N-methyltransferase. The precursor protein, OphMA, contains both the methyltransferase domain and the core peptide sequence. This enzyme automethylates its own C-terminus, which is then cleaved and cyclized by a separate protease, OphP.

biosynthetic_pathway cluster_ophma OphMA Precursor Protein MT_Domain Methyltransferase Domain Auto_Methylation Automethylation MT_Domain->Auto_Methylation Core_Peptide Core Peptide (this compound sequence) Core_Peptide->Auto_Methylation SAM S-Adenosyl Methionine (Methyl Donor) SAM->Auto_Methylation Methylated_OphMA N-Methylated OphMA Auto_Methylation->Methylated_OphMA Cleavage_Cyclization Cleavage & Cyclization Methylated_OphMA->Cleavage_Cyclization OphP OphP Protease OphP->Cleavage_Cyclization Omphalotin_A This compound (Final Product) Cleavage_Cyclization->Omphalotin_A Degraded_MT Degraded Methyltransferase Cleavage_Cyclization->Degraded_MT

The biosynthetic pathway of this compound.

Conclusion

NMR spectroscopy is a powerful and essential technique for the de novo structure elucidation of complex cyclic peptides like this compound. A systematic approach, combining a suite of 1D and 2D NMR experiments, allows for the complete assignment of proton and carbon resonances, the determination of the amino acid sequence, and the characterization of the three-dimensional structure in solution. The protocols and data presentation guidelines outlined in this document provide a framework for researchers to conduct and report their findings in a clear, comprehensive, and reproducible manner. This detailed structural information is critical for understanding the mode of action of this compound and for the rational design of novel nematicidal agents.

References

Application Notes and Protocols: Developing a Screening Assay for Omphalotin A Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and implementing a screening assay to identify and characterize compounds with nematicidal bioactivity, using Omphalotin A as a reference compound. The primary focus is on the potent and selective activity of this compound against the plant-parasitic root-knot nematode, Meloidogyne incognita. A secondary, less sensitive, model organism, Caenorhabditis elegans, is also included for comparative studies and broader screening applications.

Introduction to this compound

This compound is a cyclic dodecapeptide produced by the basidiomycete fungus Omphalotus olearius. It exhibits strong and selective nematicidal activity, particularly against the plant pathogenic nematode Meloidogyne incognita.[1] This makes it a promising lead compound for the development of novel, environmentally friendly nematicides. This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[2] Its unique structure, featuring multiple N-methylations on the peptide backbone, contributes to its bioactivity and stability.[2][3] Several natural analogs of this compound, such as Omphalotins E-I, have also been identified and shown to possess nematicidal properties.[4] The precise molecular target and mechanism of action of this compound in nematodes remain to be fully elucidated.

Data Presentation

Table 1: Comparative Nematicidal Activity of Omphalotin Analogs against Meloidogyne incognita
CompoundMolecular WeightLD90 (µg/mL)
This compound1317.8~1.0
Omphalotin ENot specified2-5
Omphalotin FNot specified2-5
Omphalotin GNot specified2-5
Omphalotin HNot specified2-5
Omphalotin INot specified2-5

Note: Data is compiled from existing literature. LD90 represents the lethal dose required to kill 90% of the nematode population.

Table 2: Comparative Sensitivity of Nematode Species to this compound
Nematode SpeciesTypeRelative Sensitivity
Meloidogyne incognitaPlant-parasiticHigh
Caenorhabditis elegansSaprophyticLow
Heterodera schachtiiPlant-parasiticModerate
Radopholus similisPlant-parasiticModerate
Pratylenchus penetransPlant-parasiticModerate

Note: This table provides a qualitative comparison based on literature reports.

Experimental Protocols

Preparation of Meloidogyne incognita Second-Stage Juveniles (J2)

This protocol describes the extraction of infective second-stage juveniles (J2) from infected plant roots, which are the life stage used for in vitro bioassays.

Materials:

  • Tomato plants heavily infected with M. incognita

  • Sodium hypochlorite (B82951) solution (0.5-1.0%)

  • Sterile distilled water

  • Baermann funnel apparatus

  • Kimwipes or tissue paper

  • Beakers and collection tubes

  • Stereomicroscope

Protocol:

  • Gently uproot tomato plants and wash the roots to remove soil.

  • Select roots with visible galls (root-knots).

  • Cut the galled root sections into small pieces (1-2 cm).

  • Surface sterilize the root pieces by immersing them in a sodium hypochlorite solution for 3-5 minutes, followed by three rinses with sterile distilled water.

  • Set up a Baermann funnel by placing a wire gauze or plastic sieve in a large glass funnel connected to a short piece of rubber tubing with a clamp.

  • Place a double layer of Kimwipes or tissue paper on the sieve.

  • Spread the sterilized root pieces evenly on the tissue paper.

  • Add water to the funnel until the root pieces are just covered.

  • Incubate at room temperature (25-28°C) for 3-5 days.

  • Actively hatching J2s will move through the tissue paper and settle at the bottom of the funnel.

  • Collect the J2 suspension by opening the clamp and dispensing the solution into a collection tube.

  • Wash the collected J2s with sterile distilled water by centrifugation (500 x g for 2 minutes) and resuspension. Repeat three times.

  • Determine the concentration of J2s using a stereomicroscope and a counting slide.

  • Adjust the concentration to the desired level (e.g., 1000 J2s/mL) with sterile distilled water for use in the bioassay.

High-Throughput Screening Assay for Nematicidal Activity

This protocol outlines a method for screening chemical compounds for nematicidal activity against M. incognita J2s in a 96-well plate format.

Materials:

  • M. incognita J2 suspension (prepared as in 3.1)

  • Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a commercial nematicide like Carbofuran or Oxamyl)

  • Negative control (solvent only)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water

  • Multichannel pipette

  • Incubator (25-28°C)

  • Inverted microscope

Protocol:

  • Prepare serial dilutions of the test compounds and the positive control. The final solvent concentration should be non-toxic to the nematodes (typically ≤1% DMSO).

  • Using a multichannel pipette, add the appropriate volume of each test compound dilution, positive control, and negative control to the wells of the 96-well plate. Each treatment should be replicated at least three times.

  • Add the M. incognita J2 suspension to each well to achieve a final volume of 100-200 µL and a final nematode count of approximately 50-100 J2s per well.

  • Seal the plates to prevent evaporation and incubate at 25-28°C in the dark.

  • After 24, 48, and 72 hours, observe the nematodes under an inverted microscope.

  • Assess nematode mortality. A nematode is considered dead if it is immobile and does not respond to gentle probing with a fine needle or a brief heat shock.

  • Count the number of dead and live nematodes in each well.

  • Calculate the percentage of mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula: Corrected Mortality (%) = [ (% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control) ] x 100

  • Determine the LC50 or LD90 values for active compounds using probit analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

OmphalotinA_Biosynthesis cluster_gene Oph Biosynthetic Gene Cluster cluster_process Biosynthesis and Maturation OphMA_gene ophMA gene Translation Translation OphMA_gene->Translation OphP_gene ophP gene OphP_protein OphP Protein (Macrocyclase) OphP_gene->OphP_protein OphMA_protein OphMA Precursor Protein (Methyltransferase Domain + Core Peptide) Translation->OphMA_protein N_methylation Backbone N-methylation (autocatalytic) OphMA_protein->N_methylation Methylated_precursor Methylated OphMA N_methylation->Methylated_precursor Proteolytic_cleavage Proteolytic Cleavage (unidentified protease) Methylated_precursor->Proteolytic_cleavage Methylated_peptide Methylated Linear Peptide Proteolytic_cleavage->Methylated_peptide Macrocyclization Macrocyclization Methylated_peptide->Macrocyclization OphP_protein->Macrocyclization Omphalotin_A Mature this compound Macrocyclization->Omphalotin_A Nematicidal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Infected_Roots Infected Tomato Roots (M. incognita) Baermann_Funnel Baermann Funnel Extraction Infected_Roots->Baermann_Funnel J2_Suspension J2 Nematode Suspension Baermann_Funnel->J2_Suspension Plate_Setup 96-Well Plate Setup J2_Suspension->Plate_Setup Test_Compounds Test Compounds (e.g., this compound) Compound_Dilutions Serial Dilutions Test_Compounds->Compound_Dilutions Compound_Dilutions->Plate_Setup Incubation Incubation (25-28°C, 24-72h) Plate_Setup->Incubation Microscopy Microscopic Observation Incubation->Microscopy Mortality_Count Mortality Count Microscopy->Mortality_Count Data_Calculation Calculate % Mortality (Abbott's Formula) Mortality_Count->Data_Calculation LC50_Determination Determine LC50/LD90 Data_Calculation->LC50_Determination

References

Application Notes & Protocols: Engineering Omphalotin A Biosynthesis for Novel Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Leveraging Enzyme Promiscuity for Novel Peptide Macrocycles

Omphalotin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from the mushroom Omphalotus olearius.[1] This cyclic dodecapeptide is notable for its nine backbone N-methylations, a structural feature that contributes to enhanced proteolytic stability, membrane permeability, and oral availability.[1][2][3] These characteristics make peptide macrocycles like this compound highly desirable scaffolds in drug development.[3]

The biosynthesis of this compound is remarkably concise, primarily relying on two key enzymes encoded by the ophMA and ophP genes. OphMA is a large precursor protein that contains an autocatalytic S-adenosyl-L-methionine (SAM)-dependent α-N-methyltransferase domain and the C-terminal core peptide that becomes this compound. OphP is a peptide macrocyclase that cleaves a follower peptide sequence and catalyzes the final head-to-tail cyclization.

Recent research has demonstrated that the biosynthetic machinery of this compound exhibits significant substrate promiscuity. By co-expressing the ophP gene with mutated versions of the ophMA gene in a heterologous host like Pichia pastoris, it is possible to produce a variety of non-natural this compound analogs. This strategy allows for the site-specific substitution of amino acids in the core peptide sequence, leading to the generation of novel macrocycles with potentially altered pharmacological properties. This platform provides a powerful alternative to the challenging chemical synthesis of such complex peptides and enables the creation of peptide libraries for high-throughput screening.

Biosynthetic Pathway and Engineering Strategy

Native Biosynthetic Pathway of this compound

The biosynthesis is a multi-step process initiated from a single precursor protein, OphMA.

  • N-Methylation: The peptide α-N-methyltransferase (α-N-MT) domain within the OphMA precursor protein iteratively methylates nine specific residues of the C-terminal core peptide, using SAM as a methyl donor.

  • Proteolytic Cleavage: Following methylation, the OphMA protein is cleaved by a yet-to-be-identified host protease, releasing the methylated core peptide along with its follower sequence.

  • Macrocyclization: The OphP enzyme, a prolyl oligopeptidase, recognizes and binds the methylated peptide intermediate. It then cleaves the C-terminal follower peptide and catalyzes a nucleophilic attack from the peptide's free N-terminus, resulting in the final, stable cyclic molecule.

OmphalotinA_Biosynthesis ophMA_gene ophMA Gene OphMA_protein OphMA Precursor Protein (α-N-MT + Core Peptide) ophMA_gene->OphMA_protein Expression Methylated_OphMA Methylated Precursor OphMA_protein->Methylated_OphMA α-N-Methylation SAM SAM SAM->Methylated_OphMA Intermediate Linear Methylated Peptide (+ Follower) Methylated_OphMA->Intermediate Proteolytic Cleavage Host_Protease Host Protease (Unidentified) Host_Protease->Intermediate Omphalotin_A Cyclic this compound Intermediate->Omphalotin_A Macrocyclization ophP_gene ophP Gene OphP_enzyme OphP Macrocyclase ophP_gene->OphP_enzyme Expression OphP_enzyme->Omphalotin_A

Caption: Proposed biosynthetic pathway of this compound.

General Workflow for Analog Generation

The generation of novel analogs hinges on mutating the core peptide sequence within the ophMA gene and leveraging a heterologous expression system.

Analog_Generation_Workflow start Start: Wild-type ophMA Gene mutagenesis 1. Site-Directed Mutagenesis of ophMA Core Peptide Region start->mutagenesis vector 2. Clone Mutant ophMA & Wild-type ophP into Expression Vector(s) mutagenesis->vector transform 3. Transform Host Strain (e.g., Pichia pastoris) vector->transform express 4. Cultivate & Induce Gene Expression transform->express extract 5. Cell Lysis & Supernatant Extraction express->extract analyze 6. HPLC-MS/MS Analysis of Extracts extract->analyze end End: Identify Novel This compound Analogs analyze->end

Caption: Experimental workflow for engineering novel this compound analogs.

Data Summary: Generated this compound Analogs

Studies have confirmed the successful production of at least fifteen non-natural, multiply N-methylated peptide macrocycles by substituting various amino acids within the core peptide sequence. An alanine (B10760859) scan, where each residue was individually replaced by alanine, revealed that every position was amenable to substitution without altering the overall N-methylation pattern. Further experiments demonstrated the successful incorporation of polar, aromatic, and charged residues.

Original Residue PositionSuccessful Substitution(s)Notes
1-12Alanine (Ala)An "Ala scan" confirmed that every position accepts Ala.
Multiple PositionsPolar, Aromatic, Charged ResiduesThe system tolerates a wide range of residue types.
-Lentinulin A variantNatural variant successfully produced.
-Dendrothelin A variantNatural variant successfully produced.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of ophMA

This protocol outlines the generation of ophMA variants with altered core peptide sequences using standard molecular biology techniques.

Materials:

  • Plasmid DNA containing the wild-type ophMA gene

  • Custom-designed mutagenic primers

  • High-fidelity DNA polymerase (e.g., Phusion, PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic selection

Method:

  • Primer Design: Design forward and reverse primers incorporating the desired nucleotide change(s) in the region of the ophMA gene corresponding to the core peptide.

  • PCR Amplification: Set up a PCR reaction using the ophMA plasmid as a template, the mutagenic primers, and a high-fidelity polymerase. Use a sufficient number of cycles (typically 18-25) to amplify the entire plasmid.

  • Template Digestion: Following PCR, add DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.

  • Selection and Verification: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation via Sanger sequencing.

Protocol 2: Heterologous Co-expression in Pichia pastoris

This protocol describes the co-expression of the mutant ophMA and wild-type ophP genes in P. pastoris for the production of novel analogs.

Materials:

  • Verified plasmid containing mutant ophMA

  • Expression vector containing wild-type ophP

  • P. pastoris expression host (e.g., strain X-33)

  • Appropriate growth and expression media (e.g., BMGY, BMMY)

  • Methanol (B129727) (for induction)

Method:

  • Vector Construction: Clone the verified mutant ophMA gene and the wild-type ophP gene into suitable P. pastoris expression vectors. This can be done as a co-expression vector or separate vectors for co-transformation.

  • Host Transformation: Linearize the expression plasmid(s) and transform them into competent P. pastoris cells via electroporation.

  • Colony Selection: Select for positive transformants on appropriate selective media.

  • Expression Culturing: a. Inoculate a starting culture in BMGY medium and grow at 30°C with shaking until the culture reaches an OD₆₀₀ of 2-6. b. Pellet the cells by centrifugation and resuspend in BMMY medium (containing methanol) to induce protein expression. c. Continue to culture at 30°C for 48-72 hours, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.

  • Sample Collection: After the induction period, harvest the culture supernatant by centrifugation for subsequent analysis.

Protocol 3: Extraction and Analysis by HPLC-MS/MS

This protocol details the detection and identification of omphalotin analogs from the culture supernatant.

Materials:

  • Culture supernatant from Protocol 2

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dionex Ultimate 3000 UHPLC system (or equivalent)

  • Q Exactive mass spectrometer (or equivalent)

  • Phenomenex Kinetex® 1.7 µm XB-C18 100 Å (150 x 2.1 mm) column

Method:

  • Sample Preparation: Prepare samples by acidifying the culture supernatant with 0.1% formic acid. If necessary, perform a solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances.

  • HPLC Separation: a. Inject 10 µL of the prepared sample onto the C18 column. b. Maintain the column temperature at 50°C. c. Use a mobile phase gradient consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). Run a gradient appropriate for separating peptides of interest (e.g., a linear gradient from 5% to 95% Solvent B over 20-30 minutes).

  • Mass Spectrometry Analysis: a. Couple the HPLC eluent to the mass spectrometer equipped with a heated electrospray ionization (HESI) source. b. Acquire data in a data-dependent MS/MS mode. c. Set the normalized collision energy (NCE) to approximately 30% for cyclic peptides and 16-25% for linear fragments to confirm sequence identity.

  • Data Analysis: Analyze the resulting data using appropriate software (e.g., Thermo Fisher Xcalibur). Identify novel analogs by comparing their measured mass-to-charge (m/z) ratios with theoretical values and by interpreting the MS/MS fragmentation patterns.

References

Unlocking New Therapeutic Avenues: Omphalotin A as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Omphalotin A, a cyclic dodecapeptide isolated from the fungus Omphalotus olearius, presents a compelling scaffold for the development of novel therapeutics.[1] Its unique structure, characterized by nine N-methylations and a macrocyclic backbone, confers remarkable stability against proteolytic degradation, a critical attribute for peptide-based drugs.[1][2][3][4] Originally identified for its potent and selective nematicidal activity against the plant-parasitic nematode Meloidogyne incognita, this compound's biological properties and robust architecture make it an attractive starting point for designing new drugs targeting a range of diseases.[5][6] This document provides detailed application notes and protocols for utilizing this compound as a scaffold in drug design, including data on its biological activity, experimental procedures, and visualization of relevant pathways.

Biological Activity of this compound and its Analogs

This compound exhibits highly selective and potent activity against Meloidogyne incognita, while showing significantly lower toxicity to other organisms, including the saprophytic nematode Caenorhabditis elegans and mammalian cells.[6] This selectivity highlights its potential as a targeted therapeutic scaffold. The Val residue in this compound has been identified as important for its nematicidal activity against M. incognita.[6]

Table 1: Nematicidal Activity of this compound and its Analogs

CompoundTarget OrganismActivity MetricValueReference
This compoundMeloidogyne incognitaLC50 (24h)< 1.0 µM[7]
Lentinulin AMeloidogyne incognitaLC50 (24h)< 1.0 µM[7]
Omphalotins E-IMeloidogyne incognitaLD902 - 5 µg/mL[6]

Table 2: Cytotoxicity of this compound

CompoundCell Line/OrganismActivity MetricValueReference
This compoundNot specifiedCytotoxicityWeak at 100 µg/ml[5]
Omphalotins E-INot specifiedCytotoxicityNot detected up to 50 µg/mL[6]

Experimental Protocols

Nematicidal Activity Assay

This protocol outlines a method to assess the nematicidal activity of this compound and its analogs against Meloidogyne incognita.

Materials:

  • This compound or analog solutions of varying concentrations.

  • Meloidogyne incognita second-stage juveniles (J2).

  • Sterile water or appropriate buffer.

  • 24-well microtiter plates.

  • Microscope.

Procedure:

  • Prepare serial dilutions of the test compounds in sterile water or a suitable buffer.

  • Add approximately 50-100 synchronized J2 nematodes to each well of a 24-well plate.

  • Add the test compound solutions to the wells to achieve the desired final concentrations. Include a negative control (solvent only) and a positive control (a known nematicide).

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, observe the nematodes under a microscope.

  • Count the number of dead or immobile nematodes in each well. Nematodes are considered dead if they do not respond to probing with a fine needle.

  • Calculate the percentage of mortality for each concentration.

  • Determine the LC50 (lethal concentration 50%) value using appropriate statistical software.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound derivatives against a mammalian cell line.[8]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound or analog solutions.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (solvent only).

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by viable cells.[8]

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 (half-maximal inhibitory concentration) value.

Visualizing Pathways and Workflows

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a fascinating enzymatic process that can be harnessed for the production of novel cyclic peptides. It involves a precursor protein, OphMA, which contains an N-terminal methyltransferase domain and a C-terminal core peptide. The methyltransferase domain iteratively methylates the core peptide. Subsequently, the enzyme OphP, a prolyl oligopeptidase, cleaves and macrocyclizes the modified peptide to produce this compound.[3][7]

OmphalotinA_Biosynthesis OphMA_gene ophMA gene OphMA_protein OphMA Precursor Protein (Methyltransferase + Core Peptide) OphMA_gene->OphMA_protein Transcription & Translation OphP_gene ophP gene OphP_protein OphP Enzyme (Prolyl Oligopeptidase) OphP_gene->OphP_protein Transcription & Translation Methylated_peptide N-methylated Core Peptide OphMA_protein->Methylated_peptide Iterative N-methylation OmphalotinA This compound (Cyclic Peptide) Methylated_peptide->OmphalotinA Cleavage & Macrocyclization (by OphP) SAM S-adenosyl methionine (SAM) SAM->OphMA_protein Methyl Donor

Caption: Biosynthetic pathway of this compound.

Proposed Mechanism of Action and Potential Signaling Pathway Interference in Nematodes

While the precise molecular target of this compound in nematodes remains unknown, its potent activity suggests interference with essential biological processes.[9] Based on the mechanisms of other anthelmintics, potential targets could include ion channels, neurotransmitter receptors, or key enzymes in metabolic pathways. Disruption of these pathways could lead to paralysis, developmental arrest, or death of the nematode.

Nematode_Signaling_Pathway OmphalotinA This compound Target Unknown Molecular Target (e.g., Ion Channel, Receptor, Enzyme) OmphalotinA->Target Binding Signaling Disruption of Cellular Signaling Pathways Target->Signaling Inhibition/Modulation Paralysis Paralysis Signaling->Paralysis Development Developmental Arrest Signaling->Development Death Cell Death Signaling->Death

Caption: Potential mechanism of action of this compound in nematodes.

Workflow for Drug Design Using this compound as a Scaffold

The unique properties of this compound make it an excellent starting point for a drug discovery program. The promiscuity of its biosynthetic enzymes, OphMA and OphP, allows for the creation of diverse libraries of novel cyclic peptides through genetic engineering.[1][3][7]

Drug_Design_Workflow Scaffold This compound Scaffold Library Design & Generate Analog Library (via mutagenesis of ophMA) Scaffold->Library Production Heterologous Production (e.g., in Pichia pastoris) Library->Production Screening High-Throughput Screening (Target-based or Phenotypic) Production->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug design workflow using this compound as a scaffold.

Conclusion

This compound represents a highly promising and versatile scaffold for drug design. Its inherent stability, coupled with the flexibility of its biosynthetic pathway for generating novel analogs, opens up exciting possibilities for the development of new therapeutics. The provided protocols and conceptual frameworks offer a solid foundation for researchers to explore the potential of this unique cyclic peptide in their drug discovery endeavors. Further research to elucidate its precise mechanism of action will undoubtedly accelerate the translation of this compound-based compounds into clinical candidates.

References

Application Notes and Protocols for Large-Scale Fermentation of Omphalotus olearius for Omphalotin A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide produced by the basidiomycete fungus Omphalotus olearius. It has garnered significant interest due to its potent and selective nematicidal activity, making it a promising candidate for the development of novel bio-pesticides.[1][2][3] Unlike many other bioactive peptides, this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). This document provides detailed application notes and protocols for the large-scale fermentation of Omphalotus olearius to produce this compound, along with methods for its extraction and purification. These protocols are compiled from published literature and are intended to serve as a guide for researchers in natural product discovery and development.

Data Presentation

Table 1: Mycelial Growth and Secondary Metabolite Production Conditions for Omphalotus olearius
ParameterValueReference
Strain Omphalotus olearius (e.g., TA 90170, VT-653.13)[1]
Initial Culture Potato Dextrose Agar (B569324) (PDA)[4]
Initial Incubation Room temperature, in the dark, 2–3 weeks
Fermentation Type Submerged Liquid Fermentation
Culture Temperature 22°C - 28°C (optimum for mycelial growth around 22°C)
Culture pH 3.0 - 4.0
Agitation 225 rpm
Incubation Time 2–3 weeks
Table 2: Composition of Liquid Fermentation Medium for Omphalotus olearius
ComponentConcentration (g/L)Reference
Glucose40.0
Corn Steep Powder5.0
Sodium Nitrate (NaNO₃)3.0
Potassium Phosphate (monobasic, KH₂PO₄)1.0
Potassium Chloride (KCl)0.5
Magnesium Sulfate (heptahydrate, MgSO₄·7H₂O)0.5

Experimental Protocols

Protocol 1: Preparation of Inoculum and Seed Culture
  • Strain Maintenance: Maintain cultures of Omphalotus olearius on Potato Dextrose Agar (PDA) plates or slants. Incubate at room temperature in the dark for 2-3 weeks until sufficient mycelial growth is observed.

  • Inoculum Preparation: From a mature PDA culture, use a sterile cork borer or scalpel to cut out agar plugs (approximately 1 cm²) containing actively growing mycelium.

  • Seed Culture: Aseptically transfer 5-6 agar plugs into a 500 mL Erlenmeyer flask containing 200 mL of the sterile liquid fermentation medium (see Table 2).

  • Incubation: Incubate the seed culture flask on a rotary shaker at 225 rpm and 28°C for 7-10 days in the dark.

Protocol 2: Large-Scale Submerged Fermentation
  • Bioreactor Preparation: Prepare and sterilize a suitable bioreactor (e.g., 10 L stirred-tank bioreactor) containing the liquid fermentation medium. The volume of the medium should be approximately 70-80% of the total bioreactor volume to ensure adequate headspace for aeration.

  • Inoculation: Aseptically transfer the entire seed culture into the prepared bioreactor. The recommended inoculum size is typically 5-10% (v/v) of the final fermentation volume.

  • Fermentation Parameters:

    • Temperature: Maintain the temperature at a constant 28°C.

    • pH: Adjust the initial pH of the medium to 4.0. Monitor the pH throughout the fermentation and adjust as necessary.

    • Agitation: Set the agitation rate to 225 rpm to ensure homogeneity and adequate mixing.

    • Aeration: Provide sterile, filtered air at a rate of 0.5-1.5 volumes of air per volume of medium per minute (vvm).

  • Incubation: Continue the fermentation for 2-3 weeks. Monitor mycelial growth and secondary metabolite production periodically.

Protocol 3: Extraction and Purification of this compound
  • Mycelium Separation: After the fermentation period, harvest the fungal biomass by filtration or centrifugation. Since this compound is primarily located in the mycelium, the mycelial cake is the target for extraction.

  • Mycelium Lysis and Extraction:

    • The collected mycelium can be freeze-dried (lyophilized) to facilitate cell wall disruption and improve extraction efficiency.

    • Extract the lyophilized mycelium with a suitable organic solvent such as methanol (B129727) or ethyl acetate (B1210297). Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the compound.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • The crude extract can be further fractionated using techniques like vacuum liquid chromatography (VLC) on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

  • Purification:

    • Subject the fractions containing this compound to further purification using High-Performance Liquid Chromatography (HPLC).

    • A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.

    • Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Characterization:

    • Assess the purity of the isolated this compound using analytical HPLC.

    • Confirm the identity and structure of the compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Fermentation_Workflow cluster_prep Inoculum Preparation cluster_fermentation Large-Scale Fermentation cluster_downstream Downstream Processing pda Omphalotus olearius on PDA plugs Mycelial Agar Plugs pda->plugs Cut Plugs seed Seed Culture (Liquid Medium) plugs->seed Inoculate bioreactor Sterile Bioreactor with Medium seed->bioreactor Inoculate (5-10% v/v) fermentation Submerged Fermentation (2-3 weeks) bioreactor->fermentation Incubate with Controlled Parameters harvest Harvest Mycelium (Filtration/Centrifugation) fermentation->harvest extraction Solvent Extraction (Methanol/Ethyl Acetate) harvest->extraction evaporation Solvent Evaporation extraction->evaporation purification Chromatographic Purification (VLC, HPLC) evaporation->purification final_product Pure this compound purification->final_product

Caption: Workflow for this compound Production.

Signaling_Pathway cluster_biosynthesis This compound Biosynthesis ribosome Ribosomal Synthesis precursor Precursor Peptide ribosome->precursor modification Post-Translational Modification precursor->modification mature_peptide Mature this compound modification->mature_peptide

Caption: Simplified this compound Biosynthesis Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Omphalotin A Yield in Heterologous Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous production of Omphalotin A. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the expression of this potent nematicidal cyclic peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its heterologous production important?

A1: this compound is a cyclic dodecapeptide with strong and selective nematicidal activity, originally isolated from the fungus Omphalotus olearius. Its complex structure, featuring multiple N-methylations, makes chemical synthesis challenging. Heterologous production in well-characterized hosts like yeast or bacteria offers a promising alternative for sustainable and scalable production for agricultural and pharmaceutical applications.

Q2: Which heterologous hosts have been successfully used for this compound production?

A2: The methylotrophic yeast Pichia pastoris (now also known as Komagataella phaffii) has been the most successful and commonly reported host for the heterologous production of this compound and its analogs.[1] While Escherichia coli has been used for expressing the precursor protein and studying the biosynthetic enzymes, the complete biosynthesis of this compound is more efficiently achieved in a eukaryotic host like P. pastoris due to its ability to handle complex protein folding and post-translational modifications.

Q3: What are the key biosynthetic genes required for this compound production?

A3: The biosynthesis of this compound requires two key enzymes encoded by the ophMA and ophP genes from Omphalotus olearius.[1]

  • OphMA: A large precursor protein that contains an N-terminal methyltransferase domain and a C-terminal core peptide that is the template for this compound. OphMA is responsible for the multiple N-methylations of the core peptide.

  • OphP: A prolyl oligopeptidase that recognizes, cleaves, and cyclizes the N-methylated core peptide from OphMA to form the final this compound molecule.

Q4: What is the general workflow for producing this compound in Pichia pastoris?

A4: The general workflow involves co-expressing the ophMA and ophP genes in P. pastoris. This typically includes cloning the genes into a suitable Pichia expression vector, transforming the yeast, selecting high-expressing clones, and optimizing fermentation and induction conditions to maximize yield.

Troubleshooting Guide

Low or No Yield of this compound

Problem: After inducing expression in your Pichia pastoris culture, you detect little to no this compound in your culture supernatant or cell lysate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Gene Expression Vector and Codon Optimization: Ensure the ophMA and ophP genes have been codon-optimized for Pichia pastoris. Verify the integrity of your expression vectors and the correct in-frame insertion of the genes by sequencing. Promoter Choice: The strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter is commonly used for high-level expression in Pichia.[2] Ensure you are using the correct induction strategy for your chosen promoter. Multi-copy Strains: Consider screening for multi-copy integrants of your expression cassettes, as this can significantly increase protein expression levels.
Suboptimal Fermentation Conditions Media Composition: Optimize the composition of your fermentation medium. Key components to consider for optimization include yeast extract, peptone, glycerol (B35011) (for biomass growth), and methanol (B129727) (for induction).[1][3] Induction Strategy: The concentration of methanol and the duration of induction are critical. For Mut+ strains, a typical methanol feed is initiated to maintain a low level of residual methanol. For MutS strains, a lower methanol feed rate is required.[4] Experiment with different methanol concentrations (e.g., 0.5% to 1.5%) and induction times.[5] pH and Temperature: Maintain the pH of the culture between 5.0 and 6.0 and the temperature at 30°C for optimal growth and protein expression.[6]
Inefficient N-methylation by OphMA SAM Availability: The methyltransferase activity of OphMA requires S-adenosylmethionine (SAM) as a methyl donor. Ensure your fermentation medium contains sufficient precursors for SAM synthesis (e.g., methionine). OphMA Expression and Stability: Confirm the expression of a stable and active OphMA protein through Western blot analysis of cell lysates. If OphMA is degraded, consider using protease-deficient Pichia strains or optimizing culture conditions to minimize proteolysis.
Inefficient Cleavage and Cyclization by OphP OphP Expression and Activity: Verify the expression and secretion of active OphP. Since OphP is a secreted enzyme, you can assay its activity in the culture supernatant using a synthetic peptide substrate. Substrate Recognition: Inefficient processing could be due to misfolding of the OphMA precursor, preventing OphP from accessing the cleavage site.
Degradation of this compound Proteolytic Degradation: this compound is a peptide and may be susceptible to degradation by extracellular proteases. Consider using protease-deficient host strains or adding protease inhibitors to the culture medium.[7]

Quantitative Data on this compound Production

While several studies have reported the successful heterologous production of this compound and its analogs in Pichia pastoris, specific quantitative yield data in terms of mg/L or g/L is not consistently reported in the available scientific literature. Production levels are often described qualitatively or in relative terms. However, for other recombinant peptides in P. pastoris, yields can range from milligrams to grams per liter depending on the protein and the optimization of the expression and fermentation processes. For instance, the production of the recombinant peptide Margatoxin in P. pastoris was reported to reach approximately 36 ± 4 mg/L after optimization.[5]

Experimental Protocols

Protocol 1: Cloning of ophMA and ophP into Pichia pastoris Expression Vectors

Objective: To clone the codon-optimized ophMA and ophP genes into suitable Pichia pastoris expression vectors for co-expression.

Methodology:

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences for ophMA and ophP with codon optimization for Pichia pastoris. Incorporate appropriate restriction sites at the 5' and 3' ends for cloning.

  • Vector Selection: Choose appropriate Pichia expression vectors. For example, pPICZα A for secreted expression of ophP (containing the α-factor secretion signal) and a vector like pPICZ A for intracellular expression of ophMA.

  • Digestion and Ligation: Digest the synthesized genes and the expression vectors with the chosen restriction enzymes. Purify the DNA fragments and perform ligation using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation products into a competent E. coli strain (e.g., DH5α) for plasmid amplification.

  • Colony PCR and Sequencing: Screen E. coli colonies by PCR to identify positive clones. Confirm the correct sequence and reading frame of the inserted genes by Sanger sequencing.

  • Plasmid Preparation: Isolate a large quantity of the recombinant plasmids from confirmed E. coli clones.

Protocol 2: Transformation and Screening of Pichia pastoris

Objective: To transform Pichia pastoris with the expression vectors and screen for high-expressing clones.

Methodology:

  • Vector Linearization: Linearize the expression plasmids containing ophMA and ophP with an appropriate restriction enzyme to promote integration into the yeast genome.

  • Preparation of Competent Cells: Prepare competent Pichia pastoris cells (e.g., strain X-33 or GS115) using a standard protocol (e.g., electroporation or chemical transformation).

  • Transformation: Co-transform the linearized plasmids into the competent Pichia pastoris cells.

  • Selection of Transformants: Plate the transformed cells on selective agar (B569324) plates (e.g., YPD with Zeocin™ if using pPICZ vectors).

  • Screening for High-Yielding Clones:

    • Inoculate individual colonies into small-scale cultures in buffered glycerol-complex medium (BMGY).

    • Induce protein expression by switching to buffered methanol-complex medium (BMMY).

    • After a set induction period (e.g., 48-72 hours), harvest the supernatant and/or cell lysate.

    • Analyze the samples for this compound production using HPLC-MS. Select the clones that show the highest product peaks for further optimization.

Protocol 3: High-Density Fermentation for this compound Production

Objective: To cultivate a high-expressing Pichia pastoris clone in a bioreactor to maximize this compound yield.

Methodology:

  • Inoculum Preparation: Grow a seed culture of the selected clone in BMGY medium.

  • Bioreactor Setup: Prepare a bioreactor with basal salts medium (BSM) supplemented with glycerol.

  • Batch Phase: Inoculate the bioreactor with the seed culture and grow until the initial glycerol is depleted, as indicated by a spike in dissolved oxygen (DO).

  • Glycerol Fed-Batch Phase: Initiate a fed-batch of glycerol to increase biomass to a high cell density.

  • Methanol Induction Phase: Once the desired cell density is reached, start a continuous feed of methanol to induce the expression of ophMA and ophP. Maintain the DO level above 20% by adjusting agitation and aeration.

  • Sampling and Analysis: Take samples periodically to monitor cell growth (OD600) and this compound concentration by HPLC-MS.

  • Harvesting: After an optimal induction period, harvest the culture for product purification.

Protocol 4: Quantification of this compound by HPLC-MS

Objective: To accurately quantify the concentration of this compound in culture samples.

Methodology:

  • Sample Preparation: Centrifuge the culture sample to separate the supernatant and cell pellet. For secreted this compound, the supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for concentration and cleanup. For intracellular product, the cell pellet needs to be lysed, and the lysate clarified before analysis.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is suitable for peptide separation.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid, is typically used.

    • Detection: UV detection at a suitable wavelength (e.g., 214 nm) can be used for initial screening, but mass spectrometry (MS) is required for specific and sensitive quantification.

  • Mass Spectrometry Conditions:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Monitor the specific mass-to-charge ratio (m/z) of this compound. For increased specificity and accuracy, use tandem mass spectrometry (MS/MS) and monitor a specific fragmentation ion.

  • Quantification: Create a standard curve using a purified this compound standard of known concentration. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

OmphalotinA_Biosynthesis cluster_ophMA OphMA Precursor Protein MT_Domain Methyltransferase Domain Core_Peptide Core Peptide MT_Domain->Core_Peptide N-methylates N_Methylated_Core N-Methylated Core Peptide (within OphMA) Core_Peptide->N_Methylated_Core SAM S-Adenosylmethionine (Methyl Donor) SAM->MT_Domain Provides Methyl Group OphP OphP (Prolyl Oligopeptidase) N_Methylated_Core->OphP Substrate for Omphalotin_A This compound (Cyclic Peptide) OphP->Omphalotin_A Cleaves and Cyclizes

Caption: Biosynthetic pathway of this compound.

Workflow Start Gene_Synthesis Gene Synthesis & Codon Optimization (ophMA & ophP) Start->Gene_Synthesis Cloning Cloning into Pichia Vectors Gene_Synthesis->Cloning Transformation Transformation into Pichia pastoris Cloning->Transformation Screening Screening for High-Expressing Clones Transformation->Screening Fermentation High-Density Fermentation Screening->Fermentation Induction Methanol Induction Fermentation->Induction Purification Purification of This compound Induction->Purification Analysis Analysis by HPLC-MS Purification->Analysis End Analysis->End

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low/No this compound Yield Check_Expression Check ophMA & ophP Expression (Western Blot) Start->Check_Expression Expression_OK Expression OK? Check_Expression->Expression_OK Optimize_Fermentation Optimize Fermentation (Media, Induction, pH, Temp) Expression_OK->Optimize_Fermentation Yes Optimize_Cloning Optimize Gene Expression (Codon Usage, Promoters) Expression_OK->Optimize_Cloning No Check_Activity Check Enzyme Activity (In vitro assays) Optimize_Fermentation->Check_Activity Activity_OK Activity OK? Check_Activity->Activity_OK Check_Degradation Check for Product Degradation (Protease Inhibitors, Host Strain) Activity_OK->Check_Degradation Yes Investigate Enzyme Folding/Function Investigate Enzyme Folding/Function Activity_OK->Investigate Enzyme Folding/Function No

Caption: Troubleshooting logic for low this compound yield.

References

Navigating the Synthesis of Omphalotin A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The chemical synthesis of Omphalotin A, a cyclic dodecapeptide with potent nematicidal activity, presents a significant challenge for researchers in peptide chemistry and drug development. Its structure, characterized by a high degree of N-methylation and a macrocyclic core, introduces several hurdles in its total synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound are:

  • Coupling of sterically hindered N-methylated amino acids: The presence of nine N-methylated amino acids in the sequence leads to significant steric hindrance, making peptide bond formation difficult and often resulting in low yields.

  • Racemization: N-methylated amino acids are particularly prone to racemization during activation and coupling, which can lead to a mixture of diastereomers that are difficult to separate.

  • Macrocyclization: The final ring-closing step to form the 12-membered cyclic peptide can be challenging due to conformational constraints and the potential for intermolecular side reactions.

Q2: Which synthetic strategy is most effective for this compound?

A2: A solid-phase peptide synthesis (SPPS) approach has been successfully employed for the synthesis of this compound. This strategy allows for the sequential addition of amino acids on a solid support, simplifying purification after each step.

Q3: What is the key innovation that enabled the first successful total synthesis of this compound?

A3: The use of triphosgene-mediated couplings was a breakthrough in the first total synthesis of this compound. This method allows for the racemization-free and quantitative coupling of Fmoc-N-methyl amino acids on a solid support, effectively overcoming the major hurdles of steric hindrance and epimerization.

Troubleshooting Guides

Problem 1: Low Coupling Yields for N-Methylated Amino Acids

Symptoms:

  • Incomplete reaction after coupling step, as indicated by a positive Kaiser test or sequencing analysis.

  • Low overall yield of the linear peptide precursor.

Possible Causes:

  • Steric Hindrance: The bulky N-methyl group and the amino acid side chain impede the approach of the activated carboxyl group.

  • Inefficient Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.

Troubleshooting Steps:

StepActionExpected Outcome
1 Employ a Highly Efficient Coupling Reagent Use a triphosgene-mediated activation method. This has been shown to be highly effective for coupling sterically hindered N-methylated amino acids.
2 Optimize Reaction Conditions Increase the coupling time and/or temperature. Use a higher excess of the activated amino acid and coupling reagents.
3 Double Coupling Repeat the coupling step to ensure complete reaction.

Detailed Experimental Protocol: Triphosgene-Mediated Coupling

This protocol is adapted from the first successful total synthesis of this compound.

  • Activation: Dissolve the Fmoc-N-methyl amino acid (3 eq.) in dry dichloromethane (B109758) (DCM). Add a solution of triphosgene (B27547) (1 eq.) in DCM dropwise at 0 °C. Stir the reaction for 1 hour at room temperature.

  • Coupling: Add the activated amino acid solution to the resin-bound peptide (pre-swollen in DCM) and shake at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: After the coupling is complete, thoroughly wash the resin with DCM, dimethylformamide (DMF), and methanol (B129727) to remove excess reagents and byproducts.

Problem 2: Racemization of N-Methylated Amino Acid Residues

Symptoms:

  • Presence of diastereomeric impurities in the final product, detectable by chiral HPLC or NMR spectroscopy.

  • Difficulty in purification of the target cyclic peptide.

Possible Causes:

  • Over-activation of the Carboxyl Group: Some coupling reagents can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization.

  • Basic Conditions: The use of strong bases during coupling can promote epimerization.

Troubleshooting Steps:

StepActionExpected Outcome
1 Use a Racemization-Suppressing Coupling Method The triphosgene-mediated coupling has been demonstrated to be racemization-free for N-methylated amino acids.
2 Avoid Strong Bases If using other coupling reagents, avoid an excess of strong, non-nucleophilic bases like diisopropylethylamine (DIPEA). Consider using a milder base like collidine.
3 In situ Activation Generate the activated species in the presence of the amine component to minimize its lifetime and the opportunity for racemization.
Problem 3: Inefficient Macrocyclization

Symptoms:

  • Low yield of the desired cyclic monomer.

  • Formation of cyclic dimers, trimers, or linear oligomers.

Possible Causes:

  • Unfavorable Conformation: The linear precursor may not readily adopt the necessary conformation for ring closure.

  • High Concentration: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.

Troubleshooting Steps:

StepActionExpected Outcome
1 High Dilution Conditions Perform the cyclization reaction at a very low concentration (typically 0.1-1 mM) to favor the intramolecular reaction.
2 Choice of Cyclization Site Select a cyclization point that is conformationally predisposed to ring closure. Often, coupling between a less sterically hindered amino acid and a glycine (B1666218) or proline residue is favorable.
3 Use of Appropriate Cyclization Reagents Employ reagents known to be effective for macrocyclization, such as HATU, HBTU, or DPPA, in combination with a suitable base.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of this compound, highlighting the critical coupling and cyclization steps.

OmphalotinA_Synthesis Resin Solid Support (e.g., Wang Resin) LinearPeptide Linear Dodecapeptide (on-resin) Resin->LinearPeptide Sequential SPPS (Triphosgene Coupling) Cleavage Cleavage from Resin LinearPeptide->Cleavage TFA Cocktail Cyclization Macrocyclization (in solution) Cleavage->Cyclization High Dilution OmphalotinA This compound Cyclization->OmphalotinA

Caption: Solid-phase synthesis workflow for this compound.

This technical guide provides a starting point for researchers tackling the synthesis of this compound. Careful selection of synthetic strategy, optimization of reaction conditions, and diligent monitoring of each step are crucial for success in synthesizing this challenging yet rewarding molecule.

Technical Support Center: Troubleshooting Low Expression of OphMA and OphP Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of OphMA and OphP enzymes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the expression of these enzymes, particularly low yield.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no expression of my OphMA/OphP construct. What are the potential causes?

Low or no expression of OphMA or OphP can stem from several factors throughout the experimental workflow, from the initial cloning to the final protein harvesting. Common culprits include:

  • Plasmid and Gene Sequence Issues:

    • Errors in the cloned gene sequence, such as point mutations or frameshifts, can introduce premature stop codons or alter the protein structure, leading to degradation.

    • Suboptimal codon usage for the chosen expression host can hinder translation efficiency.

    • The presence of strong mRNA secondary structures, especially around the ribosome binding site, can impede translation initiation.[1]

  • Expression Host and Vector Incompatibility:

    • The chosen expression vector may not be optimal for the specific protein. For instance, a vector with a weak promoter will result in low transcript levels.

    • The expression host might not be suitable. For example, E. coli strains lacking the necessary machinery for post-translational modifications, if required, can lead to misfolded and degraded protein.[2][3]

  • Protein Toxicity:

    • Overexpression of a foreign protein can be toxic to the host cells, leading to poor growth and consequently low protein yield.[1] Leaky expression from the promoter even before induction can also contribute to toxicity.

  • Suboptimal Induction and Culture Conditions:

    • Inducer concentration, temperature, and induction time are critical parameters that need to be optimized for each protein.

    • Cell density at the time of induction can also significantly impact expression levels.

Q2: My OphMA/OphP protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?

Inclusion bodies are insoluble aggregates of misfolded proteins, a common issue when overexpressing recombinant proteins in bacterial systems like E. coli. Here are several strategies to enhance the solubility of OphMA and OphP:

  • Optimize Expression Conditions:

    • Lower Temperature: Reducing the expression temperature (e.g., to 16-25°C) after induction slows down the rate of protein synthesis, which can give the polypeptide chain more time to fold correctly.

    • Reduce Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, preventing the accumulation of unfolded protein.

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your target protein. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can significantly improve the solubility of aggregation-prone proteins.

  • Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of OphMA or OphP can enhance its solubility.

  • Change Expression Host: If expressing in E. coli, consider switching to a different strain that is specifically designed to enhance soluble protein expression, such as those engineered to have a more oxidizing cytoplasmic environment to promote disulfide bond formation or those that co-express rare tRNAs. For eukaryotic proteins, using a eukaryotic expression system like Pichia pastoris might be necessary for proper folding and post-translational modifications.

Q3: I suspect codon bias is affecting the expression of OphMA/OphP in E. coli. How can I address this?

Different organisms have different frequencies of codon usage. If your OphMA or OphP gene contains codons that are rare in E. coli, the translation process can be stalled, leading to truncated or low levels of protein. To mitigate this:

  • Codon Optimization: Synthesize a new version of the gene where the rare codons are replaced with codons that are more frequently used in E. coli without altering the amino acid sequence. This can significantly improve translation efficiency.

  • Use of Specialized Host Strains: Utilize E. coli strains that are engineered to carry plasmids expressing tRNAs for rare codons (e.g., Rosetta™ or BL21-CodonPlus® strains).

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of different troubleshooting strategies on the expression of a His-tagged OphMA construct in E. coli BL21(DE3).

Table 1: Effect of Induction Temperature on OphMA Expression

Induction Temperature (°C)Soluble OphMA Yield (mg/L)Insoluble OphMA (Arbitrary Units)
370.510
302.16
254.53
185.21

Table 2: Effect of IPTG Concentration on OphMA Expression at 25°C

IPTG Concentration (mM)Soluble OphMA Yield (mg/L)Insoluble OphMA (Arbitrary Units)
1.03.25
0.54.53
0.15.81.5
0.054.11

Table 3: Comparison of Different E. coli Strains for Soluble OphMA Expression (0.1 mM IPTG, 25°C)

E. coli StrainSoluble OphMA Yield (mg/L)
BL21(DE3)5.8
BL21(DE3)pLysS6.5
Rosetta(DE3)8.2
ArcticExpress(DE3)9.5

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for OphMA/OphP

This protocol is designed to quickly test different expression conditions.

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain harboring your OphMA or OphP plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Take a 1 mL "uninduced" sample.

    • Induce the remaining culture with the desired concentration of IPTG (e.g., 0.1 mM).

    • Divide the culture into smaller flasks for testing different temperatures (e.g., 18°C, 25°C, 37°C).

  • Harvesting: After the desired induction time (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest 1 mL of each culture by centrifugation.

  • Lysis and Analysis:

    • Resuspend the cell pellets in 100 µL of lysis buffer (e.g., B-PER™ or a buffer containing lysozyme).

    • Centrifuge to separate the soluble and insoluble fractions.

    • Analyze all fractions (uninduced, total induced, soluble, insoluble) by SDS-PAGE and Western blot to assess expression levels and solubility.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Protein Expression

This diagram outlines a logical progression of steps to diagnose and solve low protein expression issues.

TroubleshootingWorkflow Start Low/No Protein Expression CheckDNA Verify Plasmid Sequence and Codon Usage Start->CheckDNA OptimizeCulture Optimize Culture and Induction Conditions CheckDNA->OptimizeCulture Sequence OK ChangeSystem Change Expression Host/Vector CheckDNA->ChangeSystem Errors Found & Corrected SolubilityIssue Insoluble Protein (Inclusion Bodies) OptimizeCulture->SolubilityIssue Expression Detected OptimizeCulture->ChangeSystem No Expression SolubilityStrategies Implement Solubility Enhancement Strategies SolubilityIssue->SolubilityStrategies ChangeSystem->OptimizeCulture Re-test SuccessfulExpression Successful Soluble Protein Expression SolubilityStrategies->SuccessfulExpression

A workflow for troubleshooting low protein expression.

Diagram 2: Biosynthetic Pathway of Omphalotin A

This diagram illustrates the roles of OphMA and OphP in the production of the cyclic peptide this compound. The co-expression of both enzymes is essential for the final product.

OmphalotinBiosynthesis ophMA_gene ophMA gene OphMA_protein OphMA Precursor Protein (with core peptide) ophMA_gene->OphMA_protein Expression ophP_gene ophP gene OphP_protein OphP Enzyme (Serine Peptidase) ophP_gene->OphP_protein Expression Methylated_OphMA Methylated OphMA OphMA_protein->Methylated_OphMA Self-Methylation (SAM-dependent) Cleaved_Peptide Released Methylated Core Peptide OphP_protein->Cleaved_Peptide Omphalotin_A This compound (Cyclic Peptide) OphP_protein->Omphalotin_A Methylated_OphMA->Cleaved_Peptide Cleavage by OphP Cleaved_Peptide->Omphalotin_A Macrocyclization by OphP

The biosynthetic pathway of this compound via OphMA and OphP.

References

Omphalotin A Stability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Omphalotin A stability. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments with this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What makes this compound an inherently stable molecule?

A1: this compound's stability stems from two key structural features: its macrocyclic backbone and extensive N-methylation.[1][2][3][4] The cyclic structure reduces conformational flexibility and protects the peptide from degradation by exopeptidases.[5] Additionally, the nine N-methylated residues on its backbone provide significant resistance to cleavage by proteases.

Q2: My this compound analog, where I've substituted a residue, shows reduced stability. Why is this and how can I fix it?

A2: Substituting a naturally N-methylated residue in this compound with a non-methylated one can create a potential cleavage site for proteases, thereby reducing stability. Furthermore, certain amino acid substitutions, like proline or charged residues, can alter the peptide's conformation, potentially impacting both stability and the efficiency of enzymatic cyclization during biosynthesis.

To enhance stability, consider the following:

  • Introduce stabilizing motifs: If possible, replace the susceptible residue with a D-amino acid or another non-natural amino acid known to confer proteolytic resistance.

  • Flanking modifications: If the substituted residue is critical for activity, consider modifying the adjacent amino acids to sterically hinder protease access.

  • Alternative cyclization strategies: For synthetic analogs, employing different cyclization methods like "click" chemistry or introducing disulfide bonds at permissive sites can enhance structural rigidity.

Q3: Can I increase the stability of a linear peptide by incorporating it into the this compound scaffold?

A3: Yes, grafting a linear bioactive peptide epitope into a stable cyclic scaffold like this compound is a recognized strategy for increasing its stability against degradation in human serum. The inherent rigidity and protease resistance of the this compound framework can protect the incorporated peptide sequence.

Q4: What are the optimal storage conditions for this compound and its analogs?

A4: For long-term stability, lyophilized peptides should be stored at -20°C and protected from light. For peptides in solution, it is crucial to use an appropriate buffer system, as pH can significantly affect conformational stability. Avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation, especially for peptides containing cysteine, methionine, or tryptophan.

Troubleshooting Guides

Issue 1: Rapid Degradation of an this compound Analog in Serum
  • Possible Cause: Introduction of a protease-sensitive site through amino acid substitution.

  • Troubleshooting Steps:

    • Sequence Analysis: Identify potential protease cleavage sites in your analog's sequence.

    • Strategic N-methylation: If using a synthetic approach, introduce N-methylation at or near the susceptible amide bond. N-methylation is a powerful tool to increase metabolic stability.

    • Incorporate D-amino acids: Replace the L-amino acid at the cleavage site with its D-enantiomer to prevent recognition by standard proteases.

    • Grafting into a more robust scaffold: For very sensitive sequences, consider grafting the active motif into a hyper-stable scaffold like a cyclotide, which has a cystine knot core.

Issue 2: Poor Yield of a Cyclized this compound Analog from a Recombinant System
  • Possible Cause: The substituted amino acid sequence is a poor substrate for the OphP macrocyclase enzyme.

  • Troubleshooting Steps:

    • Substrate Specificity: The OphP enzyme, responsible for cyclization, has substrate preferences. It shows selectivity for an α-N-methylated glycine (B1666218) at the P1 site of macrocyclization. Alterations at this site can dramatically reduce cyclization efficiency.

    • Conformational Issues: Substitutions that introduce significant conformational changes, such as replacing a residue with proline, can prevent the peptide from adopting the necessary conformation for cyclization.

    • Optimize Expression: Lowering the temperature during expression of the biosynthetic enzymes (OphMA and OphP) can sometimes improve protein folding and subsequent enzymatic activity.

Quantitative Data on Stability Enhancement

The following table summarizes the impact of different modifications on peptide stability, drawn from general peptide chemistry principles applicable to this compound analogs.

Modification StrategyExampleEffect on Half-Life (t½)Key BenefitReference(s)
Backbone Cyclization Cyclization of α-conotoxin TxIBSignificant stability improvement in human serumProtects against exopeptidases, reduces conformational flexibility
N-methylation N-methylated cysteine in a GSH analog16.8-fold increase in plasma half-lifeBlocks protease cleavage at the amide bond
D-amino acid substitution General strategyIncreased resistance to plasma and liver S9 metabolismPrevents recognition by L-amino acid specific proteases
Hydrocarbon Stapling Modification of ascaphin-8 (B1578179) peptideEnforces and preserves α-helical structure, slowing degradationStabilizes secondary structure, crucial for some binding interactions

Key Experimental Protocols

Protocol 1: Assessing Serum Stability of an this compound Analog
  • Preparation: Dissolve the this compound analog in a suitable buffer (e.g., PBS) to create a stock solution.

  • Incubation: Add the peptide stock solution to fresh human serum to a final concentration of 10-100 µM. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile).

  • Sample Preparation: Centrifuge the quenched sample to precipitate serum proteins. Collect the supernatant containing the peptide.

  • Analysis: Analyze the amount of remaining peptide in the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS/MS.

  • Data Calculation: Plot the percentage of remaining peptide against time to determine the degradation rate and calculate the half-life (t½).

Protocol 2: In Vitro Protease Stability Assay
  • Reagents: Prepare solutions of the this compound analog, a specific protease (e.g., trypsin, chymotrypsin), and an appropriate reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the protease solution in the reaction buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen protease (e.g., 37°C for trypsin).

  • Time Course Sampling: Take samples at different time intervals, similar to the serum stability assay.

  • Reaction Termination: Stop the reaction by adding a protease inhibitor or by using a quenching solution that denatures the enzyme.

  • Analysis: Quantify the remaining intact peptide using RP-HPLC or LC-MS/MS.

Visualizations

OmphalotinA_Biosynthesis cluster_ophma OphMA Precursor Protein cluster_modification Post-translational Modification cluster_ophp Cyclization OphMA OphMA (Methyltransferase Domain + Core Peptide) Methylation Iterative N-methylation of Core Peptide OphMA->Methylation SAM-dependent Cleavage Proteolytic Cleavage Methylation->Cleavage Releases methylated linear peptide OphP OphP (Macrocyclase) Cleavage->OphP Substrate for OphP FinalProduct Stable this compound OphP->FinalProduct Head-to-tail cyclization

Caption: Biosynthetic pathway of this compound.

Stability_Workflow cluster_assay Stability Assessment start Design this compound Analog synthesis Synthesize or Express Analog start->synthesis serum_assay Serum Stability Assay synthesis->serum_assay protease_assay Protease Stability Assay synthesis->protease_assay analysis Analyze via HPLC / LC-MS serum_assay->analysis protease_assay->analysis decision Is Stability Sufficient? analysis->decision end Proceed with Analog decision->end Yes redesign Redesign Analog (e.g., N-methylation, D-amino acid) decision->redesign No redesign->synthesis

Caption: Workflow for assessing and improving the stability of this compound analogs.

References

Identifying bottlenecks in the Omphalotin A biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Omphalotin A biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1][2] The pathway primarily involves two key enzymes:

  • OphMA: A methyltransferase that autocatalytically N-methylates its own C-terminal core peptide sequence using S-adenosylmethionine (SAM) as a methyl donor.[2][3]

  • OphP: A prolyl oligopeptidase that recognizes the methylated core peptide, cleaves it, and catalyzes its macrocyclization to form this compound.[2]

A critical, yet currently unidentified, host protease is responsible for liberating the methylated precursor peptide from the OphMA enzyme before it can be cyclized by OphP.[4]

Q2: My this compound yield is very low. What are the potential bottlenecks?

A2: Low yields of this compound can be attributed to several bottlenecks in the biosynthetic pathway:

  • Inefficient Precursor Cleavage: The proteolytic cleavage of the methylated core peptide from the OphMA precursor is a major unresolved step and a likely bottleneck. The responsible host protease is unknown.[4]

  • Insufficient Precursor Supply: The availability of precursor amino acids for ribosomal synthesis of OphMA and the methyl donor S-adenosylmethionine (SAM) can be limiting factors.[5]

  • Suboptimal Enzyme Expression and Activity: The expression levels and catalytic efficiency of both OphMA and OphP can significantly impact the overall yield.

  • Suboptimal Fermentation Conditions: Factors such as media composition, pH, temperature, and aeration can greatly influence fungal growth and secondary metabolite production.[6]

Q3: Is it possible to produce this compound derivatives using this pathway?

A3: Yes, the biosynthetic enzymes OphMA and OphP have been shown to be relatively promiscuous, allowing for the production of non-natural this compound derivatives.[7][8] By expressing mutant versions of the ophMA gene with altered core peptide sequences, new macrocyclic peptides can be generated.[7][8]

Troubleshooting Guide

Problem 1: Low or No Production of this compound
Possible Cause Troubleshooting Steps
Inefficient Expression of Biosynthetic Genes (ophMA, ophP) 1. Verify Gene Integration: Confirm the stable integration of ophMA and ophP expression cassettes into the host genome (e.g., Pichia pastoris) using PCR. 2. Optimize Codon Usage: Ensure the codon usage of the genes is optimized for the expression host. 3. Promoter Selection: Use strong, inducible promoters to drive high-level expression of the biosynthetic enzymes.[9]
Limited Precursor Supply (Amino Acids & SAM) 1. Supplement Media: Supplement the fermentation medium with precursor amino acids. 2. Enhance SAM Availability: Co-express genes involved in the SAM biosynthesis pathway or supplement the medium with methionine, a precursor to SAM.[5][10]
Suboptimal Fermentation Conditions 1. Optimize Media Composition: Systematically vary carbon and nitrogen sources, as well as trace elements, to identify the optimal medium for this compound production.[6][11] 2. Control Physical Parameters: Optimize pH, temperature, and dissolved oxygen levels in the fermenter.
Inefficient Cleavage of OphMA Precursor 1. Co-express Proteases: Experiment with co-expression of candidate host proteases that may be responsible for the cleavage event. 2. In Vitro Cleavage: Purify the methylated OphMA precursor and test for cleavage with cell extracts from the host organism to identify the responsible protease.
Problem 2: Accumulation of Methylated, Linear Precursor
Possible Cause Troubleshooting Steps
Low OphP Activity or Expression 1. Verify OphP Expression: Confirm the expression and proper localization of OphP. 2. In Vitro Cyclization Assay: Purify the methylated linear precursor and OphP, and perform an in vitro reaction to confirm enzyme activity.
Inefficient Recognition of Precursor by OphP 1. Sequence Verification: Ensure the core peptide sequence is correct and has not undergone any mutations that might affect OphP recognition.

Quantitative Data Summary

Due to a lack of specific published data on this compound fermentation yields and enzyme kinetics under various conditions, the following tables provide an illustrative example of how to structure such data. Researchers should generate their own data based on their experimental setup.

Table 1: Example of this compound Fermentation Yields under Different Conditions

Condition Carbon Source Nitrogen Source Temperature (°C) pH This compound Titer (mg/L)
AGlucose (2%)Yeast Extract (1%)286.05.2
BGlycerol (2%)Yeast Extract (1%)286.08.1
CGlucose (2%)Peptone (1%)286.03.5
DGlycerol (2%)Peptone (1%)286.06.7
EGlycerol (2%)Yeast Extract (1%)306.59.5

Table 2: Hypothetical Kinetic Parameters for this compound Biosynthetic Enzymes

Enzyme Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
OphMA S-adenosylmethionine150.16.7 x 10³
Core Peptide50.081.6 x 10⁴
OphP Methylated Linear Precursor250.52.0 x 10⁴

Experimental Protocols & Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving ribosomal synthesis, enzymatic methylation, proteolytic cleavage, and macrocyclization.

Omphalotin_A_Pathway Ribosome Ribosomal Synthesis of OphMA Precursor OphMA OphMA (Methyltransferase) Ribosome->OphMA Methylated_OphMA Methylated OphMA Precursor OphMA->Methylated_OphMA Autocatalytic N-methylation SAM S-adenosylmethionine (SAM) SAM->OphMA Linear_Peptide Methylated Linear Precursor Methylated_OphMA->Linear_Peptide Proteolytic Cleavage Unknown_Protease Unknown Host Protease Unknown_Protease->Methylated_OphMA Omphalotin_A This compound Linear_Peptide->Omphalotin_A Macrocyclization OphP OphP (Cyclase) OphP->Linear_Peptide

Caption: Proposed biosynthetic pathway of this compound.

Troubleshooting Workflow for Low this compound Yield

This workflow provides a logical sequence of steps to diagnose and address low production yields.

Troubleshooting_Workflow Start Low this compound Yield Check_Expression Verify ophMA and ophP Expression (RT-qPCR, Western Blot) Start->Check_Expression Expression_OK Expression OK? Check_Expression->Expression_OK Optimize_Expression Optimize Codons, Promoters, and Integration Expression_OK->Optimize_Expression No Check_Precursors Analyze Precursor Availability (LC-MS for SAM and Amino Acids) Expression_OK->Check_Precursors Yes Optimize_Expression->Check_Expression Precursors_OK Precursors Sufficient? Check_Precursors->Precursors_OK Supplement_Media Supplement Medium with Precursors (Methionine, Amino Acids) Precursors_OK->Supplement_Media No Check_Cleavage Analyze for Methylated OphMA Accumulation (Western Blot, MS) Precursors_OK->Check_Cleavage Yes Supplement_Media->Check_Precursors Cleavage_OK Cleavage Occurring? Check_Cleavage->Cleavage_OK Identify_Protease Identify Host Protease (Proteomics, Activity Assays) Cleavage_OK->Identify_Protease No Check_Cyclization Analyze for Linear Precursor Accumulation (LC-MS) Cleavage_OK->Check_Cyclization Yes Identify_Protease->Check_Cleavage Cyclization_OK Cyclization Occurring? Check_Cyclization->Cyclization_OK Optimize_OphP Optimize OphP Expression and Activity Cyclization_OK->Optimize_OphP No Optimize_Fermentation Optimize Fermentation Conditions (Media, pH, Temp) Cyclization_OK->Optimize_Fermentation Yes Optimize_OphP->Check_Cyclization End Improved Yield Optimize_Fermentation->End

References

Technical Support Center: Refolding and Purification of Insoluble Recombinant OphMA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the refolding and purification of insoluble recombinant OphMA expressed in E. coli.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield of inclusion bodies after cell lysis.

  • Question: After lysing the E. coli cells expressing OphMA, the pellet of inclusion bodies is very small. What could be the reason?

  • Answer: A low yield of inclusion bodies can stem from several factors:

    • Inefficient Cell Lysis: The cell disruption method may not be effective. For mechanical methods like sonication, ensure sufficient power and duration while keeping the sample on ice to prevent overheating.[1] For chemical lysis, check the concentration and freshness of reagents like lysozyme.

    • Low Protein Expression: The expression level of OphMA might be suboptimal. Verify the expression by running a small sample of the total cell lysate on an SDS-PAGE gel. If expression is low, consider optimizing induction conditions (e.g., IPTG concentration, induction temperature, and time).

    • Proteolytic Degradation: The target protein might be degraded by cellular proteases. Adding protease inhibitors to the lysis buffer can help mitigate this issue.[2]

Issue 2: Poor solubilization of OphMA inclusion bodies.

  • Question: The inclusion body pellet does not fully dissolve in the solubilization buffer. How can I improve this?

  • Answer: Incomplete solubilization is a common issue. Here are some troubleshooting steps:

    • Insufficient Denaturant Concentration: The concentration of urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl) may be too low to fully denature and solubilize the aggregated OphMA. While 8M urea or 6M GdnHCl are standard, some proteins require harsher conditions.[3][4]

    • Inadequate Incubation: Ensure sufficient incubation time with the solubilization buffer with gentle agitation to facilitate complete denaturation.

    • Presence of Disulfide Bonds: If OphMA contains cysteine residues, improper disulfide bond formation could contribute to aggregation. Adding a reducing agent like DTT or β-mercaptoethanol (BME) to the solubilization buffer can help break these bonds.[5]

    • Buffer pH: The pH of the solubilization buffer can influence protein solubility. Optimizing the pH, sometimes to alkaline conditions (e.g., pH 12.5), can improve the solubilization of certain proteins.[3][4]

Issue 3: Protein precipitates during the refolding process.

  • Question: When I try to refold the solubilized OphMA by removing the denaturant, the protein precipitates out of solution. What can I do to prevent this?

  • Answer: Protein precipitation during refolding is a major challenge, often due to improper folding and aggregation.[6] Consider the following strategies:

    • High Protein Concentration: Refolding is highly concentration-dependent. A high protein concentration favors intermolecular interactions, leading to aggregation. Try refolding at a lower protein concentration (e.g., 0.01-0.1 mg/mL).[7]

    • Rapid Denaturant Removal: Abrupt removal of the denaturant can shock the protein into an aggregated state. Employ gradual methods for denaturant removal like stepwise dialysis or slow dilution.[8] On-column refolding is an excellent alternative where the denaturant is gradually exchanged while the protein is bound to a chromatography resin.[9][10][11]

    • Suboptimal Buffer Conditions: The composition of the refolding buffer is critical. Key parameters to optimize include pH, ionic strength, and the presence of additives.

      • pH and Ionic Strength: The pH of the refolding buffer should ideally be at least one unit away from the isoelectric point (pI) of OphMA to prevent precipitation.[12]

      • Refolding Additives: Various additives can aid in proper folding and prevent aggregation. These include:

        • L-arginine: Suppresses aggregation.

        • Glycerol, Sucrose: Stabilize the folded state.

        • Redox Shuffling Agents (GSH/GSSG): Facilitate correct disulfide bond formation.[13]

        • Non-detergent sulfobetaines (NDSBs): Can enhance protein stability.

Issue 4: OphMA does not bind to the IMAC column.

  • Question: I am using a His-tagged OphMA, but it doesn't bind to the Ni-NTA column during purification. Why is this happening?

  • Answer: Several factors can lead to poor binding of a His-tagged protein to an IMAC column:

    • Inaccessible His-tag: The His-tag might be buried within the misfolded protein structure, even in the presence of denaturants. Ensure complete denaturation before loading onto the column.[1]

    • Interfering Substances in the Buffer:

      • Reducing Agents: High concentrations of DTT or BME can reduce the nickel ions on the column, diminishing its binding capacity. Use lower concentrations or consider alternative, compatible reducing agents like TCEP.[14]

      • Chelating Agents: EDTA or other chelating agents in your buffers will strip the Ni2+ ions from the column. Ensure all your buffers are free of these agents.[14]

      • Imidazole (B134444) Concentration: If you are using a low concentration of imidazole in your binding buffer to reduce non-specific binding, it might be too high and preventing your protein from binding. Try reducing or removing imidazole from the binding buffer.[15]

    • Incorrect pH: The binding of the histidine tag to the nickel resin is pH-dependent. Ensure the pH of your binding buffer is appropriate (typically around 8.0).

Issue 5: Eluted OphMA is impure.

  • Question: After elution from the IMAC column, my OphMA sample contains many contaminating proteins. How can I improve the purity?

  • Answer: Contaminating proteins are a common issue in affinity chromatography. Here are some ways to enhance purity:

    • Increase Wash Stringency: Before elution, perform extensive washes of the column. You can increase the stringency of the wash buffer by:

      • Adding Imidazole: Include a low concentration of imidazole (e.g., 20-40 mM) in the wash buffer to elute weakly bound, non-specific proteins. The optimal concentration needs to be determined empirically.[14]

      • Increasing Salt Concentration: A higher salt concentration (e.g., up to 2 M NaCl) can help disrupt non-specific ionic interactions.[16]

    • Optimize Elution: Instead of a single-step elution with high imidazole, a stepwise or linear gradient elution can help separate your target protein from contaminants that elute at different imidazole concentrations.

    • Additional Purification Steps: For very high purity requirements, a second purification step based on a different principle, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), is often necessary.[3][10] SEC is particularly useful for separating monomers from aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the function of OphMA and why is it often produced in an insoluble form?

A1: OphMA is a fusion protein from the mushroom Omphalotus olearius. It contains a methyltransferase domain and the precursor peptide for omphalotin A, a cyclic peptide with nematocidal activity.[17] OphMA functions as a homodimer to methylate its own C-terminal peptide.[18] When overexpressed in a heterologous system like E. coli, several factors can lead to its accumulation as insoluble inclusion bodies. These include the high rate of protein synthesis which can overwhelm the cellular folding machinery, the absence of specific chaperones required for its proper folding, and the different cellular environment compared to its native host.[6][8]

Q2: What are the key steps in the overall process of obtaining active OphMA from inclusion bodies?

A2: The general workflow involves four main stages:

  • Isolation and Washing of Inclusion Bodies: This involves cell lysis, followed by centrifugation to pellet the dense inclusion bodies and washing to remove contaminating cellular components.[13][19]

  • Solubilization: The washed inclusion bodies are solubilized using a strong denaturant like 8M urea or 6M GdnHCl to completely unfold the protein.[5]

  • Refolding: The denaturant is gradually removed to allow the protein to refold into its native, active conformation. This is the most critical and challenging step.[8]

  • Purification: The refolded, soluble OphMA is purified from remaining contaminants and misfolded species using chromatographic techniques, most commonly IMAC for His-tagged proteins, followed by other methods like SEC if higher purity is needed.[10][11]

Q3: Which refolding method is best for OphMA: dilution, dialysis, or on-column refolding?

A3: The optimal refolding method is protein-specific and often needs to be determined experimentally.

  • Dilution: This is a simple method where the denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer.[8] It's easy to perform but can result in large final volumes.

  • Dialysis: In this method, the denatured protein is placed in a dialysis bag and dialyzed against a refolding buffer, allowing for a gradual decrease in the denaturant concentration.[8]

  • On-column Refolding: This is often the most efficient method. The denatured protein is first bound to a chromatography column (e.g., Ni-NTA). A gradient is then applied to gradually exchange the denaturing buffer with a refolding buffer, promoting proper folding while the protein is immobilized. This is followed by elution of the refolded protein.[9][10][11] This method has the advantage of combining refolding and purification into a single step and can lead to higher recovery of active protein.[11]

Q4: How can I assess if the refolded OphMA is correctly folded and active?

A4: Several techniques can be used to analyze the quality of the refolded protein:

  • Size-Exclusion Chromatography (SEC): This can separate properly folded monomers from aggregates and degradation products.

  • Circular Dichroism (CD) Spectroscopy: CD can be used to analyze the secondary structure of the refolded protein and compare it to the expected structure.

  • Functional Assay: The ultimate test of correct folding is a functional assay. Since OphMA is a methyltransferase, an in vitro methylation assay could be developed to measure its enzymatic activity.[20]

Experimental Protocols

Protocol 1: Isolation and Solubilization of OphMA Inclusion Bodies
  • Harvest the E. coli cell pellet from the culture by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer (see Table 1).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion body pellet twice with Wash Buffer (see Table 1) to remove contaminants.

  • Solubilize the washed inclusion bodies in Solubilization Buffer (see Table 1) with gentle stirring for 1-2 hours at room temperature.[21]

  • Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.

Protocol 2: On-Column Refolding and Purification of His-tagged OphMA

This protocol assumes the use of a chromatography system.

  • Equilibrate the Ni-NTA column with Solubilization Buffer.

  • Load the clarified, solubilized OphMA onto the column.

  • Wash the column with Solubilization Buffer until the UV absorbance returns to baseline.

  • Wash the column with Wash Buffer (see Table 1) to remove non-specifically bound proteins.

  • Refold the protein on the column by applying a linear gradient from Solubilization Buffer to Refolding Buffer (see Table 1) over several column volumes.

  • Wash the column with Refolding Buffer.

  • Elute the refolded OphMA with Elution Buffer (see Table 1).

  • Collect the fractions containing the eluted protein.

Data Presentation

Table 1: Buffer Compositions for Refolding and Purification of OphMA

Buffer TypeComponentConcentrationPurpose
Lysis Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl300 mMIonic strength
Lysozyme1 mg/mLCell wall degradation
DNase I10 µg/mLDNA degradation
Protease Inhibitor Cocktail1xPrevent proteolysis
Wash Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl300 mMIonic strength
Triton X-1001% (v/v)Detergent wash
EDTA1 mMChelating agent
Solubilization Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl300 mMIonic strength
Urea8 MDenaturant
Imidazole10 mMReduce non-specific binding
β-mercaptoethanol5 mMReducing agent
Refolding Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl300 mMIonic strength
L-arginine0.4 MAggregation suppressor
Glycerol10% (v/v)Stabilizer
Elution Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl300 mMIonic strength
Imidazole250-500 mMEluting agent

Visualizations

experimental_workflow cluster_cell_processing Cell Processing cluster_refolding_purification Refolding and Purification cluster_analysis Analysis cell_culture E. coli Culture (Expressing OphMA) cell_lysis Cell Lysis cell_culture->cell_lysis ib_isolation Inclusion Body Isolation & Washing cell_lysis->ib_isolation solubilization Inclusion Body Solubilization (8M Urea) ib_isolation->solubilization imac IMAC Column (Ni-NTA) solubilization->imac Load refolding On-Column Refolding (Urea Gradient) imac->refolding Wash & Refold elution Elution (Imidazole) refolding->elution analysis Purity & Folding Analysis (SDS-PAGE, SEC) elution->analysis activity_assay Functional Assay (Methyltransferase Activity) analysis->activity_assay pure_protein Pure, Refolded OphMA activity_assay->pure_protein

Caption: Workflow for refolding and purification of insoluble OphMA.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Protein Precipitation during Refolding cause1 High Protein Concentration start->cause1 cause2 Rapid Denaturant Removal start->cause2 cause3 Suboptimal Buffer Conditions start->cause3 solution1a Decrease Protein Concentration cause1->solution1a solution2a Use Gradual Dilution or Dialysis cause2->solution2a solution2b Perform On-Column Refolding cause2->solution2b solution3a Optimize pH & Salt cause3->solution3a solution3b Add Refolding Additives (e.g., Arginine) cause3->solution3b

Caption: Troubleshooting logic for protein precipitation during refolding.

References

Preventing degradation of Omphalotin A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Omphalotin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation and maximize yield during the extraction of this potent nematicidal cyclopeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its extraction challenging?

A1: this compound is a cyclic dodecapeptide with nine backbone N-methylations, originally isolated from the fungus Omphalotus olearius. Its cyclic nature and extensive N-methylation contribute significantly to its proteolytic stability.[1] However, like any complex biomolecule, it can be susceptible to degradation under suboptimal extraction and storage conditions. The primary challenge is to efficiently lyse the producing cells (fungal or recombinant yeast) and extract the compound without inducing chemical modification or degradation.

Q2: What are the general principles for maintaining this compound stability during extraction?

A2: While specific degradation pathways for this compound are not extensively documented, general principles for handling cyclic and N-methylated peptides should be followed. These include:

  • pH Control: Many cyclic peptides exhibit optimal stability in a slightly acidic to neutral pH range. Extreme pH values should be avoided.

  • Temperature Management: Perform extraction steps at low to moderate temperatures (e.g., 4°C or room temperature) to minimize thermally-induced degradation. Avoid excessive heat during solvent evaporation.

  • Light Protection: Store extracts and purified this compound protected from light to prevent photochemical degradation.

  • Solvent Purity: Use high-purity solvents to avoid reactions with contaminants.

Q3: Which solvents are recommended for this compound extraction?

A3: Based on successful protocols, moderately polar organic solvents are effective for extracting this compound. Ethyl acetate (B1210297), or a mixture of ethyl acetate and n-hexane, has been used to extract this compound from cell lysates.[1] Following extraction, the organic solvent is typically evaporated, and the residue is dissolved in methanol (B129727) for further analysis or purification.

Q4: How can I improve the yield of my this compound extraction?

A4: Low yields can result from incomplete cell lysis, inefficient extraction, or degradation. To improve your yield:

  • Optimize Cell Lysis: Ensure complete disruption of the fungal or yeast cell walls. Mechanical methods like bead beating are often effective.

  • Maximize Solvent Penetration: Finely grind lyophilized cell material to increase the surface area for solvent interaction.

  • Optimize Extraction Parameters: Experiment with the solvent-to-solid ratio and extraction time to ensure exhaustive extraction.

  • Minimize Transfer Losses: Be meticulous during the transfer of extracts and handling of the material to avoid physical loss of the product.

Q5: What are the best methods for purifying this compound after extraction?

A5: High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying this compound. A C18 column on a preparative reversed-phase HPLC system is effective for obtaining high-purity this compound from crude extracts.

Q6: What are the ideal storage conditions for this compound to prevent long-term degradation?

A6: For long-term stability, store purified this compound and crude extracts at low temperatures, such as -20°C or -80°C. It is also advisable to store them in the dark and under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if in solution.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound in the Final Extract
Symptom Possible Cause Troubleshooting Steps
Low overall extract weight. Inefficient cell lysis.- Ensure complete cell disruption by checking a small sample under a microscope after lysis. - For yeast like Pichia pastoris, enzymatic lysis with lyticase followed by freeze-thaw cycles can be effective. - Mechanical disruption with glass beads is also a robust method.
Suboptimal extraction parameters.- Increase the solvent-to-biomass ratio to ensure complete extraction. - Extend the extraction time or perform multiple extraction cycles. - Ensure thorough mixing during extraction to maximize solvent contact with the cell material.
Target compound not detected by HPLC-MS. Degradation during extraction.- Maintain low temperatures throughout the extraction process. Use pre-chilled solvents and perform extractions on ice. - Avoid prolonged exposure to harsh conditions. - Check the pH of any aqueous solutions used; aim for a slightly acidic to neutral pH.
Inefficient solvent partitioning.- If using liquid-liquid extraction, ensure the chosen solvent (e.g., ethyl acetate) is appropriate for the polarity of this compound. - Emulsion formation can trap the compound; consider centrifugation to improve phase separation.
Low purity of the final product. Co-extraction of contaminants.- Optimize the polarity of the extraction solvent. A solvent system that is too polar may extract a large number of water-soluble contaminants. - Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids before extracting with a more polar solvent.

Experimental Protocols

Protocol 1: Extraction of this compound from Pichia pastoris Culture

This protocol is adapted from methods described for the heterologous production of this compound.

  • Cell Harvesting:

    • Cultivate the Pichia pastoris strain expressing this compound in a suitable medium (e.g., BMMY) for 3 days at 30°C.

    • Harvest the cells by centrifugation at 8,000 x g for 30 minutes.

  • Cell Lysis:

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the yeast cells using glass beads through vigorous vortexing or a bead beater. Perform this step on ice to prevent heating.

  • Solvent Extraction:

    • Clear the cell lysate by centrifugation.

    • Extract the supernatant (cleared lysate) with an equal volume of ethyl acetate or a 1:1 (v/v) mixture of ethyl acetate and n-hexane.

    • Mix thoroughly by vortexing and then separate the phases by centrifugation.

  • Solvent Evaporation and Sample Preparation:

    • Collect the organic phase (top layer) and evaporate the solvent under reduced pressure at a temperature not exceeding 30-40°C.

    • Dissolve the resulting pellet in methanol for analysis by LC-MS or for further purification.

Protocol 2: Purification of this compound by Preparative RP-HPLC
  • Sample Preparation:

    • Dissolve the crude extract containing this compound in a suitable solvent, typically the mobile phase used for HPLC (e.g., methanol or acetonitrile/water mixture).

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.

    • Gradient: Develop a suitable gradient from a lower to a higher concentration of Mobile Phase B to elute this compound.

    • Detection: Monitor the elution at a suitable wavelength (e.g., 214 nm for the peptide bond).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of interest.

    • Analyze the collected fractions by analytical HPLC-MS to confirm the presence and purity of this compound.

    • Pool the pure fractions and lyophilize to obtain the purified compound.

Data Presentation

Table 1: Recommended Solvents for this compound Extraction and Purification

Step Solvent Purpose Notes
Extraction Ethyl acetatePrimary extraction from aqueous lysateGood for moderately polar compounds.
Ethyl acetate / n-hexane (1:1)Alternative extraction solventMay reduce the extraction of more polar impurities.
Dissolution for Analysis MethanolDissolving the dried extractCompatible with reverse-phase HPLC.
HPLC Mobile Phase Acetonitrile / WaterElution from C18 columnStandard for peptide purification.
Methanol / WaterAlternative mobile phaseMay provide different selectivity.

Visualizations

experimental_workflow cluster_extraction Extraction Process cluster_purification Purification Process culture Pichia pastoris Culture harvest Cell Harvesting (Centrifugation) culture->harvest lysis Cell Lysis (Bead Beating) harvest->lysis extraction Solvent Extraction (Ethyl Acetate) lysis->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude this compound Extract evaporation->crude_extract prep_hplc Preparative RP-HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Purity Analysis (LC-MS) fraction_collection->analysis lyophilization Lyophilization analysis->lyophilization pure_omphalotin Pure this compound lyophilization->pure_omphalotin

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_workflow start Low/No this compound Yield check_lysis Check Cell Lysis Efficiency start->check_lysis check_extraction Review Extraction Parameters check_lysis->check_extraction Yes incomplete_lysis Incomplete Lysis check_lysis->incomplete_lysis No check_degradation Assess Potential Degradation check_extraction->check_degradation Yes suboptimal_extraction Suboptimal Extraction check_extraction->suboptimal_extraction No degradation_suspected Degradation Suspected check_degradation->degradation_suspected Yes success Improved Yield check_degradation->success No optimize_lysis Optimize Lysis Method (e.g., increase bead volume, lysis time) incomplete_lysis->optimize_lysis optimize_lysis->success optimize_extraction Optimize Extraction (e.g., increase solvent ratio, extraction time) suboptimal_extraction->optimize_extraction optimize_extraction->success implement_stabilization Implement Stabilization Measures (e.g., lower temperature, control pH) degradation_suspected->implement_stabilization implement_stabilization->success

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Codon Optimization and Co-Expression of OphMA and OphP in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the codon optimization and co-expression of the fungal enzymes OphMA (a methyltransferase) and OphP (a prolyl oligopeptidase) in yeast, primarily Saccharomyces cerevisiae. This system is utilized for the biotechnological production of omphalotins and their analogs, which are backbone N-methylated peptide macrocycles with potential pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are OphMA and OphP, and why are they co-expressed in yeast?

A1: OphMA is a methyltransferase that catalyzes the automethylation of its own C-terminal domain. OphP is a protease that subsequently cleaves and cyclizes this modified peptide to produce omphalotin A, a ribosomally synthesized and post-translationally modified peptide (RiPP).[1][2] Co-expression of both enzymes in a host like yeast is essential to reconstitute the biosynthetic pathway for the production of these complex cyclic peptides.[3][4]

Q2: Why is codon optimization necessary for expressing fungal OphMA and OphP genes in yeast?

A2: Codon optimization is crucial for efficient heterologous protein expression. Different organisms have distinct preferences for synonymous codons (codons that encode the same amino acid). Fungal genes, like those for OphMA and OphP, may contain codons that are rare in yeast, leading to translational stalling, premature termination, and overall low protein yield. By replacing these rare codons with those frequently used in highly expressed yeast genes, the translation efficiency and subsequent protein expression levels can be significantly increased.

Q3: What are the key parameters to consider during codon optimization of OphMA and OphP for yeast expression?

A3: A multi-parameter approach is recommended for robust codon optimization. Key parameters include:

  • GC Content: The percentage of guanine (B1146940) and cytosine bases in the coding sequence. For S. cerevisiae, an optimal GC content is typically between 35% and 45%. Extreme GC content can negatively impact mRNA stability and transcription.

  • mRNA Secondary Structure: Complex secondary structures, especially near the 5' end of the mRNA, can hinder ribosome binding and initiation of translation. Codon optimization algorithms should aim to minimize the formation of stable hairpins.

  • Avoidance of Cryptic Splice Sites and Polyadenylation Signals: The optimized sequence should be scanned for and cleared of sequences that could be misinterpreted by the yeast cellular machinery, leading to aberrant mRNA processing.

Troubleshooting Guide

Low or No Protein Expression
Potential Cause Troubleshooting Steps
Inefficient Codon Optimization - Verify the Codon Adaptation Index (CAI) of your synthetic genes; aim for a value > 0.8.- Analyze the GC content; for S. cerevisiae, it should ideally be between 35-45%.- Check for and remove any cryptic splice sites or premature polyadenylation signals that may have been introduced during optimization.
Suboptimal Promoter Choice - If using an inducible promoter (e.g., GAL1), ensure optimal induction conditions (e.g., galactose concentration, induction time).- For potentially toxic proteins, a weaker or tightly regulated promoter might be necessary.- Consider using strong constitutive promoters like TEF1 or TDH3 if continuous high-level expression is desired and not toxic to the cells.
mRNA Instability - Analyze the 5' and 3' untranslated regions (UTRs) of your expression vector; these regions can significantly impact mRNA stability and translation initiation.- Minimize strong secondary structures in the 5' UTR of the mRNA through sequence modification.
Inefficient Transformation - Confirm successful transformation by PCR screening of yeast colonies.- Use fresh, high-quality competent cells.- Optimize the transformation protocol (e.g., heat shock duration, amount of DNA).
Plasmid Instability - If using a 2-micron based plasmid, ensure continuous selective pressure by growing in the appropriate drop-out medium.- For stable, long-term expression, consider genomic integration of the expression cassettes.
Insoluble Protein (Inclusion Bodies)
Potential Cause Troubleshooting Steps
High Expression Rate - Lower the expression temperature (e.g., from 30°C to 20-25°C) to slow down protein synthesis and allow more time for proper folding.- Use a weaker or inducible promoter to reduce the rate of protein production.
Improper Protein Folding - Co-express molecular chaperones to assist in the proper folding of OphMA and OphP.- Test different yeast strains, as some may provide a more favorable environment for the folding of specific proteins.
Absence of a Co-factor (for OphMA) - Ensure that the growth medium is supplemented with sufficient precursors for S-adenosylmethionine (SAM), the methyl donor for the methyltransferase activity of OphMA.
Low Yield of Final Product (Omphalotin)
Potential Cause Troubleshooting Steps
Imbalanced Expression of OphMA and OphP - Experiment with different promoter strengths for each gene to achieve a more balanced stoichiometric ratio.- Consider using a bi-cistronic vector or co-transformation with plasmids having different copy numbers.
Inefficient Interaction Between OphMA and OphP - Ensure both proteins are localized to the same cellular compartment. If one is being secreted and the other is cytosolic, the interaction will not occur.- Consider adding a flexible linker between the two proteins in a fusion construct, though this may affect their individual activities.
Degradation of the Final Product - Use a protease-deficient yeast strain to minimize degradation of the secreted omphalotin.- Optimize the harvest time to capture the product before significant degradation occurs.
Toxicity of the Final Product - If the produced omphalotin is toxic to the yeast cells, consider engineering a secretion system to export the product out of the cell efficiently.- Use an inducible expression system to limit the production phase.

Quantitative Data on Codon Optimization

ParameterBefore Optimization (Native Fungal Gene)After Optimization (Yeast-Optimized Gene)
Codon Adaptation Index (CAI) ~0.5 - 0.7> 0.85
GC Content (%) Often > 55%~40%
"Rare" Codon Usage (%) HighMinimized
Protein Expression Level Low to undetectable5- to 20-fold increase (typical)

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain Protein Sequences: Retrieve the amino acid sequences for OphMA and OphP from a public database such as NCBI.

  • Codon Optimize: Use a commercial or open-access codon optimization tool.

    • Set the target organism to Saccharomyces cerevisiae.

    • Aim for a Codon Adaptation Index (CAI) above 0.8.

    • Adjust the GC content to be within the 35-45% range.

    • Scan for and remove potential cryptic splice sites and polyadenylation signals.

    • Add appropriate restriction sites at the 5' and 3' ends for cloning into your chosen yeast expression vectors.

  • Gene Synthesis: Synthesize the codon-optimized DNA sequences for OphMA and OphP through a commercial gene synthesis service.

Protocol 2: Yeast Co-Transformation and Expression
  • Vector Preparation:

    • Clone the codon-optimized OphMA gene into a yeast expression vector with a selectable marker (e.g., URA3).

    • Clone the codon-optimized OphP gene into a compatible yeast expression vector with a different selectable marker (e.g., LEU2).

    • Use vectors with strong, inducible promoters (e.g., GAL1) or constitutive promoters (e.g., TEF1).

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

    • Co-transform the yeast cells with both the OphMA and OphP expression plasmids.

    • Plate the transformed cells on a synthetic complete drop-out medium lacking both uracil (B121893) and leucine (B10760876) to select for cells that have taken up both plasmids.

  • Protein Expression:

    • Inoculate a single colony from the selection plate into 5 mL of selective liquid medium and grow overnight at 30°C with shaking.

    • Inoculate a larger culture (e.g., 50 mL) with the overnight culture to an OD600 of ~0.2.

    • Grow the culture to mid-log phase (OD600 of 0.8-1.0).

    • If using an inducible promoter like GAL1, add galactose to a final concentration of 2% to induce protein expression.

    • Continue to incubate the culture at 30°C (or a lower temperature like 20-25°C to improve protein folding) for 24-48 hours.

  • Analysis of Expression:

    • Harvest the yeast cells by centrifugation.

    • Lyse the cells using glass beads or enzymatic methods.

    • Analyze the cell lysate by SDS-PAGE and Western blotting using antibodies against epitope tags (if included in the protein design) to confirm the expression of both OphMA and OphP.

  • Detection of Omphalotin:

    • Analyze the culture supernatant (if the product is secreted) or the cell lysate by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound.

Visualizations

omphalotin_biosynthesis OphMA OphMA Precursor (Methyltransferase Domain + C-terminal Peptide) Methylated_OphMA Automethylated OphMA OphMA->Methylated_OphMA Automethylation SAM S-adenosylmethionine (SAM) SAM->OphMA Cleaved_Peptide Cleaved Methylated Peptide Methylated_OphMA->Cleaved_Peptide Proteolytic Cleavage OphP OphP (Protease) OphP->Methylated_OphMA Omphalotin_A This compound (Cyclic Peptide) Cleaved_Peptide->Omphalotin_A Macrocyclization by OphP

Caption: Biosynthetic pathway of this compound.

experimental_workflow cluster_gene_prep Gene Preparation cluster_yeast_work Yeast Expression cluster_product_analysis Product Analysis codon_opt Codon Optimization of OphMA and OphP for Yeast gene_synth Gene Synthesis codon_opt->gene_synth cloning Cloning into Yeast Expression Vectors gene_synth->cloning transformation Yeast Co-transformation cloning->transformation expression Protein Co-expression transformation->expression analysis Expression Analysis (SDS-PAGE, Western Blot) expression->analysis extraction Extraction of Product expression->extraction detection Detection of Omphalotin (HPLC, LC-MS) extraction->detection

Caption: Experimental workflow for OphMA and OphP co-expression.

References

Technical Support Center: Enhanced Omphalotin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the production of Omphalotin A. Here, you will find troubleshooting guides for common experimental issues and frequently asked questions regarding media composition and fermentation conditions, all presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a standard medium for producing this compound in a heterologous host like Pichia pastoris?

A1: A commonly used medium for the production of this compound and its analogs in Pichia pastoris is the Buffered Methanol-complex Medium (BMMY). This medium is designed for the induction of protein expression under the control of the alcohol oxidase 1 (AOX1) promoter, which is activated by methanol (B129727).

Q2: Are there established media compositions for enhanced this compound production in its native producer, Omphalotus olearius?

A2: While specific, publicly available data on media optimization for enhanced this compound production in Omphalotus olearius is limited, studies on other secondary metabolites from this fungus, such as lovastatin (B1675250), have shown that media composition significantly impacts yield. These studies suggest that a systematic optimization of carbon and nitrogen sources is a viable strategy for enhancing the production of secondary metabolites.

Q3: How do different carbon and nitrogen sources generally affect secondary metabolite production in fungi?

A3: The type and concentration of carbon and nitrogen sources are critical factors influencing fungal growth and secondary metabolite production. The carbon-to-nitrogen (C/N) ratio in the medium can significantly alter the metabolic pathways of the fungus, thereby affecting the yield of target compounds. For instance, in some fungi, a limitation of a specific nutrient, like nitrogen, can trigger the onset of secondary metabolism. It is crucial to determine the optimal C/N ratio for this compound production empirically.

Q4: What are the key physical parameters to control during fermentation for this compound production?

A4: Besides media composition, several physical parameters are crucial for successful this compound fermentation. These include:

  • pH: The optimal pH for fungal growth may differ from the optimal pH for secondary metabolite production. It is recommended to conduct pH profiling experiments to determine the ideal pH for this compound synthesis.

  • Temperature: Temperature directly affects fungal growth and enzyme activity. The optimal temperature for this compound production should be determined experimentally.

  • Aeration and Agitation: Sufficient oxygen supply is vital for the growth of aerobic fungi. Agitation ensures homogenous distribution of nutrients and oxygen. However, excessive shear stress from high agitation rates can damage fungal mycelia. Therefore, optimizing both aeration and agitation is critical.

Troubleshooting Guide: Low this compound Yield

Issue 1: Low or no production of this compound despite successful growth of the fungal culture.

  • Possible Cause 1: Suboptimal Media Composition.

    • Solution: The current media may support biomass growth but not induce the biosynthetic pathway for this compound. It is recommended to perform a media optimization study. A systematic approach, such as the Plackett-Burman design, can be used to screen for the most influential media components (e.g., different carbon and nitrogen sources, trace elements). This can be followed by a Box-Behnken design to optimize the concentrations of the most significant components.

  • Possible Cause 2: Incorrect Fermentation Parameters.

    • Solution: Review and optimize the physical parameters of your fermentation process, including pH, temperature, and aeration/agitation rates. The optimal conditions for this compound production may differ from those for general biomass accumulation.

  • Possible Cause 3 (for P. pastoris): Inefficient Induction.

    • Solution: In methanol-inducible systems like P. pastoris with the AOX1 promoter, ensure that the methanol concentration is maintained at an optimal level for induction without being toxic to the cells. A fed-batch strategy with controlled methanol feeding is often employed.

Issue 2: Inconsistent this compound yield between different fermentation batches.

  • Possible Cause 1: Variability in Inoculum Quality.

    • Solution: Standardize your inoculum preparation protocol. Ensure that the age, viability, and concentration of the spores or mycelia used for inoculation are consistent across all batches.

  • Possible Cause 2: Inconsistent Media Preparation.

    • Solution: Use precise measurements for all media components. Ensure consistent quality of water and other ingredients. Standardize the sterilization process (time and temperature) to avoid variations in media composition.

  • Possible Cause 3: Fluctuations in Fermentation Parameters.

    • Solution: Calibrate all sensors and monitoring equipment regularly. Maintain detailed logs of all fermentation parameters for each batch to identify and troubleshoot any deviations.

Data on Media Optimization for Fungal Metabolites

ParameterUnoptimized MediumOptimized MediumFold Increase
Media Composition Not specifiedGlucose (10 g/L), Peptone (5 g/L), Thiamine (1 mg/L), NaCl (0.4 g/L)-
Lovastatin Yield ~1.56 mg/L12.51 mg/L~8

This data is for lovastatin production and should be used as a reference for designing this compound media optimization experiments.

Experimental Protocols

1. General Protocol for Media Optimization using Statistical Methods

This protocol provides a general framework for optimizing media composition for this compound production, based on methodologies used for other fungal secondary metabolites.

  • Step 1: Screening of Media Components (Plackett-Burman Design)

    • Select a range of potential carbon sources (e.g., glucose, sucrose, maltose), nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate), and other components like trace elements and vitamins.

    • Design a Plackett-Burman experiment to screen for the factors that have the most significant impact on this compound yield. This statistical method allows for the efficient screening of a large number of variables.

    • Run the fermentation experiments according to the design matrix.

    • Analyze the results to identify the key media components affecting production.

  • Step 2: Optimization of Key Components (Box-Behnken Design)

    • Select the most significant factors identified in the Plackett-Burman experiment.

    • Design a Box-Behnken experiment to determine the optimal concentrations of these components and to study their interactions.

    • Conduct the fermentation experiments based on the Box-Behnken design.

    • Use response surface methodology to analyze the data and determine the optimal media composition for maximizing this compound yield.

2. Protocol for this compound Production in Pichia pastoris

This protocol is adapted from studies on the heterologous production of this compound.

  • 1. Growth Phase:

    • Inoculate a single colony of the recombinant P. pastoris strain into Buffered Glycerol-complex Medium (BMGY).

    • Incubate at 30°C with vigorous shaking until the culture reaches the mid-log phase.

  • 2. Induction Phase:

    • Harvest the cells by centrifugation and resuspend them in Buffered Methanol-complex Medium (BMMY) to induce expression.

    • Continue incubation at 30°C with shaking.

    • Maintain induction by adding methanol to the culture at regular intervals (e.g., every 24 hours).

3. Protocol for Extraction and Quantification of this compound

  • 1. Extraction:

    • Separate the fungal mycelia from the fermentation broth by centrifugation or filtration.

    • Lyse the cells (e.g., using glass beads for P. pastoris).

    • Extract the cell lysate or mycelia with a suitable organic solvent, such as ethyl acetate.

    • Evaporate the organic solvent to obtain the crude extract.

  • 2. Quantification by HPLC-MS:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

    • Use a C18 reversed-phase column for separation.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a chemically synthesized this compound standard.[1]

Visualizations

OmphalotinA_Biosynthesis cluster_precursor Precursor Protein cluster_modification Post-Translational Modification cluster_product Final Product OphMA OphMA Precursor Protein Methylation α-N-methylation of Core Peptide (SAM-dependent) OphMA->Methylation OphMA (Methyltransferase domain) Cleavage Proteolytic Cleavage Methylation->Cleavage Methylated Precursor Cyclization Macrocyclization Cleavage->Cyclization Linear Peptide OmphalotinA This compound Cyclization->OmphalotinA OphP (Protease)

Caption: Biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield CheckGrowth Is biomass growth normal? Start->CheckGrowth CheckMedia Review Media Composition CheckGrowth->CheckMedia Yes CheckInoculum Standardize Inoculum CheckGrowth->CheckInoculum No CheckParams Review Fermentation Parameters (pH, Temp, Aeration) CheckMedia->CheckParams CheckInduction Review Induction Strategy (for P. pastoris) CheckParams->CheckInduction OptimizeMedia Perform Media Optimization (e.g., Plackett-Burman, Box-Behnken) CheckInduction->OptimizeMedia OptimizeParams Perform Parameter Optimization OptimizeMedia->OptimizeParams OptimizeInduction Optimize Methanol Feed OptimizeParams->OptimizeInduction

Caption: Troubleshooting workflow for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Nematicidal Properties of Omphalotin A and Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the nematicidal efficacy of the fungal cyclopeptide Omphalotin A and the widely-used anthelmintic ivermectin reveals distinct mechanisms and potencies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations.

This comparison guide synthesizes available data to offer a clear perspective on the nematicidal activities of this compound, a natural cyclic peptide from the fungus Omphalotus olearius, and ivermectin, a well-established macrocyclic lactone. While both compounds exhibit potent activity against nematodes, they differ significantly in their mode of action, specificity, and reported efficacy.

Quantitative Nematicidal Activity

The following table summarizes the reported nematicidal activities of this compound and ivermectin against key nematode species. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.

CompoundNematode SpeciesMetricValueExposure TimeCitation
This compound Meloidogyne incognitaLC500.57 µM16 hours[1]
Meloidogyne incognitaLC500.38 - 3.8 µMNot Specified
Caenorhabditis elegansLC50Significantly higher than M. incognitaNot Specified[1]
Ivermectin Caenorhabditis elegansEC500.19 ± 0.01 µM (motility)90 minutes[2]
Haemonchus contortusEC50 (GluCl channels)~0.1 ± 1.0 nMNot Specified[3]
Meloidogyne incognitaLD501.56 µg/ml2 hours

Notably, one study has suggested that this compound exhibits remarkable activity against the pathogenic nematode M. incognita, even outmatching the commercial nematicide ivermectin, though direct comparative data was not provided.[4]

Mechanisms of Action

The two compounds employ fundamentally different strategies to achieve their nematicidal effects.

Ivermectin acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[1][5] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[6] The resulting influx of chloride ions inhibits neural transmission, causing paralysis and eventual death of the nematode.[5]

This compound , in contrast, has a currently unknown molecular target and mechanism of action for its potent and selective toxicity against nematodes.[7] Research has primarily focused on its biosynthesis, revealing a complex pathway involving a self-sacrificing N-methyltransferase. Further investigation is required to elucidate the specific cellular machinery targeted by this cyclic peptide.

Signaling and Biosynthetic Pathways

The distinct mechanisms of this compound and ivermectin are reflected in their associated pathways.

Ivermectin_Signaling_Pathway cluster_membrane Cell Membrane Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and Activates Chloride Cl- Ions GluCl->Chloride Increases Influx Neuron Nematode Neuron/ Muscle Cell Membrane Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Leads to Chloride->Neuron Enters Cell Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Nematode Death Paralysis->Death

Ivermectin's signaling pathway in nematodes.

OmphalotinA_Biosynthesis_and_Action cluster_biosynthesis This compound Biosynthesis (in fungus) cluster_action Nematicidal Action (in nematode) OphMA OphMA Precursor Protein (with Methyltransferase Domain) Methylation Iterative N-methylation of C-terminal Core Peptide OphMA->Methylation Cleavage Proteolytic Cleavage Methylation->Cleavage OphP OphP Protease Cleavage->OphP Cyclization Macrocyclization OphP->Cyclization OmphalotinA_produced This compound Cyclization->OmphalotinA_produced OmphalotinA_action This compound OmphalotinA_produced->OmphalotinA_action Acts on UnknownTarget Unknown Molecular Target OmphalotinA_action->UnknownTarget Disruption Disruption of Essential Physiological Process UnknownTarget->Disruption NematodeDeath Nematode Death Disruption->NematodeDeath

Biosynthesis of this compound and its proposed action.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of nematicidal activity. Below are detailed protocols for assays commonly used to evaluate compounds like this compound and ivermectin.

Nematicidal Assay for Meloidogyne incognita (Root-Knot Nematode)

This protocol is adapted from methodologies used for in vitro screening of nematicides against second-stage juveniles (J2s) of M. incognita.

1. Nematode Culture and Egg Extraction:

  • M. incognita is cultured on a susceptible host plant, such as tomato (Solanum lycopersicum).

  • Egg masses are handpicked from infected roots and agitated in a sodium hypochlorite (B82951) solution (e.g., 0.5%) to release the eggs.[8]

  • The egg suspension is rinsed with sterile distilled water to remove residual bleach.[8]

2. Second-Stage Juvenile (J2) Hatching:

  • Eggs are placed in a hatching chamber (e.g., Baermann funnel or a fine-meshed sieve placed in a petri dish with water) and incubated at approximately 25-28°C.

  • Freshly hatched J2s are collected from the water.

3. Bioassay Procedure:

  • The bioassay is typically conducted in 96-well microtiter plates.

  • A suspension of a known number of J2s (e.g., 50-100) in a small volume of water is added to each well.

  • The test compound (this compound or ivermectin) is added to the wells at various concentrations. A solvent control (e.g., DMSO) and a negative control (water) are included.

  • The plates are sealed and incubated at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).[9]

4. Data Collection and Analysis:

  • After the incubation period, the number of dead or immobile nematodes in each well is counted under a microscope. A nematode is considered dead if it does not move when probed with a fine needle.[10]

  • The percentage of mortality is calculated for each concentration.

  • The LC50 (lethal concentration required to kill 50% of the nematodes) is determined using probit analysis or other appropriate statistical methods.

Workflow for M. incognita nematicidal assay.
Nematicidal Motility Assay for Caenorhabditis elegans

This protocol is based on a high-throughput method that measures the effect of compounds on the motility of C. elegans.[11][12]

1. C. elegans Culture and Synchronization:

  • C. elegans (wild-type N2 strain) is maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • A synchronized population of L4 larvae is obtained by standard methods (e.g., bleaching to isolate eggs, followed by hatching and growth to the L4 stage).

2. Motility Assay Procedure:

  • Synchronized L4 worms are washed from the NGM plates with a suitable buffer (e.g., K saline).[11]

  • The worms are washed multiple times by centrifugation to remove bacteria.[11]

  • A specific number of worms (e.g., approximately 60) are dispensed into each well of a 96-well microtiter plate in a buffer containing a surfactant like BSA to prevent sticking.[11]

  • The test compounds are added to the wells.

  • The plate is placed in an automated infrared motility reader (e.g., WMicrotracker).

3. Data Acquisition and Analysis:

  • The instrument records the number of infrared beam interruptions caused by worm movement over time.

  • The motility data is collected at regular intervals for a set duration (e.g., 90 minutes to several hours).[2]

  • The motility of treated worms is compared to that of control worms (vehicle only).

  • The EC50 (effective concentration required to inhibit motility by 50%) is calculated from the dose-response curves.[12]

Workflow for C. elegans motility assay.

Conclusion

This compound and ivermectin represent two distinct and powerful classes of nematicidal compounds. Ivermectin's well-characterized mechanism of action and broad-spectrum activity have made it a cornerstone of parasitic nematode control. This compound, with its high potency and specificity against the plant-parasitic nematode M. incognita, presents a promising avenue for the development of novel, targeted bio-nematicides. Further research into the molecular target of this compound is critical to fully understand its potential and to facilitate the development of new nematicidal agents with potentially novel modes of action, which is crucial in the face of growing anthelmintic resistance.

References

A Structural and Functional Showdown: Omphalotin A vs. Cyclosporin A

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the realm of cyclic peptides, Omphalotin A and Cyclosporin A stand out as compelling examples of nature's ingenuity in molecular design. Both fungal metabolites, they share the characteristic cyclic structure and extensive N-methylation that contribute to their notable biological activities and pharmacokinetic properties, such as enhanced cell permeability and resistance to proteolysis.[1][2] Despite these structural similarities, their biosynthetic origins and primary biological targets diverge significantly, offering a fascinating case study in molecular evolution and function. This guide provides a detailed structural and functional comparison of this compound and Cyclosporin A, supported by experimental data and methodologies, to aid researchers in understanding and leveraging these unique molecules.

At a Glance: A Structural and Functional Comparison

FeatureThis compoundCyclosporin A
Primary Biological Activity NematicidalImmunosuppressive
Molecular Formula C₇₁H₁₁₉N₁₃O₁₄ (example)C₆₂H₁₁₁N₁₁O₁₂
Molecular Weight ~1300-1400 g/mol (varies)1202.6 g/mol [3]
Structure Cyclic dodecapeptide (12 amino acids)Cyclic undecapeptide (11 amino acids)
N-Methylations 9 backbone amide nitrogens7 backbone amide nitrogens
Biosynthesis Ribosomally synthesized and post-translationally modified peptide (RiPP)Non-ribosomal peptide synthetase (NRPS) product
Key Bioactivity Metric LC50 (M. incognita): ~0.38 - 3.8 µM[4]IC50 (lymphocyte proliferation): ~19 µg/L (~16 nM)[5]
Solubility Hydrophobic[6]Poorly soluble in water, soluble in methanol, acetone[7]
Melting Point Not widely reported148–151 °C[7]

Delving into the Structures: Key Distinctions

This compound is a cyclic dodecapeptide, meaning it is composed of a ring of twelve amino acids.[1] A defining characteristic is the extensive N-methylation of its peptide backbone, with nine out of the twelve amide nitrogens being methylated.[1] This high degree of methylation contributes to its hydrophobicity.[6] In contrast, Cyclosporin A is a cyclic undecapeptide, containing eleven amino acids.[8] It features seven N-methylated peptide bonds and also includes some unconventional amino acids, such as D-alanine.[8] The conformation of Cyclosporin A is notably flexible and dependent on the solvent environment. In nonpolar environments, it adopts a "closed" conformation stabilized by intramolecular hydrogen bonds, while in polar solvents or when bound to its target protein, it assumes an "open" conformation.

The biosynthetic pathways of these two molecules are fundamentally different. This compound is a Ribosomally synthesized and Post-translationally modified peptide (RiPP).[1] Its synthesis begins with a precursor protein, OphMA, which possesses a methyltransferase domain that autocatalytically methylates its own C-terminal peptide sequence. This methylated peptide is then cleaved and cyclized to form the final this compound molecule.[9] Conversely, Cyclosporin A is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS), a large multi-enzyme complex that assembles the cyclic peptide without the use of a ribosome template.

Biological Activity and Signaling Pathways

The distinct structural features of this compound and Cyclosporin A give rise to their different biological activities.

This compound: A Potent Nematicide

This compound is primarily recognized for its potent and selective nematocidal activity, particularly against the plant-parasitic root-knot nematode Meloidogyne incognita.[4] While the precise molecular target and signaling pathway of its anthelmintic action are not yet fully elucidated, it is believed to affect the nervous system of nematodes, leading to paralysis and death.[10] The high specificity of this compound for certain nematode species makes it a promising candidate for the development of novel, targeted agricultural pesticides.[4]

Below is a diagram illustrating the biosynthetic pathway of this compound.

OmphalotinA_Biosynthesis cluster_ophMA OphMA Precursor Protein MT_Domain Methyltransferase Domain Core_Peptide C-terminal Core Peptide MT_Domain->Core_Peptide Autocatalytic N-methylation Methylated_Peptide Methylated Core Peptide Core_Peptide->Methylated_Peptide SAM S-Adenosyl Methionine (SAM) SAM->MT_Domain Provides methyl groups Proteolysis Proteolytic Cleavage Methylated_Peptide->Proteolysis Cyclization Cyclization (OphP enzyme) Proteolysis->Cyclization Omphalotin_A This compound Cyclization->Omphalotin_A

Caption: Biosynthetic pathway of this compound.

Cyclosporin A: A Powerful Immunosuppressant

Cyclosporin A is a cornerstone of immunosuppressive therapy, widely used to prevent organ transplant rejection and to treat autoimmune diseases.[11] Its mechanism of action is well-established. Inside a lymphocyte, Cyclosporin A binds to the intracellular protein cyclophilin A. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. As phosphorylated NFAT cannot enter the nucleus, the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed.[12] This blockade of IL-2 production is central to the immunosuppressive effect of Cyclosporin A, as IL-2 is a critical signaling molecule for the proliferation and differentiation of T-lymphocytes.

Below is a diagram illustrating the immunosuppressive signaling pathway of Cyclosporin A.

CyclosporinA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus CsA Cyclosporin A Cyclophilin Cyclophilin A CsA->Cyclophilin binds CsA_Cyclophilin CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclophilin Calcineurin Calcineurin CsA_Cyclophilin->Calcineurin inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) Nucleus Nucleus NFAT->Nucleus translocation IL2_Gene IL-2 Gene NFAT->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein T_Cell_Proliferation T-Cell Proliferation IL2_Protein->T_Cell_Proliferation promotes

Caption: Immunosuppressive signaling pathway of Cyclosporin A.

Experimental Protocols

1. In Vitro T-Lymphocyte Proliferation Assay (for Immunosuppressive Activity)

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes in response to a stimulus.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). The cells are washed and resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).[13]

  • Assay Setup: PBMCs are seeded into a 96-well microtiter plate at a density of approximately 1 x 10⁵ cells per well.[14] The test compound (e.g., Cyclosporin A) is added at various concentrations.

  • Stimulation: T-cell proliferation is induced by adding a mitogen (e.g., phytohemagglutinin (PHA)) or through specific T-cell receptor (TCR) stimulation (e.g., using anti-CD3 and anti-CD28 antibodies).[15]

  • Incubation: The plate is incubated for 3 to 6 days at 37°C in a humidified atmosphere with 5% CO₂.[13]

  • Proliferation Measurement: Cell proliferation is quantified by adding a label that is incorporated into the DNA of dividing cells, such as ³H-thymidine or BrdU, for the final 18-24 hours of incubation. The amount of incorporated label is then measured using a scintillation counter or an ELISA-based method, respectively.[13][14] The results are used to calculate the 50% inhibitory concentration (IC50) of the test compound.

2. Caenorhabditis elegans Motility Assay (for Nematicidal Activity)

This assay assesses the effect of a compound on the motility of the nematode C. elegans, a common model organism for studying anthelmintic drugs.

  • Nematode Culture: C. elegans are maintained on nematode growth medium (NGM) agar (B569324) plates seeded with a lawn of E. coli OP50 as a food source.[16]

  • Assay Setup: The assay can be performed in liquid culture in 96-well plates or on solid agar plates. For a liquid assay, synchronized populations of L4 or young adult worms are transferred into the wells of a 96-well plate containing liquid S-medium.[17] The test compound (e.g., this compound) is added at various concentrations.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 20°C) for a defined period (e.g., 24-72 hours).

  • Motility Assessment:

    • Automated Tracking: Worm movement can be quantified using an automated tracking system that records video and analyzes parameters such as speed and frequency of body bends.[18] Infrared microbeam interruption detection is another automated method.[17]

    • Manual Observation: A simple manual method, the "time-off-pick" assay, involves gently lifting a worm with an eyebrow hair pick and measuring the time it takes for the worm to crawl off.[19] A longer time indicates reduced motility.

  • Data Analysis: The motility data is analyzed to determine the concentration of the compound that causes a 50% reduction in motility (EC50) or is lethal to 50% of the population (LC50).

Conclusion

This compound and Cyclosporin A, while sharing structural motifs common to fungal cyclic peptides, represent distinct classes of bioactive molecules with different biosynthetic origins and therapeutic potentials. The well-characterized immunosuppressive activity of Cyclosporin A has revolutionized medicine, while the potent and selective nematocidal properties of this compound hold significant promise for agriculture. The continued study of these and other natural products will undoubtedly provide further insights into novel biological mechanisms and pave the way for the development of new therapeutic and agricultural agents.

References

A Comparative Guide to the Biosynthetic Pathways of Omphalotin A and Other Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathway of Omphalotin A, a unique cyclic peptide with nematicidal properties, against other major classes of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), including lanthipeptides, cyanobactins, and lasso peptides. This objective analysis, supported by experimental data and methodologies, aims to illuminate the diverse enzymatic strategies employed in nature for the production of these complex bioactive molecules.

Introduction to RiPP Biosynthesis

Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) are a vast and structurally diverse class of natural products.[1][2] Their biosynthesis begins with the ribosomal synthesis of a precursor peptide, which typically consists of a leader peptide and a core peptide.[1][3] The leader peptide acts as a recognition motif for a cascade of modifying enzymes that install a variety of post-translational modifications (PTMs) onto the core peptide.[3] These modifications, which can include cyclization, dehydration, methylation, and the formation of unique cross-linkages, are crucial for the final structure and biological activity of the mature RiPP. Following modification, the leader peptide is proteolytically cleaved to release the mature, bioactive peptide.

Comparative Analysis of Biosynthetic Pathways

This section details the biosynthetic pathways of this compound and compares it with those of lanthipeptides, cyanobactins, and lasso peptides, highlighting the key differences in their precursor peptides, modifying enzymes, and maturation steps.

This compound: A Self-Sacrificing N-Methyltransferase

This compound is a cyclic dodecapeptide characterized by extensive N-methylation of its peptide backbone, a feature that contributes to its high stability and bioactivity. Its biosynthesis is a fascinating example of a "self-sacrificing" enzyme mechanism.

The precursor, OphMA, is a multidomain protein that contains both the core peptide sequence at its C-terminus and an N-terminal S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase domain. The N-methyltransferase domain of one OphMA monomer acts in trans to iteratively methylate the backbone amide nitrogens of the core peptide on another OphMA monomer within a homodimer. This automethylation process is a key feature of the borosin family of RiPPs, to which this compound belongs.

Following N-methylation, a separate peptidase, OphP, which is a prolyl oligopeptidase homolog, is responsible for the final maturation step. OphP recognizes and cleaves the C-terminal follower peptide, and subsequently catalyzes the head-to-tail macrocyclization of the core peptide to yield the mature this compound. The exact mechanism of how the methylated core peptide is released from the large OphMA precursor for OphP processing is still under investigation, but it is hypothesized to involve proteolytic degradation of the methyltransferase domain.

Omphalotin_A_Biosynthesis cluster_precursor Ribosomal Synthesis cluster_modification Post-Translational Modification cluster_product Mature Product ribosome Ribosome precursor OphMA Precursor (N-MTase | Core) ribosome->precursor Translation methylation Backbone N-methylation (OphMA in trans) precursor->methylation Automethylation cleavage_cyclization Cleavage & Macrocyclization (OphP) methylation->cleavage_cyclization Proteolytic Release (Hypothesized) product This compound (Cyclic, N-methylated) cleavage_cyclization->product

Fig. 1: Biosynthetic pathway of this compound.
Lanthipeptides: Dehydration and Thioether Crosslinks

Lanthipeptides are characterized by the presence of lanthionine (B1674491) and methyllanthionine residues, which are thioether cross-linked amino acids. These structures are formed through a two-step enzymatic process.

First, a dehydratase (LanB, LanM, or LanL) modifies serine and threonine residues within the core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, a cyclase (LanC, LanM, or LanL) catalyzes the stereospecific Michael-type addition of cysteine thiols to these dehydro amino acids, forming the characteristic thioether bridges. The class of lanthipeptide is defined by the enzymes involved in these modifications. Finally, a protease (LanP) cleaves the leader peptide to release the mature, polycyclic lanthipeptide.

Lanthipeptide_Biosynthesis cluster_precursor Ribosomal Synthesis cluster_modification Post-Translational Modification cluster_product Mature Product ribosome Ribosome precursor Precursor Peptide (Leader | Core) ribosome->precursor Translation dehydration Dehydration (LanB/M/L) precursor->dehydration cyclization Thioether Formation (LanC/M/L) dehydration->cyclization cleavage Leader Peptide Cleavage (LanP) cyclization->cleavage product Lanthipeptide (Polycyclic) cleavage->product

Fig. 2: Generalized biosynthetic pathway of lanthipeptides.
Cyanobactins: Heterocyclization and Macrocyclization

Cyanobactins are a diverse family of cyclic peptides that often contain heterocyclized amino acids such as oxazolines and thiazolines, derived from serine/threonine and cysteine residues, respectively.

The biosynthesis begins with the action of a heterocyclase (PatD homolog), which modifies the core peptide. This is followed by the proteolytic removal of the leader peptide and a C-terminal recognition sequence by a subtilisin-like protease (PatA homolog). The final macrocyclization is catalyzed by a second protease (PatG homolog) that, in a reverse reaction, forms a peptide bond between the N- and C-termini of the linear intermediate.

Cyanobactin_Biosynthesis cluster_precursor Ribosomal Synthesis cluster_modification Post-Translational Modification cluster_product Mature Product ribosome Ribosome precursor Precursor Peptide (Leader | Core | Follower) ribosome->precursor Translation heterocyclization Heterocyclization (PatD homolog) precursor->heterocyclization cleavage Proteolytic Cleavage (PatA homolog) heterocyclization->cleavage macrocyclization Macrocyclization (PatG homolog) cleavage->macrocyclization product Cyanobactin (Cyclic, Heterocyclic) macrocyclization->product

Fig. 3: Generalized biosynthetic pathway of cyanobactins.
Lasso Peptides: A Unique Knotted Structure

Lasso peptides possess a unique three-dimensional structure where the C-terminal tail of the peptide is threaded through and trapped within a macrolactam ring formed at the N-terminus. This "lariat knot" topology confers remarkable stability.

The biosynthesis of lasso peptides involves at least three key enzymes encoded by the gene cluster: a precursor peptide (A gene), a cysteine protease (B gene), and a macrolactam synthetase (C gene). The B protein, often an ATP-dependent cysteine protease, is responsible for cleaving the leader peptide. The C protein, an ATP-dependent macrolactam synthetase, then catalyzes the formation of an isopeptide bond between the N-terminal α-amino group and the side chain carboxylate of an aspartate or glutamate (B1630785) residue within the core peptide, forming the characteristic ring. The mechanism by which the C-terminal tail is threaded through this ring is still a subject of active research.

Lasso_Peptide_Biosynthesis cluster_precursor Ribosomal Synthesis cluster_modification Post-Translational Modification cluster_product Mature Product ribosome Ribosome precursor Precursor Peptide (Leader | Core) ribosome->precursor Translation cleavage Leader Peptide Cleavage (B protein) precursor->cleavage cyclization Macrolactam Formation (C protein) cleavage->cyclization Threading & Cyclization product Lasso Peptide (Lariat Knot) cyclization->product

Fig. 4: Generalized biosynthetic pathway of lasso peptides.

Quantitative Comparison of Biosynthetic Pathways

The following table summarizes key quantitative data for the biosynthetic pathways of this compound and the compared RiPP classes.

FeatureThis compoundLanthipeptidesCyanobactinsLasso Peptides
Precursor Peptide Length (aa) ~417 (OphMA)20-11020-110~50
Leader Peptide Length (aa) N/A (fused enzyme)15-5010-3015-35
Core Peptide Length (aa) 1219-386-2015-26
Final Product Size (Da) ~13002000-4000500-20001500-3000
Key Modifying Enzymes OphMA (N-methyltransferase), OphP (Peptidase)LanB/M/L (Dehydratase/Cyclase)PatD (Heterocyclase), PatA/G (Proteases)B protein (Protease), C protein (Macrolactam synthetase)
Key Modifications Backbone N-methylation, MacrocyclizationDehydration, Thioether bridgesHeterocyclization, MacrocyclizationMacrolactam ring, Lariat knot

Experimental Protocols

The elucidation of RiPP biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Heterologous Expression of Biosynthetic Genes

Heterologous expression in a tractable host, such as Escherichia coli or Pichia pastoris, is a powerful tool for characterizing RiPP biosynthetic pathways, especially for those that are not produced or are produced at low levels in their native hosts.

Objective: To produce and isolate a specific RiPP or its biosynthetic intermediates.

Methodology:

  • Gene Cluster Cloning: The biosynthetic gene cluster (or individual genes) is amplified from the genomic DNA of the producing organism and cloned into a suitable expression vector.

  • Host Transformation: The expression vector is transformed into the chosen heterologous host.

  • Culture and Induction: The transformed host is cultured under appropriate conditions, and gene expression is induced.

  • Extraction: The RiPP is extracted from the cell culture (from the cells or the supernatant, depending on whether it is secreted).

  • Purification and Analysis: The extracted compound is purified using chromatographic techniques (e.g., HPLC) and analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and structure.

In Vitro Reconstitution of Biosynthetic Pathways

In vitro assays with purified enzymes and precursor peptides allow for the detailed characterization of individual enzymatic steps in a biosynthetic pathway.

Objective: To determine the function and specificity of a particular modifying enzyme.

Methodology:

  • Protein Expression and Purification: The modifying enzyme(s) and the precursor peptide are individually expressed (often with affinity tags) and purified to homogeneity.

  • Enzyme Assay: The purified precursor peptide is incubated with the purified modifying enzyme(s) under optimized reaction conditions (buffer, pH, temperature, cofactors).

  • Reaction Quenching and Analysis: The reaction is stopped, and the products are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to detect the expected mass shift corresponding to the enzymatic modification. Tandem mass spectrometry (MS/MS) can be used to pinpoint the site of modification.

Mass Spectrometry for Structural Characterization

Mass spectrometry is an indispensable tool for the analysis of RiPPs, providing information on their molecular weight, elemental composition, and structure.

Objective: To determine the structure of a mature RiPP and its biosynthetic intermediates.

Methodology:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the peptide.

  • Tandem Mass Spectrometry (MS/MS): The peptide is fragmented in the mass spectrometer, and the fragmentation pattern provides sequence information and helps to locate post-translational modifications.

  • Hydrogen-Deuterium Exchange (HDX) MS: Can be used to probe the conformation and solvent accessibility of the peptide.

Conclusion

The biosynthetic pathways of RiPPs showcase a remarkable diversity of enzymatic strategies for the creation of complex and bioactive peptides. This compound's unique self-sacrificing N-methyltransferase mechanism stands in contrast to the multi-enzyme cascades seen in the biosynthesis of lanthipeptides, cyanobactins, and lasso peptides. Understanding these diverse pathways not only provides fundamental insights into natural product biosynthesis but also opens up exciting possibilities for the bioengineering of novel peptide-based therapeutics with improved stability and activity. The continued development of experimental techniques, particularly in heterologous expression and mass spectrometry, will undoubtedly lead to the discovery and characterization of many more fascinating RiPP biosynthetic pathways in the future.

References

Navigating Nematode Resistance: A Comparative Guide to Omphalotin A and Potential Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cyclic peptide anthelmintic, Omphalotin A, in the context of nematode resistance. Currently, there are no published studies directly investigating cross-resistance of nematodes to this compound. This document, therefore, presents a theoretical framework based on the available scientific literature to guide future research. We outline a hypothetical mechanism of action for this compound, discuss potential cross-resistance scenarios with other anthelmintic classes, and provide detailed experimental protocols to test these hypotheses.

Introduction to this compound

This compound is a cyclic dodecapeptide produced by the fungus Omphalotus olearius. It exhibits potent and selective nematicidal activity, particularly against plant-parasitic nematodes such as Meloidogyne incognita. As a ribosomally synthesized and post-translationally modified peptide (RiPP), its unique structure and biosynthetic pathway make it a compound of interest for the development of new anthelmintics, especially in the face of growing resistance to existing drug classes.

Hypothetical Mechanism of Action of this compound

The precise molecular target of this compound in nematodes remains to be elucidated. However, drawing parallels with another class of cyclic peptide anthelmintics, the cyclooctadepsipeptides (e.g., emodepside), we can hypothesize a potential mechanism of action. Emodepside exerts its effect by targeting the latrophilin-like receptor (LAT-1) in nematodes, a G-protein coupled receptor (GPCR). This interaction is thought to disrupt neuromuscular coordination, leading to paralysis and death.

It is plausible that this compound also interacts with a novel nematode-specific GPCR, potentially a latrophilin-like receptor, thereby initiating a signaling cascade that results in paralysis. The specificity of this compound for certain nematode species could be attributed to variations in the receptor structure or downstream signaling components among different nematode species.

Below is a diagram illustrating a hypothetical signaling pathway for this compound in nematodes, based on the known pathway of other cyclic peptide anthelmintics that target latrophilin-like receptors.

Omphalotin_A_Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Omphalotin_A This compound GPCR Hypothetical GPCR (e.g., Latrophilin-like Receptor) Omphalotin_A->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector_Enzyme Activates Second_Messenger Second Messengers (e.g., IP3, DAG) Effector_Enzyme->Second_Messenger Generates Ca_Release Ca2+ Release from Intracellular Stores Second_Messenger->Ca_Release Triggers Paralysis Paralysis and Death Ca_Release->Paralysis Leads to

Figure 1: Hypothetical signaling pathway of this compound in nematodes.

Potential Cross-Resistance Scenarios

Based on the hypothetical mechanism of action, we can speculate on the potential for cross-resistance between this compound and other anthelmintic classes. The likelihood of cross-resistance depends on the uniqueness of this compound's target and the resistance mechanisms developed by the nematodes.

Table 1: Potential Cross-Resistance Scenarios with this compound

Anthelmintic ClassMechanism of ActionPotential for Cross-Resistance with this compoundRationale
Benzimidazoles (e.g., Albendazole)Bind to β-tubulin, disrupting microtubule formation.Low The target (β-tubulin) is fundamentally different from the hypothetical GPCR target of this compound. Resistance to benzimidazoles is primarily due to mutations in the β-tubulin gene.
Macrocyclic Lactones (e.g., Ivermectin)Target glutamate-gated chloride channels, causing paralysis.Low The molecular target is distinct from the proposed GPCR for this compound.
Nicotinic Agonists (e.g., Levamisole)Act on nicotinic acetylcholine (B1216132) receptors, causing spastic paralysis.Low The receptor target is different from the hypothetical GPCR for this compound.
Cyclooctadepsipeptides (e.g., Emodepside)Target the latrophilin-like receptor (LAT-1).Moderate to High If this compound also targets a latrophilin-like receptor, mutations in this receptor or downstream signaling components could confer resistance to both compounds.
Amino-acetonitrile derivatives (AADs) (e.g., Monepantel)Target a specific subunit of the nicotinic acetylcholine receptor (MPTL-1).Low The target is a different type of receptor.

It is important to note that metabolic resistance, such as increased drug efflux via P-glycoprotein pumps, could potentially confer a degree of cross-resistance to multiple, structurally unrelated compounds. However, the likelihood and significance of this would need to be experimentally determined.

Experimental Protocols for Cross-Resistance Studies

To validate the hypothetical cross-resistance scenarios, rigorous experimental testing is required. The following are established in vitro assays that can be adapted to study nematode resistance to this compound.

Larval Development Assay (LDA)

The LDA assesses the ability of a drug to inhibit the development of nematode eggs to the third larval stage (L3).

Methodology:

  • Egg Extraction: Collect nematode eggs from fecal samples of infected animals or from in vitro cultures.

  • Assay Setup: In a 96-well microtiter plate, add a nutrient medium and a suspension of approximately 50-100 eggs to each well.

  • Drug Dilution: Prepare serial dilutions of this compound and the comparative anthelmintics in the nutrient medium. Add the drug solutions to the respective wells. Include control wells with no drug.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a period sufficient for larval development in the control wells (typically 6-7 days).

  • Data Collection: After incubation, add a stopping solution (e.g., Lugol's iodine) to each well to kill the larvae. Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.

  • Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration. Determine the EC50 (effective concentration to inhibit 50% of development) for each compound.

Larval_Development_Assay_Workflow A 1. Egg Extraction from fecal samples or culture B 2. Dispense Eggs into 96-well plate with nutrient medium A->B C 3. Add Serial Dilutions of This compound and other anthelmintics B->C D 4. Incubate at 25°C for 6-7 days C->D E 5. Add Stopping Solution (e.g., Lugol's iodine) D->E F 6. Count Larval Stages (Egg, L1, L2, L3) via microscopy E->F G 7. Calculate EC50 values F->G Larval_Motility_Assay_Workflow A 1. Obtain L3 Larvae from fecal cultures B 2. Dispense Larvae into 96-well plate with buffer A->B C 3. Add Serial Dilutions of This compound and other anthelmintics B->C D 4. Incubate for 24-72 hours C->D E 5. Assess Larval Motility (visual or automated) D->E F 6. Calculate IC50 values E->F

Efficacy of Omphalotin A against different plant-parasitic nematodes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the efficacy of Omphalotin A against plant-parasitic nematodes, offering a comparative analysis with alternative compounds and detailed experimental methodologies.

This compound, a cyclic dodecapeptide originally isolated from the fungus Omphalotus olearius, has emerged as a natural compound with significant and highly selective nematicidal properties.[1][2] This guide provides an in-depth comparison of its efficacy against various plant-parasitic nematodes, supported by quantitative data, and outlines the experimental protocols for its evaluation.

Comparative Efficacy of this compound

This compound has demonstrated remarkable potency against the root-knot nematode Meloidogyne incognita, a major agricultural pest worldwide.[3][4] Its activity against this species is reported to be superior to the commercial nematicide ivermectin.[3] While this compound also affects other plant-parasitic nematodes such as the sugar beet cyst nematode Heterodera schachtii and the root-lesion nematode Pratylenchus penetrans, its efficacy against these species is significantly lower.[3][4] The free-living nematode Caenorhabditis elegans is approximately 50 times less sensitive to this compound than M. incognita.[5]

Several natural variants of this compound, namely Omphalotins E-I, also exhibit potent and selective nematicidal activity against M. incognita.[3]

Table 1: Nematicidal Activity of this compound and Comparators against Meloidogyne incognita

CompoundTarget NematodeLC50 (µM)Exposure TimeReference
This compoundMeloidogyne incognita0.84024 hours[4]
This compoundMeloidogyne incognita0.77248 hours[4]
This compoundMeloidogyne incognita0.24572 hours[4]
Lentinulin A (this compound variant)Meloidogyne incognita> 3.024 hours[4]
Dendrothelin A (this compound variant)Meloidogyne incognita> 3.024 hours[4]
Fluopyram (Commercial Nematicide)Meloidogyne incognita0.37524 hours[4]
Fluopyram (Commercial Nematicide)Meloidogyne incognita0.33748 hours[4]
Fluopyram (Commercial Nematicide)Meloidogyne incognita0.08472 hours[4]

Experimental Protocols

The following is a detailed methodology for a standard in vitro nematicidal activity assay, which can be used to evaluate the efficacy of this compound and other compounds against plant-parasitic nematodes.

Nematode Culture and Preparation
  • Source: Second-stage juveniles (J2) of Meloidogyne incognita are typically used for these assays. They can be obtained from infected roots of susceptible host plants like tomato (Solanum lycopersicum) or cucumber (Cucumis sativus).

  • Extraction: Infected roots are carefully washed to remove soil and debris. The eggs are then extracted from the roots using a sodium hypochlorite (B82951) solution.[6]

  • Hatching: The extracted eggs are placed in a Baermann funnel or a similar hatching apparatus at room temperature to collect freshly hatched J2s.[6]

  • Quantification: The nematode suspension is homogenized, and the number of J2s per unit volume is determined using a stereomicroscope. The suspension is then diluted with sterile distilled water to achieve a standard concentration (e.g., 100-200 J2s per 100 µL).

Preparation of Test Solutions
  • Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the pure compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any toxic effects on the nematodes.

  • Serial Dilutions: A series of dilutions of the stock solution are prepared to test a range of concentrations. This is essential for determining the lethal concentration 50 (LC50), which is the concentration that causes 50% mortality of the nematodes.

  • Controls:

    • Negative Control: A solution containing the same concentration of the solvent used for the dilutions but without the test compound.

    • Positive Control: A known commercial nematicide (e.g., Fluopyram, Oxamyl) at a concentration known to be effective against the target nematode.[7][8]

Nematicidal Assay
  • The assay is typically performed in multi-well plates (e.g., 96-well plates).[7]

  • A specific volume of each test concentration and control solution is added to the wells.

  • An equal volume of the nematode suspension (containing a known number of J2s) is then added to each well.

  • Each concentration and control should be replicated at least three times.

  • The plates are sealed to prevent evaporation and incubated at a controlled temperature (e.g., 25 ± 2°C) in the dark.[7][9]

Mortality Assessment
  • After the incubation period (typically 24, 48, and 72 hours), the nematodes in each well are observed under an inverted microscope.[7][9]

  • Nematodes are considered dead if they are immobile and do not respond to physical stimuli, such as prodding with a fine needle.

  • The number of dead and live nematodes in each well is counted, and the percentage of mortality is calculated.

  • The corrected mortality can be calculated using Schneider-Orelli's formula to account for any mortality in the negative control.

  • The LC50 values are then determined using probit analysis or other suitable statistical methods.

Visualizing the Biosynthetic Pathway of this compound

While the precise signaling pathway targeted by this compound in nematodes remains unknown, its biosynthetic pathway has been elucidated. The following diagram, generated using Graphviz, illustrates the key steps in the ribosomal synthesis and post-translational modification of this compound.

Caption: Biosynthesis of this compound.

Conclusion

This compound stands out as a promising natural nematicide with high potency and selectivity, particularly against the economically important root-knot nematode Meloidogyne incognita. Its unique cyclic peptide structure and mode of action make it a valuable candidate for the development of novel and environmentally friendly pest management strategies. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in field applications. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations into this compound and other potential nematicidal compounds.

References

In Vivo Validation of Omphalotin A: A Comparative Guide to Nematicidal Activity in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nematicidal activity of Omphalotin A, a potent cyclic peptide derived from the fungus Omphalotus olearius, with a focus on its potential for in vivo application in soil environments. While extensive in vitro data underscores the efficacy of this compound, particularly against the root-knot nematode Meloidogyne incognita, this document outlines a proposed framework for its in vivo validation and compares its known performance metrics with established nematicidal alternatives.

Comparative Efficacy of Nematicidal Compounds

The following table summarizes the nematicidal efficacy of this compound based on in vitro assays, alongside in vivo data for commercially available nematicides. It is crucial to note that a direct comparison is challenging due to the different testing environments (laboratory versus soil). The data for this compound highlights its high potency at low concentrations in a controlled setting, suggesting a strong potential for effective nematode management in soil.

CompoundActive IngredientTarget NematodeEfficacy DataApplication Method (in vivo)
This compound Cyclic DodecapeptideMeloidogyne incognitaIn Vitro: LD90 of 2-5 µg/mL; more active than Ivermectin.[1]Proposed: Soil Drench
Fluopyram Pyridinyl-ethyl-benzamideMeloidogyne incognita, Rotylenchulus reniformisIn Vivo: 56-67% reduction in R. reniformis population.[2][3]In-furrow application
Oxamyl CarbamateMeloidogyne incognita, Rotylenchulus reniformisIn Vivo: Increased yield of U.S.#1 grade sweetpotato in the second year of trials.[2][3]Soil drench
Aldicarb CarbamateRotylenchulus reniformisIn Vivo: 63-65% reduction in R. reniformis population in the first year.In-furrow application
Fosthiazate OrganophosphateMeloidogyne incognitaIn Vivo: Significant reduction in galls and soil population of M. incognita.Soil drench
Cadusafos OrganophosphateMeloidogyne incognitaIn Vivo: Effective in reducing juvenile mortality and egg hatching.Soil application

Experimental Protocols for In Vivo Validation

To validate the nematicidal activity of this compound in a soil environment, a standardized pot trial protocol is proposed, based on established methodologies for nematicide efficacy testing.

Objective: To assess the in vivo efficacy of this compound in controlling Meloidogyne incognita infestation on a susceptible host plant (e.g., tomato, Solanum lycopersicum).
Materials:
  • Healthy, uniform seedlings of a nematode-susceptible tomato variety.

  • Sterilized sandy loam soil.

  • Meloidogyne incognita inoculum (eggs or second-stage juveniles, J2s).

  • Purified this compound.

  • Positive control nematicide (e.g., Fluopyram).

  • Negative control (water or solvent vehicle).

  • Pots (15-20 cm diameter).

  • Greenhouse or controlled environment chamber.

Methodology:
  • Soil Preparation and Potting:

    • Use a consistent, sterilized sandy loam soil mix to ensure uniform nematode distribution and minimize confounding microbial interactions.

    • Fill pots with a measured amount of soil.

  • Planting:

    • Transplant one healthy tomato seedling into each pot.

    • Allow plants to acclimate for one week before nematode inoculation.

  • Nematode Inoculation:

    • Inoculate each pot (except for the absolute control group) with a standardized number of M. incognita eggs or J2s (e.g., 5,000 eggs/pot).

    • Apply the inoculum in holes made in the soil around the plant's root zone.

  • Treatment Application:

    • Prepare different concentrations of this compound to be tested.

    • Apply the this compound solutions as a soil drench to the designated treatment groups.

    • Apply the positive control nematicide according to the manufacturer's recommended rate.

    • Apply the negative control (water or solvent) to the control groups.

  • Experimental Design:

    • Employ a completely randomized design with at least five replicates per treatment group.

    • Treatment groups should include:

      • Absolute control (no nematodes, no treatment).

      • Nematode control (nematodes, no treatment).

      • Multiple this compound concentration groups.

      • Positive control (nematodes + commercial nematicide).

  • Incubation and Maintenance:

    • Maintain the pots in a greenhouse with controlled temperature and light conditions suitable for tomato growth.

    • Water the plants as needed, ensuring consistent moisture levels across all treatments.

  • Data Collection (after 6-8 weeks):

    • Root Galling Index: Carefully uproot the plants and wash the roots. Score the degree of root galling on a scale of 0-5 or 0-10.

    • Egg Mass Count: Stain the roots (e.g., with Phloxine B) to visualize and count the number of egg masses per root system.

    • Nematode Population in Soil: Extract and count the number of J2s from a known volume of soil from each pot using a technique like the Baermann funnel method.

    • Plant Growth Parameters: Measure plant height, shoot fresh and dry weight, and root fresh and dry weight.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Visualizing the Experimental Workflow and Proposed Biosynthetic Pathway

To facilitate a clear understanding of the experimental process and the origin of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil Sterilized Soil potting Potting & Acclimation soil->potting plant Tomato Seedlings plant->potting nematode M. incognita Inoculum inoculation Nematode Inoculation nematode->inoculation ompA This compound treatment Treatment Application ompA->treatment control Control Nematicide control->treatment potting->inoculation inoculation->treatment incubation Greenhouse Incubation treatment->incubation galling Root Galling Index incubation->galling egg_mass Egg Mass Count incubation->egg_mass soil_pop Soil Nematode Population incubation->soil_pop plant_growth Plant Growth Metrics incubation->plant_growth

Caption: Experimental workflow for in vivo validation of this compound nematicidal activity.

G cluster_pathway Proposed this compound Biosynthesis ophMA OphMA Precursor Protein methylation Backbone N-methylation (Peptide-α-N-methyltransferase) ophMA->methylation SAM cleavage Proteolytic Cleavage methylation->cleavage ophP OphP Serine Peptidase cleavage->ophP macrocyclization Macrocyclization ophP->macrocyclization omphalotinA This compound macrocyclization->omphalotinA

References

Comparative Analysis of Omphalotin A Production in Pichia Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Omphalotin A production in different Pichia pastoris strains. It includes a summary of production data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflow.

This compound is a cyclic peptide with significant nematicidal activity, making it a compound of interest for pharmaceutical and agricultural applications.[1] Its complex structure, featuring multiple backbone N-methylations, presents challenges for chemical synthesis.[2][3] Heterologous production in microbial hosts, particularly the methylotrophic yeast Pichia pastoris, has emerged as a viable alternative for producing this compound and its analogs.[2][3][4] This guide focuses on the comparative analysis of this compound production in commonly used P. pastoris strains, providing valuable insights for strain selection and process optimization.

Data Presentation: this compound Production in Pichia pastoris

The heterologous production of this compound in P. pastoris is achieved through the co-expression of two genes from the producing fungus, Omphalotus olearius: ophMA and ophP.[2][3][4] OphMA is the precursor protein that contains the this compound sequence and a methyltransferase domain, while OphP is a macrocyclase that cleaves the precursor and cyclizes the peptide.[5]

While direct comparative studies on this compound production in different Pichia strains are limited, existing data and the known characteristics of these strains allow for an informed analysis.

StrainPromoter SystemKey Genotypic FeatureReported this compound Titer (mg/L)Expected Relative PerformanceReference
P. pastoris GS115AOX1 (Methanol-inducible)his4 auxotroph~6.5Baseline[6]
P. pastoris X-33AOX1 (Methanol-inducible)Wild-type (prototrophic)Not reportedPotentially higher due to prototrophy and enhanced secretion[7][8][9]
P. pastoris GS115GAP (Constitutive)his4 auxotrophNot reportedPotentially lower but methanol-free[3][6]
P. pastoris X-33GAP (Constitutive)Wild-type (prototrophic)Not reportedPotentially higher than GS115-GAP, methanol-free[3][6]

Note on Expected Relative Performance: The expected performance of P. pastoris X-33 is based on studies showing its higher transformation efficiency and, in some cases, higher titers of other recombinant proteins compared to GS115.[7][8][9] The choice between the inducible AOX1 promoter and the constitutive GAP promoter depends on the specific experimental goals; AOX1 generally leads to higher expression levels but requires the use of methanol (B129727), while GAP allows for simpler, methanol-free fermentations.[3][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for key experiments in the production and analysis of this compound in Pichia pastoris.

Strain Engineering and Transformation

Objective: To generate P. pastoris strains co-expressing the ophMA and ophP genes.

Protocol:

  • Gene Synthesis and Codon Optimization: The coding sequences for ophMA and ophP from Omphalotus olearius are synthesized with codon optimization for expression in P. pastoris.

  • Vector Construction: The optimized ophMA and ophP genes are cloned into P. pastoris expression vectors. For inducible expression, vectors containing the AOX1 promoter (e.g., pPICZα A) are used. For constitutive expression, vectors with the GAP promoter (e.g., pGAPZα A) are employed. The two genes can be placed on separate vectors with different selection markers or on a single vector.

  • Linearization of Plasmids: Prior to transformation, the expression vectors are linearized with a restriction enzyme to facilitate integration into the P. pastoris genome.

  • Yeast Transformation: Transformation of P. pastoris (e.g., GS115 or X-33) is performed by electroporation.

  • Selection of Transformants: Transformed cells are plated on selective media (e.g., YPDS plates containing Zeocin™).

  • Screening for High-Producing Clones: Zeocin™-resistant colonies are screened for this compound production through small-scale expression trials.

Fed-Batch Fermentation

Objective: To cultivate the engineered P. pastoris strains for high-density cell growth and this compound production.

Protocol:

  • Inoculum Preparation: A single colony of the selected P. pastoris clone is used to inoculate a starter culture in BMGY medium (Buffered Glycerol-complex Medium) and grown overnight at 28-30°C with vigorous shaking.

  • Batch Phase: The fermenter containing Basal Salts Medium with 4% glycerol (B35011) is inoculated with the starter culture. The batch phase is run at 30°C with the pH maintained at 5.0.

  • Glycerol Fed-Batch Phase: Once the initial glycerol is depleted (indicated by a spike in dissolved oxygen), a fed-batch phase with 50% glycerol is initiated to further increase biomass.

  • Methanol Induction Phase (for AOX1 promoter):

    • To induce gene expression, the glycerol feed is stopped, and a methanol feed is initiated.

    • The methanol concentration is typically maintained at 0.5-1% (v/v).

    • The induction phase is carried out for 48-72 hours at a reduced temperature of 20-25°C to improve protein folding and reduce proteolysis.

  • Harvesting: Cells are harvested by centrifugation. The intracellular this compound is then extracted from the cell pellet.

This compound Extraction and Quantification

Objective: To extract this compound from the yeast cells and quantify its concentration.

Protocol:

  • Cell Lysis: The harvested cell pellet is resuspended in a suitable buffer and lysed using methods such as bead beating or high-pressure homogenization.

  • Solvent Extraction: The cell lysate is extracted with an organic solvent, typically ethyl acetate (B1210297). The organic phase, containing this compound, is collected.

  • Sample Preparation: The ethyl acetate extract is evaporated to dryness and the residue is redissolved in methanol for analysis.

  • Quantification by HPLC-MS/MS:

    • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient of water and acetonitrile, both containing 0.1% formic acid, is used for separation.

    • Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) for detection and quantification. This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

    • Standard Curve: A standard curve is generated using purified this compound to determine the concentration in the samples.

Mandatory Visualization

Biosynthetic Pathway of this compound

OmphalotinA_Biosynthesis cluster_ophMA OphMA Precursor Protein core_peptide Core Peptide (this compound sequence) protease Host Protease (Unidentified) core_peptide->protease ophp OphP (Macrocyclase) core_peptide->ophp Macrocyclization follower_peptide Follower Peptide follower_peptide->protease Proteolytic Cleavage follower_peptide->ophp Macrocyclization nmt_domain α-N-Methyltransferase Domain nmt_domain->core_peptide N-methylation sam S-adenosyl methionine (SAM) sam->nmt_domain protease->core_peptide protease->follower_peptide omphalotin_a This compound ophp->omphalotin_a

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_production Production cluster_analysis Analysis vector_construction Vector Construction (ophMA & ophP) transformation Transformation vector_construction->transformation strain_gs115 P. pastoris GS115 transformation->strain_gs115 strain_x33 P. pastoris X-33 transformation->strain_x33 fermentation Fed-Batch Fermentation strain_gs115->fermentation strain_x33->fermentation extraction This compound Extraction fermentation->extraction quantification HPLC-MS/MS Quantification extraction->quantification comparison Comparative Analysis of Titers quantification->comparison

Caption: Experimental workflow for comparing this compound production.

References

Head-to-head comparison of synthetic vs. natural Omphalotin A bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic vs. Natural Omphalotin A Bioactivity

An Objective Guide for Researchers and Drug Development Professionals

This compound, a cyclic dodecapeptide originally isolated from the mushroom Omphalotus olearius, has garnered significant interest for its potent and selective nematicidal properties.[1][2] As research into its potential applications as a biopesticide and therapeutic agent progresses, the availability of both natural and synthetically produced this compound raises critical questions about their comparative bioactivity. This guide provides a detailed comparison of natural and synthetic this compound, presenting available experimental data, methodologies, and relevant biological pathways to aid researchers in making informed decisions for their studies.

Quantitative Bioactivity Data

Compound Source Target Organism Bioactivity Metric (LD50) Reference
This compoundNatural (from Omphalotus olearius)Meloidogyne incognita0.5 - 2.0 µg/ml[3]
Recombinant this compoundHeterologous production in Pichia pastorisMeloidogyne incognitaReported as biologically active[4]

It has been observed that this compound displays weak activity against the saprophytic nematode Caenorhabditis elegans and exhibits weak cytotoxicity at concentrations of 100 μg/ml.[2] Furthermore, it does not show any significant phytotoxic, antibacterial, or antifungal properties.[2]

Experimental Protocols

The following are generalized experimental protocols for assessing the nematicidal activity of this compound, based on commonly employed methods in the field.

In Vitro Nematicidal Assay against Meloidogyne incognita
  • Nematode Culture and Egg Extraction: Meloidogyne incognita is cultured on a suitable host plant (e.g., tomato plants). Eggs are extracted from infected roots using a sodium hypochlorite (B82951) solution.

  • Juvenile Hatching: The extracted eggs are washed and placed on a Baermann funnel for hatching. Second-stage juveniles (J2) are collected for the bioassay.

  • Preparation of this compound Solutions: A stock solution of this compound (either natural or synthetic) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted with sterile water to achieve the desired test concentrations. The final concentration of the solvent should be non-toxic to the nematodes.

  • Bioassay: Approximately 100 J2 nematodes are added to each well of a 96-well microtiter plate containing the different concentrations of this compound. A control group with the solvent alone is also included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After incubation, the number of dead or immobile nematodes is counted under a microscope. Probing with a fine needle can be used to confirm mortality.

  • Data Analysis: The mortality data is used to calculate the lethal dose 50 (LD50), which is the concentration of the compound that kills 50% of the nematodes.

Visualizing the Workflow and Pathways

Experimental Workflow for Nematicidal Bioactivity Testing

G cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Data Analysis Nematode_Culture Nematode Culture (M. incognita) Egg_Extraction Egg Extraction Nematode_Culture->Egg_Extraction Juvenile_Hatching Juvenile Hatching (J2) Egg_Extraction->Juvenile_Hatching Assay_Setup Assay Setup (96-well plate) Juvenile_Hatching->Assay_Setup Compound_Preparation This compound Dilutions Compound_Preparation->Assay_Setup Incubation Incubation Assay_Setup->Incubation Mortality_Assessment Mortality Assessment Incubation->Mortality_Assessment Data_Analysis LD50 Calculation Mortality_Assessment->Data_Analysis

Caption: Workflow for assessing the nematicidal activity of this compound.

Proposed Biosynthetic Pathway of this compound

The production of this compound, whether in its natural host or through heterologous systems, follows a fascinating biosynthetic pathway. This pathway involves a precursor protein, OphMA, which contains both a methyltransferase domain and the core peptide that becomes this compound.

G OphMA_precursor OphMA Precursor Protein N_methylation α-N-methylation of Core Peptide (by OphMA methyltransferase domain) OphMA_precursor->N_methylation Proteolytic_cleavage Proteolytic Cleavage N_methylation->Proteolytic_cleavage Macrocyclization Macrocyclization (by OphP) Proteolytic_cleavage->Macrocyclization Omphalotin_A This compound Macrocyclization->Omphalotin_A

Caption: Proposed biosynthetic pathway for the production of this compound.

Conclusion

Both natural and synthetically produced this compound demonstrate potent nematicidal activity, primarily against the plant-parasitic nematode Meloidogyne incognita. While a definitive quantitative comparison from a single study is lacking, the available evidence suggests that both sources yield a biologically active compound. The choice between natural and synthetic this compound may therefore depend on factors such as scalability, cost, and the potential for generating novel analogs through biosynthetic engineering, a field that is rapidly advancing.[5][6] The established total synthesis provides a route to this compound that is not dependent on fungal fermentation.[7] Further research directly comparing the bioactivity of this compound from different sources is warranted to fully elucidate any potential subtle differences.

References

Safety Operating Guide

Proper Disposal Procedures for Omphalotin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized biochemicals like Omphalotin A are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a cyclic peptide with nematicidal activity. The following procedures are based on general laboratory safety protocols for handling peptides and nematicides and should be adapted in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety precautions. Although some safety data sheets suggest that the product and its degradation products are not classified as toxic, it is best practice to handle all research chemicals with care.[1]

Personal Protective Equipment (PPE): Always wear standard personal protective equipment when handling this compound. This includes:

  • Lab coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

Engineering Controls: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

Spill Response: In the event of a spill, isolate the area. For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material. The contaminated area should then be decontaminated, and the site thoroughly washed. All spill cleanup materials must be disposed of as hazardous waste.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative data relevant to the handling and disposal of this compound.

ParameterValueSource
Storage Temperature (Stock Solution) -80°C (up to 6 months); -20°C (up to 1 month)[2]
Inactivation Solution 10% Bleach Solution (Sodium Hypochlorite)General Peptide Disposal Protocol[3]
Inactivation Time Minimum 30 minutesGeneral Peptide Disposal Protocol[3]
Autoclave Cycle 121°C at 15 psi for a minimum of 30-60 minutesGeneral Peptide Disposal Protocol[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste, including liquid waste (e.g., unused solutions) and solid waste (e.g., contaminated labware).

Experimental Protocol: Chemical Inactivation of this compound

This protocol is adapted from general procedures for the chemical inactivation of peptides.

1. Waste Segregation:

  • Collect all liquid and solid waste contaminated with this compound in separate, clearly labeled, and leak-proof hazardous waste containers.

2. Chemical Inactivation (Liquid Waste):

  • In a designated chemical fume hood, add a 10% bleach solution to the liquid waste containing this compound.
  • Ensure the final volume ratio of bleach solution to waste is at least 1:10.
  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
  • After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations.
  • Dispose of the neutralized solution as chemical waste according to your institution's guidelines. Do not pour down the sanitary sewer unless explicitly authorized by your EHS department.

3. Chemical Decontamination (Solid Waste):

  • Immerse all contaminated solid waste (e.g., pipette tips, vials, gloves) in a 10% bleach solution for a minimum of 30 minutes.
  • After decontamination, carefully decant the bleach solution and manage it as described for liquid waste.
  • Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.

4. Disposal of Empty Containers:

  • Thoroughly rinse empty this compound containers with an appropriate solvent (e.g., ethanol (B145695) or methanol).
  • Collect the rinsate as chemical waste.
  • Deface the original label on the container.
  • The rinsed container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start: this compound Waste Generation cluster_ppe Safety Precautions cluster_segregation Waste Segregation cluster_inactivation Decontamination/Inactivation cluster_final_disposal Final Disposal start Generate this compound Waste (Liquid or Solid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always segregate Segregate Liquid and Solid Waste in Labeled, Leak-Proof Containers ppe->segregate liquid_inactivation Liquid Waste: Add 10% Bleach Solution (1:10 ratio) Wait for 30 minutes segregate->liquid_inactivation solid_inactivation Solid Waste: Immerse in 10% Bleach Solution for 30 minutes segregate->solid_inactivation liquid_disposal Dispose of Neutralized Liquid as Chemical Waste liquid_inactivation->liquid_disposal solid_disposal Dispose of Decontaminated Solids in Appropriate Waste Stream solid_inactivation->solid_disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This guide is intended for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

References

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